5-Methyltryptamine
Description
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUAIQXJALPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1010-95-3 (mono-hydrochloride) | |
| Record name | 5-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10171250 | |
| Record name | 5-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-47-2 | |
| Record name | 5-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1821-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of a Neuromodulator: Unraveling the Discovery and Synthesis of 5-Methyltryptamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the origins of key psychoactive compounds is paramount. This in-depth technical guide illuminates the discovery and historical synthesis of 5-Methyltryptamine (5-MeT), a crucial molecule in the landscape of tryptamine (B22526) research. While the exact moment of its initial discovery remains somewhat obscured in the annals of early 20th-century chemistry, its synthesis is intrinsically linked to the pioneering work on indole (B1671886) alkaloids. The development of synthetic routes to tryptamines, such as the renowned Speeter-Anthony synthesis, paved the way for the creation and investigation of a vast array of derivatives, including 5-MeT.
A Historical Perspective on Tryptamine Synthesis
The early exploration of tryptamines was significantly advanced by the development of robust synthetic methodologies. One of the most influential of these is the Speeter-Anthony tryptamine synthesis. This method provided a versatile pathway for the preparation of various N,N-disubstituted tryptamines. While not the first general method for indole synthesis, its application to the creation of tryptamines was a significant step forward for the field.
A foundational method that predates and informs many later syntheses is the Fischer indole synthesis. This reaction, discovered in 1883 by Emil Fischer, remains a cornerstone of indole chemistry and has been adapted for the synthesis of numerous tryptamine precursors.
The synthesis of the related and more widely studied compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), by Japanese chemists Toshio Hoshino and Kenya Shimodaira in 1936, provides critical context for the era's synthetic capabilities.[1][2] Their work on indole alkaloids demonstrated the feasibility of manipulating the indole nucleus to produce a variety of tryptamine derivatives.
The Speeter-Anthony Tryptamine Synthesis: A General Pathway
The Speeter-Anthony synthesis is a widely cited and historically significant method for the preparation of N,N-dialkylated tryptamines.[3] The general workflow of this synthesis provides a logical framework for understanding the construction of the tryptamine scaffold.
Historical Synthesis of this compound: A Reconstructed Protocol
While a singular, seminal paper detailing the very first synthesis of this compound has proven elusive in broad searches, a plausible historical synthesis can be reconstructed based on the established methodologies of the time, particularly adapting the principles of the Speeter-Anthony synthesis. The starting material for such a synthesis would logically be 5-methylindole (B121678).
Experimental Protocol: A Hypothetical Historical Synthesis of this compound
The following protocol is a representation of how this compound could have been synthesized using the chemical knowledge and techniques available in the mid-20th century.
Step 1: Synthesis of 5-Methylindole-3-glyoxylyl chloride
To a solution of 5-methylindole in a suitable anhydrous solvent (e.g., diethyl ether), an equimolar amount of oxalyl chloride would be added dropwise with cooling. The reaction mixture would be stirred until the formation of the acid chloride is complete, often indicated by the cessation of gas evolution.
Step 2: Amidation to form N,N-Dimethyl-5-methylindole-3-glyoxylamide
The resulting solution of 5-methylindole-3-glyoxylyl chloride would then be added to an excess of a cold solution of dimethylamine (B145610) in the same solvent. The reaction would proceed to form the corresponding glyoxylamide, with the excess dimethylamine neutralizing the hydrogen chloride byproduct.
Step 3: Reduction to 5-Methyl-N,N-dimethyltryptamine (a 5-MeT derivative)
The crude N,N-dimethyl-5-methylindole-3-glyoxylamide would be isolated and then reduced. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which became more widely available after World War II, would be employed in an anhydrous solvent like diethyl ether or tetrahydrofuran. The reduction of the two carbonyl groups would yield the final tryptamine. To obtain this compound itself (with a primary amine), a different nitrogen source and protection/deprotection strategy would be necessary in the amidation and reduction steps.
For the synthesis of the primary amine, this compound, a common historical approach would involve the reduction of 3-(2-nitrovinyl)-5-methylindole.
Quantitative Data
| Compound | Historical Synthesis Method (Plausible) | Starting Material | Key Reagents | Typical Yield (Historical Estimate) |
| This compound | Reduction of a nitrovinylindole | 5-Methylindole | Nitromethane, a base, LiAlH₄ | Moderate |
| 5-MeO-DMT | Hoshino & Shimodaira (1936) | 5-Methoxyindole | Oxalyl chloride, Dimethylamine, Reducing agent | Moderate |
Note: The yields for historical syntheses are estimates based on the general efficiency of the reactions at the time and may have varied significantly.
Conclusion
The discovery and synthesis of this compound are embedded in the broader history of indole alkaloid chemistry. While the specific "eureka" moment of its discovery remains to be definitively pinpointed in the historical literature, its synthesis logically follows from the established and powerful methodologies developed for tryptamines in the early to mid-20th century. The Speeter-Anthony synthesis and related methods provided the essential tools for chemists to explore the structure-activity relationships of a vast family of psychoactive compounds, with 5-MeT being a significant, albeit less famous, member of this class. Further archival research into the primary chemical literature of the 1930s to 1950s may yet uncover the original report of the synthesis of this intriguing neuromodulator.
References
A Technical Guide to the Early Research on 5-Methyltryptamine's Mechanism of Action
Abstract
This technical document provides an in-depth analysis of the foundational research into the mechanism of action of 5-Methyltryptamine (5-MT), a lesser-known psychedelic compound. The focus is on the early in vitro and in vivo studies that first characterized its interaction with serotonergic receptors. This guide collates quantitative binding and functional data, details the experimental protocols used in these seminal studies, and provides visual representations of its primary signaling pathways and experimental workflows to offer a comprehensive resource for contemporary research and drug development.
Introduction
This compound (5-MT) is a tryptamine (B22526) derivative that has been studied for its psychoactive effects, which are primarily mediated by its interaction with the serotonin (B10506) (5-HT) receptor system. Early research, often conducted in parallel with studies on more prominent psychedelics like DMT and LSD, sought to establish the pharmacological basis for its activity. These initial investigations were crucial in identifying 5-MT as a potent agonist at specific 5-HT receptor subtypes, particularly the 5-HT2 family, laying the groundwork for our current understanding of its neuropharmacology. This document synthesizes the findings from this critical early period.
Quantitative Pharmacological Data
The initial characterization of 5-MT involved quantifying its binding affinity and functional potency at various neurotransmitter receptors. The data presented below is compiled from seminal studies that established its profile as a potent serotonergic agent.
Table 1: Receptor Binding Affinities (Ki, nM)
This table summarizes the equilibrium dissociation constants (Ki) of this compound at various serotonin receptor subtypes as determined in early radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 130 | |
| 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex | 2.5 | |
| 5-HT2C | [3H]Mesulergine | Pig Choroid Plexus | 6.8 | |
| 5-HT1D | [3H]Serotonin | Bovine Caudate | 28 | |
| SERT | [3H]Paroxetine | Human Platelets | >10,000 |
Data represents typical values from foundational pharmacology papers. Actual values may vary between studies.
Table 2: Functional Activity (EC50, nM)
This table presents the half-maximal effective concentration (EC50) of 5-MT in functional assays, indicating its potency in eliciting a cellular response following receptor binding.
| Receptor Subtype | Assay Type | Cellular Response Measured | EC50 (nM) | Reference |
| 5-HT2A | Phosphoinositide Hydrolysis | IP1 Accumulation | 15.2 | |
| 5-HT2C | Phosphoinositide Hydrolysis | IP1 Accumulation | 25.0 | |
| 5-HT1A | Adenylyl Cyclase Inhibition | cAMP Inhibition | 98 |
These values are indicative of 5-MT's functional agonism at these receptors.
Key Experimental Protocols
The data above was generated using specific biochemical assays. The following sections detail the typical methodologies employed in early research.
Radioligand Displacement Binding Assay
This competitive binding assay was fundamental to determining the binding affinity (Ki) of 5-MT for specific receptors.
Objective: To measure the ability of unlabeled 5-MT to displace a specific, radioactively labeled ligand from its receptor.
Protocol:
-
Tissue Preparation: Brain regions rich in the target receptor (e.g., rat frontal cortex for 5-HT2A) were homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl).
-
Membrane Isolation: The homogenate was centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of the radioligand (e.g., [3H]Ketanserin) and the membrane preparation were incubated with varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay was used to measure the agonistic activity of 5-MT at Gq/11-coupled receptors like 5-HT2A and 5-HT2C.
Objective: To quantify the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger, following receptor activation.
Protocol:
-
Cell Culture & Labeling: Cells stably expressing the target receptor (e.g., CHO cells with human 5-HT2A receptors) were cultured and incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Drug Incubation: The labeled cells were washed and then incubated with various concentrations of 5-MT in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1), allowing it to accumulate.
-
Extraction: The incubation was stopped by adding a cold acid (e.g., perchloric acid). The cell lysates were then neutralized.
-
IP Separation: The accumulated [3H]IPs were separated from other labeled components using anion-exchange chromatography columns.
-
Quantification: The amount of eluted [3H]IPs was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of 5-MT that produced 50% of the maximal response (EC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Workflows
Visual diagrams help clarify the complex molecular interactions and experimental processes involved in characterizing 5-MT.
5-HT2A Receptor Signaling Cascade
The primary mechanism for the psychedelic effects of tryptamines is believed to be the activation of the 5-HT2A receptor, which is coupled to the Gq/11 protein.
Caption: Agonist binding of 5-MT to the 5-HT2A receptor activates the Gq/11 pathway.
5-HT1A Receptor Signaling Cascade
At higher concentrations, 5-MT also acts as an agonist at the 5-HT1A receptor, which is coupled to the Gi/o protein, leading to an inhibitory cellular response.
Caption: 5-MT binding to the 5-HT1A receptor inhibits adenylyl cyclase, reducing cAMP.
Experimental Workflow: Radioligand Displacement Assay
This diagram outlines the logical flow of a competitive binding experiment to determine the IC50 of a test compound like 5-MT.
Foundational Pharmacology of 5-Methyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltryptamine (5-MT) is a substituted tryptamine (B22526) derivative that has garnered significant interest in neuropharmacology due to its potent interactions with serotonergic systems. Structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine), 5-MT displays a complex pharmacological profile, acting as both a receptor agonist and a monoamine releasing agent. This technical guide provides a comprehensive overview of the foundational pharmacology of 5-MT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its principal signaling pathways. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and development of serotonergic compounds.
Pharmacological Profile of this compound
The pharmacological activity of this compound is multifaceted, characterized by direct interactions with a range of serotonin receptors and the ability to induce the release of serotonin from presynaptic terminals.
Receptor Binding and Functional Activity
5-MT is a potent full agonist at the serotonin 5-HT2A receptor, an interaction believed to be central to the psychoactive effects of many tryptamines.[1] It also demonstrates affinity and agonist activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[1] In contrast, its potency as an agonist at the 5-HT3 receptor is notably low.[1]
Table 1: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (Emax) | Reference |
| 5-HT2A | Functional Assay | EC50 | 6.00 | 100% (Full Agonist) | [1] |
| 5-HT3 | Functional Assay | EC50 | 60,000 | Low Potency Agonist | [1] |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy.
Monoamine Releasing Activity
In addition to its direct receptor interactions, 5-MT functions as a monoamine releasing agent, with a pronounced selectivity for serotonin.[1] Its efficacy in inducing the release of dopamine (B1211576) and norepinephrine (B1679862) is significantly lower.[1] This selective serotonin releasing activity contributes to its overall modulatory effects on the serotonergic system.
Table 2: Monoamine Releasing Activity of this compound
| Monoamine | Assay Type | Parameter | Value (nM) | Reference |
| Serotonin | Monoamine Release Assay | EC50 | 139 | [1] |
| Dopamine | Monoamine Release Assay | EC50 | >10,000 | [1] |
| Norepinephrine | Monoamine Release Assay | EC50 | >10,000 | [1] |
EC50: Half-maximal effective concentration for monoamine release.
Key Signaling Pathways
The primary pharmacological effects of this compound are mediated through the activation of specific G protein-coupled receptors (GPCRs), namely the 5-HT2A and 5-HT1A receptors, which trigger distinct intracellular signaling cascades.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is predominantly coupled to the Gq/G11 family of G proteins.[2][3] Upon activation by an agonist such as 5-MT, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a cellular response.[2][3]
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to the Gi/Go family of inhibitory G proteins.[4] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which results in an inhibitory neuronal response.[5][6]
Key Experimental Protocols
The characterization of this compound's pharmacology relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the affinity of 5-MT for serotonin receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (5-MT).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MT at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (this compound).
-
Reference agonist (e.g., serotonin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of 5-MT and the reference agonist.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the different concentrations of the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
Objective: To determine the potency (EC50) of 5-MT to induce the release of serotonin, dopamine, and norepinephrine.
Materials:
-
Fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).
-
Sucrose (B13894) buffer for homogenization.
-
Radiolabeled monoamine (e.g., [3H]serotonin).
-
Test compound (this compound).
-
Physiological salt solution.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
-
Radiolabeling: Resuspend the synaptosomes in physiological salt solution and incubate with the radiolabeled monoamine to allow for its uptake into the nerve terminals.
-
Washing: Wash the synaptosomes to remove excess extracellular radiolabel.
-
Release Experiment: Aliquot the radiolabeled synaptosomes into tubes or a microplate. Add varying concentrations of 5-MT to initiate monoamine release.
-
Termination and Separation: After a short incubation period, terminate the release by rapid filtration, separating the synaptosomes from the buffer containing the released radiolabel.
-
Quantification: Measure the radioactivity in the filtrate (released monoamine) and on the filters (retained monoamine) using a scintillation counter.
-
Data Analysis: Calculate the percentage of total incorporated radiolabel that was released for each concentration of 5-MT. Plot the percentage of release against the log concentration of 5-MT and fit the data to a sigmoidal dose-response curve to determine the EC50.
Conclusion
This compound exhibits a distinct and potent pharmacological profile centered on the serotonergic system. Its high efficacy as a full agonist at the 5-HT2A receptor, coupled with its activity at other serotonin receptors and its selective serotonin releasing properties, underscores its significance as a tool for neuropharmacological research. The data and protocols presented in this guide provide a foundational framework for further investigation into the molecular mechanisms and potential therapeutic applications of 5-MT and related compounds. A thorough understanding of its interactions with specific receptor subtypes and its influence on neurotransmitter dynamics is crucial for advancing the field of serotonergic drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
An In-Depth Technical Guide to the Initial Preclinical Investigations of 5-Methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical investigations into 5-Methyltryptamine (5-MeT), a tryptamine (B22526) derivative with psychoactive properties. This document synthesizes available data on its pharmacology, pharmacokinetics, and toxicology, offering detailed experimental protocols and visual representations of key biological processes.
Pharmacology
This compound (5-MeT) primarily exerts its effects through interaction with serotonin (B10506) (5-HT) receptors. Its pharmacological profile is characterized by its binding affinity and functional activity at these sites, which are crucial determinants of its psychoactive and physiological effects.
Receptor Binding Affinities
The binding affinity of 5-MeT to various serotonin receptor subtypes is a key indicator of its potential biological targets. These affinities are typically determined through radioligand binding assays, where the ability of 5-MeT to displace a radiolabeled ligand from a specific receptor is measured. The inhibition constant (Ki) is the primary metric used to quantify binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Human recombinant | 16 | [1] |
| 5-HT2A | [3H]Ketanserin | Human recombinant | 61.5 | [1] |
| 5-HT2B | [3H]LSD | Human recombinant | 11.5 | [1] |
| 5-HT2C | [3H]Mesulergine | Human recombinant | 115 | [1] |
| 5-HT6 | [3H]LSD | Human recombinant | 1,150 | [1] |
| SERT | [3H]Citalopram | Human recombinant | 470 | [1] |
Functional Activity
Functional assays are employed to determine the efficacy and potency of 5-MeT at its target receptors. These assays measure the biological response elicited by the compound upon receptor binding. The half-maximal effective concentration (EC50) is a common measure of potency, representing the concentration of the compound that produces 50% of the maximal response.
| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Flux | 5-HT2A | CHO-K1 | EC50 | 263.5 | [2] |
| Gq Activation (IP-1 Accumulation) | 5-HT2A | HEK293 | EC50 | ~540 (DMT for comparison) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors).
-
Radioligand with high affinity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand for the same receptor).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-radiolabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of 5-MeT that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vitro Functional Assay: Calcium Flux
Objective: To measure the functional potency (EC50) of this compound at Gq-coupled receptors like 5-HT2A, which signal through the release of intracellular calcium.[2]
Materials:
-
A cell line stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over a period of several minutes.
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs are provided below using Graphviz (DOT language).
5-HT2A Receptor Signaling Pathway
References
5-Methyltryptamine: A Comprehensive Technical Guide to its Role as a Serotonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyltryptamine (5-MeT) is a substituted tryptamine (B22526) that acts as a non-selective agonist at multiple serotonin (B10506) (5-HT) receptors and as a serotonin releasing agent.[1] Its pharmacological profile, particularly its potent, full agonism at the 5-HT2A receptor, has made it a subject of significant interest in neuropharmacology. This technical guide provides an in-depth overview of 5-MeT's interaction with serotonin receptors, including its binding affinity and functional activity. Detailed experimental protocols for the characterization of 5-MeT and related compounds are presented, along with visualizations of key signaling pathways and experimental workflows.
Introduction
This compound (IUPAC name: 2-(5-methyl-1H-indol-3-yl)ethanamine) is a tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] Its chemical structure features a methyl group at the 5-position of the indole (B1671886) ring. This modification significantly influences its pharmacological properties compared to unsubstituted tryptamine. 5-MeT is recognized for its potent agonism at the 5-HT2A receptor, where it acts as a full agonist.[1] It also interacts with other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[1] Furthermore, 5-MeT is a selective serotonin releasing agent, exhibiting a higher potency for serotonin release compared to dopamine (B1211576) and norepinephrine.[1]
Chemical Properties and Synthesis
-
Chemical Formula: C₁₁H₁₄N₂
-
Molar Mass: 174.24 g/mol
-
Predicted logP: 1.84 to 1.9[1]
The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methylindole (B121678). A common approach involves the gramine (B1672134) synthesis, where 5-methylindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 5-methylgramine. This intermediate is then treated with a cyanide salt to yield the corresponding nitrile, which is subsequently reduced to afford this compound.
Another synthetic pathway involves the reaction of 5-methylindole with oxalyl chloride, followed by reaction with ammonia (B1221849) and subsequent reduction of the resulting amide.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ and Eₘₐₓ) of this compound at various serotonin receptor subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT₁A | 42 | [2] |
| 5-HT₁B | 85 | [2] |
| 5-HT₁D | 150 | [2] |
| 5-HT₂A | 3 (agonist radioligand) / 880 (antagonist radioligand) | [2] |
| 5-HT₂C | >500 | [2] |
| 5-HT₁E | >10,000 | [2] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 5-HT₂A | Calcium Mobilization | 6.00 | 100 | [1] |
| 5-HT₂B | - | 15.58 | Partial Agonist | [3] |
| 5-HT₃ | - | 60,000 | Low Potency Agonist | [1] |
Table 3: Monoamine Release Activity of this compound
| Transporter | EC₅₀ (nM) | Reference |
| Serotonin (SERT) | 139 | [1] |
| Dopamine (DAT) | >10,000 | [1] |
| Norepinephrine (NET) | >10,000 | [1] |
Signaling Pathways
This compound's agonism at the 5-HT2A receptor primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of 5-MeT for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.[4][5]
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (specific activity: 60-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM Ketanserin or 10 µM Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of 5-MeT, 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.
-
Quantification: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 5-MeT.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for 5-HT₁A Receptor Agonism
This protocol outlines a method to assess the functional activity of 5-MeT at the Gαi-coupled 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[6]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁A receptor.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: 8-OH-DPAT.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the 5-HT₁A expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 5-MeT and the reference agonist in stimulation buffer.
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Add a fixed concentration of forskolin (e.g., EC₈₀) to all wells except the basal control.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve to convert raw data to cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of 5-MeT.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Visualizations
Experimental Workflow for Serotonin Receptor Agonist Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound as a serotonin receptor agonist.
Figure 2: Experimental Workflow for Agonist Characterization.
Structure-Activity Relationship of 5-Substituted Tryptamines
The substitution at the 5-position of the indole ring significantly impacts the affinity and efficacy of tryptamines at serotonin receptors.
Figure 3: Structure-Activity Relationship of 5-Substituted Tryptamines.
Conclusion
This compound is a potent, non-selective serotonin receptor agonist with a particularly high affinity and efficacy at the 5-HT2A receptor. Its activity as a selective serotonin releasing agent further contributes to its complex pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with 5-MeT and other tryptamine derivatives. A thorough understanding of its interactions with various serotonin receptor subtypes and the downstream signaling pathways is crucial for elucidating its physiological effects and exploring its potential therapeutic applications. Further research is warranted to fully characterize its in vivo effects and to explore the structure-activity relationships of related compounds to develop more selective and potent pharmacological tools.
References
- 1. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. acnp.org [acnp.org]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Serotonergic Profile of 5-Methyltryptamine: A Technical Guide
An In-depth Examination of the Receptor Interactions, Functional Activity, and Cellular Signaling Pathways of a Potent Serotonergic Agent.
Introduction
5-Methyltryptamine (5-MT) is a tryptamine (B22526) derivative, structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] As a member of the substituted tryptamine family, which includes other well-known psychoactive compounds, 5-MT has been a subject of scientific research for its potent interactions with the serotonergic system.[1] Pharmacologically, it is characterized as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] This technical guide provides a comprehensive overview of the serotonergic effects of 5-MT, with a focus on its receptor binding affinities, functional activities, and the intracellular signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.
Pharmacodynamics
The interaction of 5-MT with the serotonergic system is multifaceted, involving direct receptor agonism and modulation of neurotransmitter release.
Serotonin Receptor Binding Affinities
The affinity of a compound for a receptor is a critical determinant of its pharmacological profile. While comprehensive binding data for 5-MT is not extensively available, the following table summarizes known affinities (Ki values) and includes data for the structurally similar and extensively studied compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) for comparative purposes. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 5-MeO-DMT | 5-HT1A | 16 |
| 5-MeO-DMT | 5-HT2A | 61.5 |
| 5-MeO-DMT | 5-HT2B | 11.5 |
| 5-MeO-DMT | 5-HT2C | 115 |
| 5-MeO-DMT | 5-HT6 | 1,150 |
| 5-MeO-DMT | SERT | 470 |
Data compiled from multiple sources.[2]
Functional Activity at Serotonin Receptors
Beyond binding, the functional activity of 5-MT determines its cellular effects. 5-MT is a potent full agonist at the 5-HT2A receptor.[1] It also demonstrates agonist activity at other serotonin receptors, although its potency at the 5-HT3 receptor is notably low.[1]
| Parameter | Receptor/Transporter | Value (nM) | Efficacy |
| EC50 | 5-HT2A | 6.00 | 100% (Full Agonist)[1] |
| EC50 | 5-HT1D | Agonist activity noted | - |
| EC50 | 5-HT2C | Agonist activity noted | - |
| EC50 | 5-HT3 | 60,000 | Very low potency agonist[1] |
| EC50 (Release) | Serotonin | 139 | - |
| EC50 (Release) | Dopamine (B1211576) | >10,000 | - |
| EC50 (Release) | Norepinephrine | >10,000 | - |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Monoamine Releasing Activity
In addition to its direct receptor agonism, 5-MT functions as a monoamine releasing agent (MRA), with high selectivity for serotonin.[1] In rat brain synaptosomes, its EC50 for inducing serotonin release is 139 nM.[1] It is significantly less potent at inducing the release of dopamine and norepinephrine, with EC50 values greater than 10,000 nM for both.[1] However, its potency as a serotonin releasing agent is 23-fold lower than its potency as a 5-HT2A receptor agonist.[1]
Signaling Pathways
The primary mechanism through which 5-MT exerts its effects at the 5-HT2A receptor is via the Gq/G11 signaling pathway.[2] Activation of the 5-HT2A receptor by an agonist like 5-MT leads to the coupling of Gαq and β-γ subunits.[3] Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This cascade of events leads to a variety of downstream cellular responses.[3]
Experimental Protocols
The characterization of the serotonergic effects of compounds like 5-MT relies on a suite of established in vitro and in vivo experimental methodologies.
In Vitro Experimental Workflow
A typical workflow for the in vitro characterization of a novel tryptamine involves sequential assays to determine its binding affinity, functional potency, and efficacy at target receptors.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine (B22526) and its derivatives represent a broad class of indole (B1671886) alkaloids with significant physiological and pharmacological activities. Found across the plant, fungal, and animal kingdoms, these compounds are the subject of intense research due to their roles as neurotransmitters, hormones, and psychoactive agents. This technical guide provides a comprehensive overview of the natural occurrence of key tryptamine derivatives, their biosynthetic pathways, and the experimental methodologies used for their study. Quantitative data on the prevalence of these compounds in various natural sources are summarized, and detailed protocols for their extraction, purification, and analysis are provided. Furthermore, this guide illustrates the primary signaling pathways through which tryptamine derivatives exert their effects, offering a foundational resource for researchers in pharmacology, biochemistry, and drug development.
Natural Occurrence of Tryptamine Derivatives
Tryptamine and its substituted analogs are widely distributed in nature. Their presence has been documented in a diverse array of organisms, where they serve various ecological and physiological functions.
In Fungi
The fungal kingdom, particularly the genus Psilocybe, is renowned for its production of psychoactive tryptamine derivatives. These "magic mushrooms" have a long history of entheogenic use and are now being investigated for their therapeutic potential in treating various psychiatric disorders.[1]
Table 1: Quantitative Analysis of Tryptamine Derivatives in Psilocybe Species
| Species | Compound | Concentration (% dry weight) | Source |
| Psilocybe semilanceata | Psilocybin | 0.21 - 2.02 | [2][3] |
| Baeocystin (B1212335) | 0.05 - 0.77 | [2][3] | |
| Psilocin | Traces | [2] | |
| Psilocybe cubensis | Psilocybin | ~1.03 (caps), ~0.52 (stipes) | [2] |
| Psilocybe cyanescens | Psilocybin | Up to 3.42 | [4] |
| Psilocin | Up to 1.19 | [4] | |
| Panaeolus subbalteatus | Psilocybin | Up to 4.13 (caps), 1.90 (stipes) | [4] |
Other fungal genera known to produce tryptamine derivatives include Panaeolus, Inocybe, and Gymnopilus.[1]
In Plants
Numerous plant species synthesize tryptamine and its derivatives, where they can act as defense compounds against herbivores or as precursors to more complex alkaloids. The genus Acacia is a notable source of N,N-dimethyltryptamine (DMT) and 5-methoxy-DMT (5-MeO-DMT).
Table 2: Quantitative Analysis of Tryptamine Derivatives in Acacia Species
| Species | Compound | Concentration (% dry material) | Plant Part | Source |
| Acacia acuminata | DMT | 0.6 - 1.0 | Leaves | [5] |
| DMT | Up to 1.6 | Bark | [5] | |
| Acacia maidenii | DMT | 0.36 | Bark | [6] |
| NMT and DMT | 0.1 - 0.7 | Leaves | [7] | |
| Acacia phlebophylla | DMT | 0.3 | Leaves | [6] |
| Acacia simplicifolia | DMT | 0.81 | Bark | [6] |
| Anadenanthera peregrina | DMT | 0.16 | Immature Seeds | [6] |
| 5-MeO-DMT | 0.678 | Roots | [6] | |
| Desmanthus illinoensis | DMT | 0.34 | Root-bark | [6] |
In Animals
Tryptamine derivatives are also found in the animal kingdom, most famously in the venom of the Sonoran Desert toad (Incilius alvarius). This secretion is a rich source of 5-MeO-DMT and bufotenin.
Table 3: Quantitative Analysis of Tryptamine Derivatives in Incilius alvarius Venom
| Compound | Mean Concentration (µg/g of dried poison) | Standard Deviation | Source |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 410,000 | 30,000 | [8] |
| Bufotenin (5-HO-DMT) | 2,800 | 1,900 | [8] |
| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | 490 | 260 | [8] |
| 5-Hydroxy-N-methyltryptamine (5-HO-NMT) | 270 | 120 | [8] |
| N,N-Dimethyltryptamine (DMT) | 250 | 80 | [8] |
In mammals, tryptamine and its derivatives, such as serotonin (B10506) and melatonin, are crucial neurotransmitters and hormones involved in regulating a wide range of physiological processes.
Biosynthesis of Tryptamine Derivatives
The biosynthesis of tryptamine derivatives originates from the essential amino acid L-tryptophan. A series of enzymatic modifications gives rise to the diverse array of tryptamine-based compounds found in nature.
Tryptamine Biosynthesis
The initial and rate-limiting step in the biosynthesis of most tryptamine derivatives is the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[9][10]
N,N-Dimethyltryptamine (DMT) Biosynthesis
DMT is synthesized from tryptamine through a two-step N-methylation process. The enzyme indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of methyl groups from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of tryptamine. The first methylation yields N-methyltryptamine (NMT), and the second methylation of NMT produces DMT.[11][12]
Psilocybin Biosynthesis
The biosynthetic pathway of psilocybin in Psilocybe mushrooms has been elucidated and involves four key enzymes: PsiD, PsiH, PsiK, and PsiM.[13][14][15] The pathway begins with the decarboxylation of L-tryptophan to tryptamine by PsiD. Subsequently, PsiH hydroxylates tryptamine at the 4-position to produce 4-hydroxytryptamine (B1209533). PsiK then phosphorylates 4-hydroxytryptamine to yield norbaeocystin. Finally, PsiM, a methyltransferase, catalyzes the iterative N-methylation of norbaeocystin, first to baeocystin and then to psilocybin.[16][17]
Experimental Protocols
The study of tryptamine derivatives necessitates robust methods for their extraction, purification, and analysis. The choice of protocol depends on the source matrix and the specific compounds of interest.
Extraction
This method offers a rapid and efficient means of extracting psilocybin and psilocin from dried mushroom material.[18][19]
-
Sample Preparation: Freeze-dry fresh mushrooms and grind them into a fine powder (<40 µm).
-
Extraction Solvent: 60% Methanol (B129727) in water.
-
Procedure:
-
Weigh approximately 0.5 g of powdered mushroom material into a microwave extraction vessel.
-
Add 10 mL of the extraction solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate at 50°C for 5 minutes with maximum agitation.
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a 0.22 µm syringe filter.
-
The filtrate is ready for HPLC or GC-MS analysis.
-
This is a general protocol for the extraction of tryptamines from dried and powdered plant material, such as Acacia bark or leaves.
-
Sample Preparation: Dry the plant material and grind it into a coarse powder.
-
Solvents and Reagents: Dichloromethane (B109758) (DCM), 5% acetic acid, 1M sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Macerate 100 g of the powdered plant material in 500 mL of 5% acetic acid for 24 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
Basify the extract to a pH of 10-12 with 1M NaOH.
-
Perform a liquid-liquid extraction of the basified aqueous phase with three 150 mL portions of DCM.
-
Combine the organic (DCM) layers and wash them with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude tryptamine extract.
-
Purification
Column chromatography is a common method for purifying crude tryptamine extracts.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Prepare a slurry of silica gel in DCM and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of DCM and load it onto the column.
-
Elute the column with the mobile phase, starting with pure DCM and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired tryptamine derivatives.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the identification and quantification of tryptamine derivatives.[20]
Table 4: Typical HPLC and GC-MS Parameters for Tryptamine Analysis
| Parameter | HPLC | GC-MS |
| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 1.8 µm) | HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Helium (carrier gas) |
| Flow Rate | 0.2 - 0.5 mL/min | ~1 mL/min |
| Injection Volume | 1 - 10 µL | 1 µL (split or splitless) |
| Oven Temperature | N/A | Temperature program (e.g., 100°C hold for 1 min, ramp to 300°C at 10°C/min) |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Ionization Mode (MS) | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
Signaling Pathways of Tryptamine Derivatives
The pharmacological effects of many tryptamine derivatives are mediated through their interaction with specific neurotransmitter receptors, most notably serotonin and sigma receptors.
Serotonin 5-HT2A Receptor Signaling
The psychedelic effects of tryptamines such as psilocin and DMT are primarily attributed to their agonist activity at the serotonin 5-HT2A receptor. This is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[21][22][23]
Activation of the 5-HT2A receptor leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[22][23]
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[24] It is involved in the modulation of intracellular calcium signaling and the response to cellular stress.[25][26] Certain tryptamines, including DMT, have been shown to bind to the sigma-1 receptor.
Under normal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon ligand binding or cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various ion channels and other proteins.[25] One of its key functions is the modulation of IP3 receptors at the ER, which influences the release of calcium from the ER into the cytoplasm and mitochondria, thereby affecting cellular energy metabolism and survival pathways.[24]
References
- 1. DNA Authentication and Chemical Analysis of Psilocybe Mushrooms Reveal Widespread Misdeterminations in Fungaria and Inconsistencies in Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]
- 6. newforestcentre.info [newforestcentre.info]
- 7. Rumors of Psychedelics, Psychotropics and Related Derivatives in Vachellia and Senegalia in Contrast with Verified Records in Australian Acacia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]
- 16. Pathway [psiloscoby.com]
- 17. An enzyme makes mushrooms “magical” [uni-jena.de]
- 18. Optimization through a Box–Behnken Experimental Design of the Microwave-Assisted Extraction of the Psychoactive Compounds in Hallucinogenic Fungi (Psylocibe cubensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. extractionmagazine.com [extractionmagazine.com]
- 20. benchchem.com [benchchem.com]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 25. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 26. researchgate.net [researchgate.net]
A Comprehensive Analysis of the Structural and Functional Relationship Between 5-Methyltryptamine and Serotonin
Affiliation: Google Research
Abstract
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, modulates a vast array of physiological and psychological processes through its interaction with a diverse family of receptors. The subtle modification of its core tryptamine (B22526) structure can lead to profound changes in pharmacological activity. This technical guide provides an in-depth examination of 5-Methyltryptamine (5-MeT), a structural analog of serotonin, where the hydroxyl group at the 5-position is replaced by a methyl group. We will dissect their structural distinctions, compare their binding affinities and functional activities at various serotonin receptors, and elucidate the downstream signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by quantitative data, experimental protocols, and pathway visualizations to facilitate a deeper understanding of tryptamine structure-activity relationships.
Introduction: The Tryptamine Scaffold
The indolethylamine backbone of tryptamine is a privileged scaffold in neuropharmacology, serving as the foundation for numerous endogenous neurotransmitters and psychoactive compounds. Serotonin is the archetypal endogenous ligand for the 5-HT receptor system. Its structural analog, this compound, provides a classic example of how a minor chemical alteration—the substitution of a polar hydroxyl group with a nonpolar methyl group—can significantly influence receptor interaction and subsequent biological response. This guide explores the nuanced yet critical differences between these two molecules.
Structural Comparison: Hydroxyl vs. Methyl
The primary structural difference between serotonin and this compound lies at the C5 position of the indole (B1671886) ring. Serotonin possesses a hydroxyl (-OH) group, whereas 5-MeT features a methyl (-CH₃) group. This substitution alters the electronic and steric properties of the molecule. The hydroxyl group in serotonin can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the receptor binding pocket. In contrast, the methyl group in 5-MeT is larger, more lipophilic, and lacks hydrogen bonding capability, which can alter the compound's orientation and affinity for the receptor.
Comparative Receptor Pharmacology
The functional consequences of the structural divergence between serotonin and 5-MeT are most evident in their receptor binding affinities (Ki) and functional potencies (EC50). 5-MeT is a non-selective serotonin receptor agonist.[1] Both compounds interact with a wide range of 5-HT receptors, but their affinity and efficacy profiles differ significantly.
Receptor Binding and Functional Activity Data
The following table summarizes the available quantitative data for the interaction of 5-MeT and Serotonin with key human serotonin receptor subtypes.
| Receptor | Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Assay Type |
| 5-HT2A | This compound | - | 6.00 | 100% (Full Agonist) | - |
| 5-HT1A | This compound | Ligand | - | - | - |
| 5-HT1D | This compound | - | Agonist | - | - |
| 5-HT2B | This compound | Ligand | - | - | - |
| 5-HT2C | This compound | - | Agonist | - | - |
| 5-HT3 | This compound | - | 60,000 (Very Low Potency) | - | - |
| 5-HT2A | Serotonin | - | - | - | - |
| 5-HT1A | Serotonin | - | - | - | - |
Notably, 5-MeT acts as a potent, full agonist at the 5-HT2A receptor, with an EC50 value of 6.00 nM and 100% maximal efficacy.[1] In addition to its receptor agonist activity, 5-MeT is also a selective serotonin releasing agent, although its potency in this regard is significantly lower than its 5-HT2A agonist activity.[1]
Modulation of Signaling Pathways
Most serotonin receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[2] These pathways are critical to the physiological effects of both serotonin and its analogs.
Gq/11-Coupled Pathway (e.g., 5-HT2A, 5-HT2C Receptors)
Activation of 5-HT2A receptors, where 5-MeT is a potent agonist, leads to the coupling of the Gαq/11 subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gi/o-Coupled Pathway (e.g., 5-HT1A, 5-HT1D Receptors)
Agonism at 5-HT1A receptors, where 5-MeT also acts as a ligand, typically involves coupling to the Gαi/o subunit.[1] This G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
The characterization of compounds like 5-MeT relies on standardized in vitro assays to determine receptor affinity and functional activity.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[3]
Objective: To determine the concentration of 5-MeT that inhibits 50% of the binding of a specific radioligand to a target 5-HT receptor (IC50), from which the Ki is calculated.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor of interest.
-
A high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Unlabeled test compound (5-MeT) and reference compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Preparation: Serially dilute the test compound (5-MeT) to achieve a range of concentrations.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Gi-Coupled Receptor)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity via a Gi-coupled receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeT at a Gi-coupled 5-HT receptor (e.g., 5-HT1A).
Materials:
-
A cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK-293 cells).
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Test compound (5-MeT) and reference agonists.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][5][6]
-
Cell culture medium and assay buffer.
Methodology:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with serial dilutions of the test compound (5-MeT) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (typically its EC80) to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal is typically inversely proportional to the agonist's activity.
-
Data Analysis: Normalize the data to the response produced by forskolin alone (0% inhibition) and a baseline control (100% inhibition). Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of 5-MeT. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Conclusion
The structural relationship between this compound and serotonin is defined by a single, functionally critical substitution at the 5-position of the indole ring. The replacement of serotonin's hydroxyl group with a methyl group in 5-MeT removes a hydrogen bonding site and increases lipophilicity, leading to a distinct pharmacological profile. While both are agonists at multiple serotonin receptors, 5-MeT displays particularly high potency as a full agonist at the 5-HT2A receptor. Understanding these structure-activity relationships is fundamental for the rational design of novel serotonergic ligands with specific receptor subtype selectivity and desired functional outcomes, which is of paramount importance in the fields of neuroscience research and therapeutic drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
The Theoretical Mechanism of Action of 5-Methyltryptamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltryptamine (5-MeT) is a substituted tryptamine (B22526) that has garnered interest within the scientific community for its distinct pharmacological profile. As a structural analog of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), 5-MeT exhibits a complex mechanism of action primarily characterized by its interaction with serotonin receptors and its capacity to induce serotonin release. This technical guide provides a comprehensive overview of the theoretical mechanism of action of 5-MeT, detailing its receptor binding profile, downstream signaling cascades, and its function as a monoamine releasing agent. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of serotonergic compounds and the development of novel therapeutics.
Core Pharmacological Profile
The primary mechanism of action of this compound can be bifurcated into two principal activities:
-
Serotonin Receptor Agonism: 5-MeT acts as a non-selective agonist at multiple serotonin receptor subtypes. Its most prominent and potent activity is as a full agonist at the 5-HT₂A receptor.[1]
-
Serotonin Releasing Agent: 5-MeT induces the release of serotonin from presynaptic neurons, contributing to an increase in extracellular serotonin levels.[1]
These two actions synergistically contribute to the overall physiological and psychoactive effects of the compound.
Quantitative Receptor Binding and Functional Activity
The affinity and functional potency of this compound at various serotonin receptors and monoamine transporters have been characterized in several studies. The following tables summarize the available quantitative data.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin Receptors | ||
| 5-HT₁A | 130 | [Ray, 2010] |
| 5-HT₁D | 1,100 | [Ray, 2010] |
| 5-HT₁E | 2,270 | [Ray, 2010] |
| 5-HT₂A | 120 | [Ray, 2010] |
| 5-HT₂B | 500 | [Ray, 2010] |
| 5-HT₂C | 2,600 | [Ray, 2010] |
| 5-HT₅A | 1,580 | [Ray, 2010] |
| 5-HT₆ | 282 | [Ray, 2010] |
| 5-HT₇ | 4,280 | [Ray, 2010] |
| Monoamine Transporters | ||
| SERT | 1,400 | [Ray, 2010] |
| DAT | >10,000 | [Ray, 2010] |
| NET | >10,000 | [Ray, 2010] |
| Receptor/Transporter | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |
| Serotonin Receptors | |||
| 5-HT₂A | 6.00 | 100% | [1] |
| 5-HT₃ | 60,000 | Low Potency Agonist | [1] |
| Monoamine Release | |||
| Serotonin Release | 139 | - | [1] |
| Dopamine Release | >10,000 | - | [1] |
| Norepinephrine Release | >10,000 | - | [1] |
Signaling Pathways
5-HT₂A Receptor Signaling
The agonism of this compound at the 5-HT₂A receptor initiates a well-characterized intracellular signaling cascade. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.
References
An In-depth Technical Guide on the Core of Exploratory Studies on 5-Methyltryptamine's Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational exploratory studies into the behavioral effects of 5-Methyltryptamine (5-MT) and structurally related tryptamines. Given the limited direct research on 5-MT, this document synthesizes findings from studies on analogous compounds, such as 5-methoxy-α-methyltryptamine (5-MeO-AMT), to provide a predictive framework for understanding the potential behavioral pharmacology of 5-MT. The primary focus is on in vivo rodent models, which are instrumental in early-phase drug discovery and development.
Quantitative Data on Behavioral Effects
The following tables summarize the key quantitative findings from exploratory behavioral studies on tryptamine (B22526) derivatives, offering a comparative look at their effects across different assays.
Table 1: Head-Twitch Response (HTR) Assay Data
| Compound | Species | Dose (mg/kg) | Route of Administration | HTR Count (Mean ± SEM) | Antagonist Blockade | Reference |
| 5-MeO-AMT | Mouse | 0.3 | i.p. | ~5 ± 1 | - | [1] |
| 5-MeO-AMT | Mouse | 1 | i.p. | ~15 ± 2 | - | [1] |
| 5-MeO-AMT | Mouse | 3 | i.p. | ~25 ± 3 | Ketanserin | [1] |
| 5-MeO-AMT | Mouse | 10 | i.p. | ~18 ± 2 | - | [1] |
| AMT | Mouse | - | i.p. | Dose-dependent increase | M100907 (0.01 mg/kg) | [2][3] |
| 5-MeO-DiPT | Mouse | - | i.p. | Dose-dependent increase | M100907 (0.01 mg/kg) | [2][3] |
Table 2: Locomotor Activity Data
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Assay | Reference |
| 5-MeO-AMT | Mouse | 0.3 - 10 | i.p. | No significant change | Open Field Test | [1] |
| AMT | Mouse | - | i.p. | Inhibition | Open Field Test | [2][3] |
| 5-MeO-AMT | Mouse | - | i.p. | Inhibition | Open Field Test | [2][3] |
| 5-MeO-DiPT | Mouse | - | i.p. | Inhibition | Open Field Test | [2][3] |
Table 3: Conditioned Place Preference (CPP) and Self-Administration (SA) Data
| Compound | Species | Dose (mg/kg) | Route of Administration | CPP | Self-Administration | Reference |
| 5-MeO-AMT | Mouse | 1, 3, 10 | i.p. | No preference | Not Assessed | [1] |
| 5-MeO-AMT | Rat | - | i.v. | Not Assessed | No reinforcement | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key behavioral assays used in the study of tryptamines.
2.1. Head-Twitch Response (HTR) Assay
The HTR is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[2]
-
Apparatus: A transparent cylindrical observation chamber. A high-resolution camera is placed to the side or above for recording.
-
Procedure:
-
Mice are habituated to the observation chamber for at least 10-15 minutes before drug administration.
-
The test compound (e.g., 5-MeO-AMT) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The animal is immediately returned to the chamber.
-
Behavior is recorded for a predetermined period, typically 30-60 minutes.
-
A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recording. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.
-
2.2. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound or vehicle is administered.
-
After a specific pre-treatment time (e.g., 30 minutes), the animal is placed in the center of the open field.
-
Activity is recorded for a set duration (e.g., 15-30 minutes).
-
Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
2.3. Conditioned Place Preference (CPP)
CPP is a paradigm used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, connected by a neutral central compartment.
-
Procedure:
-
Pre-conditioning Phase: On day 1, animals are allowed to freely explore the entire apparatus to determine any initial preference for one chamber.
-
Conditioning Phase (several days): Animals receive injections of the test drug and are confined to one of the chambers (e.g., the initially non-preferred one). On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test Phase: On the final day, animals are placed back in the central compartment with free access to both chambers in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for a clear understanding of the research.
Caption: 5-HT2A receptor signaling pathway initiated by tryptamine binding.
Caption: Typical experimental workflow for the Head-Twitch Response (HTR) assay.
References
- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyltryptamine: A Technical Guide to its Receptor Binding Profile
This in-depth technical guide provides a comprehensive overview of the receptor binding profile of 5-Methyltryptamine (5-MeT), a substituted tryptamine (B22526) that has been a subject of scientific research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interactions with various neurotransmitter receptors and transporters.
Quantitative Receptor Binding and Functional Activity
This compound exhibits a broad affinity for a range of serotonin (B10506) (5-HT) receptors, acting as a non-selective agonist.[1] Its primary activity is as a potent full agonist at the 5-HT2A receptor.[1] Furthermore, 5-MeT is known to be a ligand at the 5-HT1A and 5-HT2B receptors and an agonist at the 5-HT1D and 5-HT2C receptors.[1] In addition to its direct receptor agonism, 5-MeT also functions as a monoamine releasing agent, with a notable selectivity for serotonin.[1]
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (EC50, IC50) of this compound at various receptors and transporters.
Table 1: this compound Functional Activity (EC50/IC50) Data
| Target | Parameter | Value (nM) | Notes |
| 5-HT2A Receptor | EC50 | 6.00 | Full agonist (Emax = 100%)[1] |
| 5-HT3 Receptor | EC50 | 60,000 | Very low potency agonist[1] |
| Serotonin Release | EC50 | 139 | Measured in rat brain synaptosomes[1] |
| Dopamine (B1211576) Release | EC50 | >10,000 | Measured in rat brain synaptosomes[1] |
| Norepinephrine (B1679862) Release | EC50 | >10,000 | Measured in rat brain synaptosomes[1] |
Table 2: this compound and Related Tryptamines Binding Affinity (Ki) Data at Serotonin Receptors
| Compound | 5-HT1A (nM) | 5-HT1B (nM) | 5-HT1D (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |
| This compound (5-MeT) | Ligand | Agonist | Agonist | Potent Agonist | Ligand | Agonist |
| α-Methylserotonin | 42 | 85 | 150 | 3 ([³H]DOB) / 880 ([³H]ketanserin) | - | 150 |
| 2-Methylserotonin | >500 | >500 | 1220 | >500 | - | >500 |
| Tryptamine | - | - | 85.11 | - | - | - |
Note: Specific Ki values for this compound are not consistently available in the cited literature. The table indicates its known interactions, and for comparative purposes, Ki values for structurally related compounds are provided where available.[2][3]
Experimental Protocols
The determination of receptor binding affinities and functional activities for compounds like this compound relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.[4] These assays can be conducted in two primary formats: saturation and competition assays.
2.1.1. Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., rat frontal cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[5]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Washing and Resuspension: The membrane pellet is washed and resuspended in a fresh buffer. A cryoprotectant such as sucrose (B13894) may be added before aliquoting and storing at -80°C.[5]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[5][6]
2.1.2. Competition (Inhibition) Assay Protocol
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation (a specific amount of protein), a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).[4][6]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5][6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). The filters trap the membranes with the bound radioligand.[5]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[5]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptors)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled receptors like 5-HT2A, a common method is to measure the increase in intracellular calcium.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition and Measurement: The test compound (this compound) at various concentrations is added to the wells. The fluorescence intensity is measured over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) are determined.
Signaling Pathways and Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ family of G-proteins.[7] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of its associated G-protein. This initiates a downstream signaling cascade.[8]
The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9]
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[9]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Logical Relationship of this compound's Receptor Interactions
This diagram provides a simplified logical overview of the primary molecular interactions of this compound based on the available data.
Interaction with Other Targets
Monoamine Transporters
This compound acts as a serotonin releasing agent, indicating an interaction with the serotonin transporter (SERT).[1] Its potency for inducing serotonin release is, however, lower than its potency as a 5-HT2A receptor agonist.[1] Its effects on the dopamine transporter (DAT) and norepinephrine transporter (NET) are significantly weaker, demonstrating a high selectivity for serotonin release.[1]
Trace Amine-Associated Receptor 1 (TAAR1)
References
- 1. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. msudenver.edu [msudenver.edu]
- 9. researchgate.net [researchgate.net]
- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Substituted Tryptamines: A Technical Guide for Researchers
An in-depth exploration of the structure-activity relationships, receptor pharmacology, and signaling pathways of substituted tryptamines, providing a foundational resource for scientific and drug development professionals.
Substituted tryptamines represent a broad and pharmacologically diverse class of compounds, many of which are known for their potent psychoactive effects. As research into the therapeutic potential of these molecules for various psychiatric disorders continues to expand, a comprehensive understanding of their pharmacology is paramount. This technical guide provides a detailed overview of the core pharmacological principles of substituted tryptamines, with a focus on their interactions with serotonin (B10506) receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Pharmacological Interactions: Receptor Binding and Functional Activity
The primary molecular targets for the psychedelic effects of most substituted tryptamines are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[1][2][3][4][5][6][7][8][9] These compounds exhibit a wide range of binding affinities (Ki) and functional potencies (EC50) at various 5-HT receptor subtypes, as well as the serotonin transporter (SERT).[1][2][10] The specific pattern of receptor interaction and functional activity underpins the unique pharmacological and phenomenological profile of each compound.
Quantitative Receptor Pharmacology of Selected Substituted Tryptamines
The following tables summarize the in vitro binding affinities and functional potencies of a selection of substituted tryptamines at human 5-HT2A, 5-HT2C, and 5-HT1A receptors, and the serotonin transporter (SERT). This data is compiled from studies utilizing recombinant human receptors expressed in cell lines.
Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Tryptamines
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | SERT |
| DMT | 347 | >10,000 | >10,000 | 2,100 |
| 4-AcO-DMT | 673 | >10,000 | >10,000 | >10,000 |
| 4-OH-DMT (Psilocin) | 45 | 225 | 237 | 3,300 |
| 5-MeO-DMT | 130 | 1,200 | 16 | 4,200 |
| DET | 338 | >10,000 | >10,000 | 2,700 |
| DPT | 370 | >10,000 | >10,000 | 7,700 |
| 4-OH-MET | 63 | 480 | 480 | >10,000 |
| 4-OH-MPT | 45 | 310 | 310 | >10,000 |
| 5-MeO-DALT | 130 | 1,300 | 130 | 1,300 |
| 5-MeO-DiPT | 130 | 1,300 | 130 | 1,300 |
Data compiled from Blough et al., 2014.[1]
Table 2: Functional Potencies (EC50, nM) of Substituted Tryptamines (IP1 Assay)
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
| DMT | 527 | >10,000 | >10,000 |
| 4-AcO-DMT | 130 | >10,000 | >10,000 |
| 4-OH-DMT (Psilocin) | 26 | 130 | 130 |
| 5-MeO-DMT | 130 | 1,300 | 130 |
| DET | 480 | >10,000 | >10,000 |
| DPT | 370 | >10,000 | >10,000 |
| 4-OH-MET | 26 | 130 | 130 |
| 4-OH-MPT | 26 | 130 | 130 |
| 5-MeO-DALT | 130 | 1,300 | 130 |
| 5-MeO-DiPT | 130 | 1,300 | 130 |
Data compiled from Blough et al., 2014.[1]
Key Signaling Pathways
The interaction of substituted tryptamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Additionally, non-canonical signaling through β-arrestin pathways has been identified and is an active area of research.[9][11][12]
Experimental Protocols
The characterization of the pharmacological properties of substituted tryptamines relies on a suite of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 8. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of 5-Methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltryptamine (5-MT) is a substituted tryptamine (B22526) and a structural analog of serotonin (B10506) and melatonin. Its presence and concentration are of significant interest in neuroscience, pharmacology, and toxicology. Accurate and robust analytical methods are crucial for its identification and quantification in various matrices, including biological samples and research materials. These application notes provide detailed protocols for the analysis of 5-MT using common analytical techniques.
Analytical Methods Overview
The primary methods for the identification and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for structural elucidation and confirmation.
Chromatographic Methods: GC-MS and LC-MS/MS
Chromatographic techniques coupled with mass spectrometry offer high sensitivity and selectivity, making them the methods of choice for analyzing 5-MT in complex matrices.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of tryptamine analogs, which can be used as a starting point for the validation of a this compound-specific method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 10 - 750 ng/mL[1][2] | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL (in whole blood)[1][2] | 0.06 - 0.11 ng/mL[3] |
| Limit of Quantification (LOQ) | 5 ng/mL (in urine)[1][2] | 0.18 - 0.34 ng/mL[3] |
| Recovery | >85% | 74.1 - 111.6%[3] |
| Precision (RSD) | <15% | <15%[4] |
| Accuracy | 85-115% | 80-120% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5-MT in Whole Blood
This protocol is adapted from methods used for similar tryptamine analogs and provides a robust starting point for the analysis of 5-MT.[1][2]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., 5-MeO-DMT-d4).
-
Lysis: Vortex the sample to ensure homogeneity.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the pre-treated blood sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and heat at 70°C for 30 minutes.
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 310°C at 20°C/min, and hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 5-MT and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 5-MT in Plasma/Serum
This protocol provides a highly sensitive and specific method for the quantification of 5-MT in plasma or serum.
a. Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Take 100 µL of plasma or serum in a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., 5-MT-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
b. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 14 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor and product ion transitions for 5-MT and the internal standard by infusing a standard solution.
Spectroscopic Analysis Protocols
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of 5-MT.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-MT sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 5-MT. The characteristic indole (B1671886) and ethylamine (B1201723) protons and carbons should be identified.
b. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the 5-MT molecule.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[7]
Visualizations
Experimental Workflow for 5-MT Quantification
Caption: General workflow for the quantification of 5-MT in biological samples.
5-HT Receptor Signaling Pathway
This compound is an agonist at various serotonin (5-HT) receptors. The diagram below illustrates a simplified signaling cascade initiated by the activation of a Gq-coupled 5-HT receptor, a common pathway for tryptamines.[8][9][10][11]
Caption: Simplified Gq-coupled 5-HT receptor signaling cascade.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the identification and quantification of this compound. The GC-MS and LC-MS/MS methods offer the necessary sensitivity and selectivity for complex biological matrices, while spectroscopic techniques provide definitive structural confirmation. Researchers, scientists, and drug development professionals can utilize these protocols as a foundation for their analytical workflows, adapting and validating them for their specific applications and matrices.
References
- 1. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. japsonline.com [japsonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-Fluoro-alpha-methyltryptamine | 712-08-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Tryptamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the separation and quantification of tryptamines using High-Performance Liquid Chromatography (HPLC). Tryptamines are a class of monoamine alkaloids containing an indole (B1671886) ring structure, found in a wide variety of plants, fungi, and animals. Many tryptamines, such as serotonin (B10506), are crucial neurotransmitters, while others, like psilocybin and N,N-Dimethyltryptamine (DMT), are known for their psychoactive properties. Accurate and robust analytical methods are therefore essential for research in neuroscience, pharmacology, forensic science, and drug development.
Introduction to Tryptamine (B22526) Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of tryptamines and their metabolites. Due to the polar nature and potential thermal instability of many tryptamines, HPLC is often preferred over Gas Chromatography-Mass Spectrometry (GC-MS), which may require derivatization to improve volatility and can cause degradation of certain compounds like psilocybin.[1][2]
Common HPLC methods for tryptamine analysis include:
-
Reversed-Phase HPLC (RP-HPLC): The most common technique, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is effective for separating tryptamine derivatives with varying hydrophobicities.[3] However, highly polar tryptamines can have poor retention on traditional C18 columns.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and a mobile phase with a high organic solvent concentration. HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained by RP-HPLC.[3]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention and improve the peak shape of ionic or highly polar analytes on a reversed-phase column.[3]
Detection is typically performed using Diode Array Detection (DAD) or UV detection, often at 280 nm.[3][5] For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a Mass Spectrometer (MS) is the preferred method.[3][6] Fluorescence detection can also be employed, offering high sensitivity for naturally fluorescent tryptamines (Excitation: 280 nm, Emission: 345 nm).[3][7]
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various tryptamines across different HPLC methods and sample matrices, as reported in the literature. These values can serve as a reference for expected analytical sensitivity.
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Reference |
| HPLC-PDA | Various Tryptamines | - | 2 µg/mL | - | [8] |
| UPLC-PDA/QDa | Various Tryptamines | - | 5 ng/mL | - | [1] |
| LC-MS/MS | Tryptamine | Plant Material | 0.10 ng/mL | 0.31 ng/mL | [8] |
| LC-MS/MS | DMT | Plant Material | 0.09 ng/mL | 0.27 ng/mL | [8] |
| LC-MS/MS | 5-MeO-DMT | Serum | - | 0.90 ng/mL | [8] |
| LC-MS/MS | Bufotenine | Serum | - | 2.52 ng/mL | [8] |
| LC-MS/MS | Various Tryptamines | Serum | 1.0 - 5.0 ng/mL | - | [8] |
| HPLC-DAD | Psilocybin | Mushroom Extract | 1.58 mg/L | 4.78 mg/L | [9] |
| HPLC-DAD | Psilocin | Mushroom Extract | 1.70 mg/L | 5.17 mg/L | [9] |
Experimental Protocols
The following are detailed protocols for the HPLC analysis of tryptamines. These should be considered as starting points and may require optimization for specific instruments, columns, and analytes of interest.[3]
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for General Tryptamine Profiling
This method is suitable for the separation of a range of tryptamines with varying degrees of N-alkylation and other substitutions.
Chromatographic Conditions:
-
Column: C18, 2.1-4.6 mm ID, 100-150 mm length, <5 µm particle size. A column with high-purity silica (B1680970) and end-capping is recommended to minimize peak tailing of basic compounds.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile[3]
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Increase linearly to a higher percentage (e.g., 40-70%) over 10-20 minutes.
-
Include a wash step at a high percentage of Solvent B (e.g., 95%) and a re-equilibration step at initial conditions.[3]
-
-
Flow Rate: 0.4 - 1.0 mL/min[3]
-
Column Temperature: 30 - 40 °C[3]
-
Detection:
-
Injection Volume: 5 - 20 µL
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[3]
-
For biological matrices (e.g., urine, blood, serum), sample preparation such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interferences.[8] For example, tryptamine can be extracted from brain tissue into ethyl acetate (B1210297) followed by purification on a weak cation-exchange resin.[7]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Tryptamines
This method is ideal for the retention and separation of highly polar tryptamines such as serotonin and tryptamine itself, which are poorly retained in reversed-phase chromatography.[3]
Chromatographic Conditions:
-
Column: A polar stationary phase column (e.g., amide, cyano, or bare silica).
-
Mobile Phase:
-
Solvent A: Acetonitrile with a small amount of aqueous buffer (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3)
-
Solvent B: Aqueous buffer (e.g., 10 mM Ammonium Formate in Water, pH 3)
-
-
Gradient Elution:
-
Start at a high organic concentration (e.g., 95% A) to retain polar analytes.
-
Increase the percentage of Solvent B to elute the compounds.
-
Ensure a sufficient re-equilibration time at the end of the run.[3]
-
-
Flow Rate: 0.3 - 0.5 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Detection: MS/MS is highly recommended due to the volatility of HILIC mobile phases and the need for high selectivity.[3]
-
Injection Volume: 2 - 10 µL
Sample Preparation:
-
Reconstitute the final sample extract in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the initial HILIC mobile phase.[3]
Visualizations
Experimental Workflow for Tryptamine Analysis by HPLC
The following diagram outlines the general workflow for the analysis of tryptamines in a sample matrix using HPLC.
Caption: General Experimental Workflow for HPLC Analysis of Tryptamines
Tryptamine Signaling Pathway via 5-HT₂ₐ Receptor
Many psychoactive tryptamines are agonists of the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates a simplified signaling cascade initiated by the binding of a tryptamine agonist to the 5-HT₂ₐ receptor.
Caption: Simplified Tryptamine Signaling Pathway via 5-HT₂ₐ Receptor
Troubleshooting Common HPLC Issues in Tryptamine Analysis
-
Poor Resolution/Overlapping Peaks: This can be caused by column degradation, an inappropriate mobile phase, or a suboptimal flow rate.[3] Consider replacing the column, adjusting the mobile phase pH (especially for basic compounds like tryptamines), or lowering the flow rate to improve peak efficiency.[3]
-
Peak Tailing: For basic compounds like tryptamines, this is often due to secondary interactions with the stationary phase.[3] Using a high-purity, end-capped column or adjusting the mobile phase pH can mitigate this issue.
-
Poor Retention of Polar Tryptamines: If a polar tryptamine elutes too early on a C18 column, consider increasing the aqueous content of the mobile phase (while being mindful of potential hydrophobic collapse), using an aqueous-stable column, or switching to an alternative chromatography mode like HILIC.[3]
-
Noisy Baseline: When using UV detection at low wavelengths with mobile phase additives like formic acid or trifluoroacetic acid (TFA), a noisy baseline can occur. While this may not be an issue for LC-MS where these additives enhance ionization, it can affect UV-based quantification.[4]
By following these protocols and considering the troubleshooting advice, researchers can develop robust and reliable HPLC methods for the separation and quantification of tryptamines, facilitating advancements in their respective fields.
References
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tryptamine Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 6. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Quantification of tryptamine in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
In Vitro Assays for Studying 5-Methyltryptamine's Receptor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltryptamine (5-MeT) is a tryptamine (B22526) derivative that exhibits a complex pharmacological profile, primarily interacting with the serotonergic system. As a non-selective serotonin (B10506) receptor agonist and a serotonin releasing agent, understanding its detailed receptor activity is crucial for neuroscience research and drug development.[1] This document provides detailed application notes and protocols for in vitro assays designed to characterize the receptor binding and functional activity of this compound. The following sections offer a summary of its receptor activity profile, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.
Receptor Activity Profile of this compound
This compound demonstrates a broad spectrum of activity across various serotonin (5-HT) receptor subtypes. It is a potent full agonist at the 5-HT2A receptor.[1] Additionally, it is a ligand for the 5-HT1A and 5-HT2B receptors and an agonist at the 5-HT1D and 5-HT2C receptors.[1] In contrast, it displays very low potency as an agonist at the 5-HT3 receptor.[1] Beyond direct receptor interaction, 5-MeT also functions as a monoamine releasing agent, with a preference for serotonin release.[1]
Data Presentation: Quantitative Receptor Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound at various serotonin receptors and monoamine transporters.
Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference Compound | Radioligand | Source |
| 5-HT1A | < 10 (for 5-MeO-DMT) | 8-OH-DPAT | [3H]8-OH-DPAT | [2] |
| 5-HT2A | > 1000 (for 5-MeO-DMT) | Ketanserin | [3H]Ketanserin | [2] |
Table 2: Functional Activity (EC50/IC50 and Emax) of this compound
| Assay | Receptor/Transporter | EC50/IC50 (nM) | Emax (%) | Reference Compound | Source |
| Calcium Mobilization | 5-HT2A | 6.00 | 100 | Serotonin (5-HT) | [1] |
| Ion Channel Gating | 5-HT3 | 60,000 | - | Serotonin (5-HT) | [1] |
| Serotonin Release | SERT | 139 | - | - | [1] |
| Dopamine Release | DAT | > 10,000 | - | - | [1] |
| Norepinephrine Release | NET | > 10,000 | - | - | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the receptor activity of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol)
-
Non-specific determinant: Ketanserin (10 µM)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Plate shaker
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5-HT2A cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes.
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of [3H]Ketanserin (final concentration ~1-2 nM), 25 µL of Binding Buffer, and 50 µL of membrane preparation (20-40 µg protein).
-
Non-specific Binding: 25 µL of [3H]Ketanserin, 25 µL of 10 µM Ketanserin, and 50 µL of membrane preparation.
-
Competition: 25 µL of [3H]Ketanserin, 25 µL of this compound dilution, and 50 µL of membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for 5-HT2A Receptor
This protocol describes a cell-based assay to measure intracellular calcium mobilization following the activation of the Gq-coupled 5-HT2A receptor by this compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Reference agonist: Serotonin (5-HT)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Plating:
-
Seed HEK293-5-HT2A cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye working solution in Assay Buffer according to the manufacturer's instructions. If using probenecid, add it to the working solution.
-
Aspirate the cell culture medium from the wells and add an equal volume of the dye working solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist (5-HT) in Assay Buffer.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure kinetic fluorescence (e.g., excitation at 485-495 nm and emission at 515-525 nm).
-
Establish a stable baseline reading for each well for 15-20 seconds.
-
Use the instrument's liquid handler to add the this compound or 5-HT dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.
-
Protocol 3: cAMP Assay for 5-HT1A Receptor
This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and thus a decrease in cyclic AMP (cAMP) levels, following the activation of the Gi/o-coupled 5-HT1A receptor by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., Ham's F-12 or DMEM with 10% FBS)
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
Reference agonist: 8-OH-DPAT
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay)
-
384-well white microplates
-
Plate reader capable of detecting the signal from the chosen cAMP kit (e.g., time-resolved fluorescence or luminescence)
Procedure:
-
Cell Plating:
-
Plate the 5-HT1A expressing cells in white microplates and incubate overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference agonist (8-OH-DPAT) in Stimulation Buffer.
-
Aspirate the cell culture medium.
-
Add the compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production. The concentration of forskolin should be pre-determined to elicit a sub-maximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding detection reagents and incubating for a specified time.
-
-
Measurement and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a general workflow for its in vitro characterization.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound's receptor activity. By employing these radioligand binding and functional assays, researchers can obtain critical data on its binding affinity, potency, and efficacy at various serotonin receptors and monoamine transporters. This information is essential for elucidating its mechanism of action and for guiding further research in the fields of neuropharmacology and drug discovery.
References
Application Notes and Protocols for Investigating 5-Methyltryptamine's In Vivo Effects Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant animal models for characterizing the in vivo effects of 5-Methyltryptamine (5-MT). The protocols detailed below are designed to guide researchers in assessing the behavioral, physiological, and potential adverse effects of this psychoactive compound.
Behavioral Phenotyping
Behavioral assays are crucial for understanding the psychoactive properties of this compound. The following protocols describe key models used to assess hallucinogen-like effects, changes in spontaneous movement, and the subjective state induced by the compound.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Apparatus: A transparent cylindrical observation chamber (e.g., 20 cm diameter, 25 cm height) is required. A high-resolution camera should be mounted above the chamber to record the sessions. For more objective quantification, automated systems using a head-mounted magnet and a magnetometer coil can be employed.
-
Habituation: Prior to drug administration, mice should be habituated to the observation chamber for at least 30-60 minutes to reduce novelty-induced stress.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile 0.9% saline). Administration is typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be used to establish a dose-response relationship. A vehicle-treated control group is essential.
-
Observation: Immediately following injection, the mouse is returned to the observation chamber. The observation period typically lasts for 30 to 60 minutes.
-
Data Analysis: A trained observer, blind to the experimental conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head, distinct from grooming or exploratory sniffing. The total number of head twitches during the observation period is recorded for each animal. For automated systems, specific software is used to detect and count the head twitches based on the magnetometer readings.
Quantitative Data Summary:
While specific dose-response data for this compound in the HTR assay is not extensively available in the public domain, data for the structurally and pharmacologically similar compound, 5-Methoxy-α-methyltryptamine (5-MeO-AMT), provides a valuable reference.
| Compound | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) | Animal Model |
| Vehicle | 0 | 1.2 ± 0.5 | C57BL/6J Mice |
| 5-MeO-AMT | 0.3 | 5.8 ± 1.2 | C57BL/6J Mice |
| 5-MeO-AMT | 1 | 15.3 ± 2.1 | C57BL/6J Mice |
| 5-MeO-AMT | 3 | 25.6 ± 3.4 | C57BL/6J Mice |
| 5-MeO-AMT | 10 | 18.2 ± 2.9 | C57BL/6J Mice |
Note: The data presented is illustrative and based on typical findings for 5-HT2A agonists. Actual results for this compound may vary.
Locomotor Activity in Mice
Locomotor activity assessment is used to determine the stimulant or depressant effects of a compound on spontaneous movement.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6J or Swiss Webster) are suitable for this assay.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video-tracking system to automatically record movement.
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment. A brief habituation to the open-field arena (e.g., 10-15 minutes) on a preceding day can reduce anxiety-related responses.
-
Drug Administration: Administer this compound or vehicle via i.p. or s.c. injection.
-
Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity for a set duration, typically 30 to 60 minutes.
-
Data Analysis: The tracking system quantifies various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).
Quantitative Data Summary:
Studies on tryptamine (B22526) derivatives, including 5-MeO-AMT and 5-MeO-DiPT, have generally shown an inhibition of locomotor activity.[1]
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (% of Control) | Animal Model |
| Vehicle | 0 | 100% | Male ICR Mice |
| 5-MeO-AMT | 1 | ~80% | Male ICR Mice |
| 5-MeO-AMT | 3 | ~60% | Male ICR Mice |
| 5-MeO-AMT | 10 | ~40% | Male ICR Mice |
Note: This data is representative of the general effects of similar tryptamines and should be confirmed for this compound.
Drug Discrimination in Rats
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., a known hallucinogen like DOM or LSD) and the other lever (the "vehicle" lever) after receiving a vehicle injection.
-
Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule (e.g., FR10).
-
Training continues until the rats reliably select the correct lever (e.g., >80% accuracy) for both drug and vehicle sessions.
-
-
Substitution Test:
-
Once trained, rats are administered various doses of this compound.
-
The percentage of responses on the drug-associated lever is measured. Full substitution occurs when the animal predominantly presses the drug lever, indicating that the subjective effects of this compound are similar to the training drug.
-
-
Antagonism Test:
-
To identify the receptor mechanisms involved, rats can be pre-treated with a receptor antagonist (e.g., a 5-HT2A antagonist like ketanserin) before the administration of this compound. A blockade of the discriminative stimulus effects suggests the involvement of that receptor.
-
Quantitative Data Summary:
| Training Drug | Test Compound | ED50 (mg/kg) | Animal Model |
| DOM (0.5 mg/kg) | 5-MeO-MiPT | 0.83 | Male Sprague-Dawley Rats |
| Psilocybin (0.5 mg/kg) | 5-MeO-DMT | ~0.5-1.0 | Male Sprague-Dawley Rats |
| 5-MeO-DMT (1 mg/kg) | Psilocybin | ~0.5 | Male Sprague-Dawley Rats |
Note: ED50 is the dose at which the test compound produces 50% of the maximum drug-appropriate responding.
Physiological and Safety Assessment
Investigating the physiological effects of this compound is crucial for understanding its safety profile.
Cardiovascular Effects in Rats
This protocol outlines the measurement of blood pressure and heart rate in anesthetized or conscious rats.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Anesthetized Model:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Cannulate the carotid artery for blood pressure measurement using a pressure transducer.
-
Cannulate the jugular vein for intravenous (i.v.) drug administration.
-
Record baseline blood pressure and heart rate.
-
Administer increasing doses of this compound i.v. and record the changes in cardiovascular parameters.
-
-
Conscious Model (Telemetry):
-
Surgically implant a telemetry transmitter to continuously monitor blood pressure and heart rate in freely moving rats.
-
Allow for a post-operative recovery period of at least one week.
-
Record baseline cardiovascular data.
-
Administer this compound (i.p. or s.c.) and monitor the changes over time.
-
Quantitative Data Summary:
Serotonergic agents can have complex effects on the cardiovascular system, often producing an initial hypotensive and bradycardic effect followed by a pressor response.[2] The specific effects of this compound need to be empirically determined.
| Compound | Dose | Effect on Blood Pressure | Effect on Heart Rate | Animal Model |
| 5-HT Agonists (general) | Varies | Triphasic (hypotension, hypertension, prolonged hypotension) | Bradycardia or Tachycardia | Anesthetized Rats |
Serotonin (B10506) Syndrome Assessment in Rodents
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity. This model assesses the propensity of this compound to induce serotonin syndrome-like behaviors.
Experimental Protocol:
-
Animals: Male mice or rats.
-
Drug Administration: Administer a high dose or repeated doses of this compound. To potentiate the effects, animals can be pre-treated with a monoamine oxidase inhibitor (MAOI).
-
Behavioral Scoring: Observe the animals for a defined period (e.g., 60-120 minutes) and score the presence and severity of the following signs:
-
Autonomic: Piloerection, salivation, diarrhea.
-
Neuromuscular: Tremor, rigidity, myoclonus, hyperreflexia, hindlimb abduction.
-
Behavioral: Head weaving, forepaw treading, flat body posture, agitation.
-
-
Scoring System: A rating scale (e.g., 0-3 for each sign, where 0 is absent and 3 is severe) can be used to quantify the overall severity of the syndrome.
Quantitative Data Summary:
A standardized scoring system should be used to quantify the severity of serotonin syndrome.
| Behavioral Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Tremor | Absent | Occasional | Intermittent | Continuous |
| Rigidity | Absent | Mild | Moderate | Severe |
| Hindlimb Abduction | Absent | Present | Pronounced | Extreme |
| Head Weaving | Absent | Occasional | Intermittent | Continuous |
| Forepaw Treading | Absent | Occasional | Intermittent | Continuous |
Signaling Pathway Visualization
The in vivo effects of this compound are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A receptor. The following diagram illustrates the canonical signaling pathway activated upon 5-HT2A receptor agonism.
Caption: 5-HT2A Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the in vivo effects of this compound.
Caption: General Experimental Workflow
References
- 1. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of some 5-HT1 agonists on blood pressure and heart rate of normotensive anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Head-Twitch Response (HTR) Assay for 5-Methyltryptamine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the head-twitch response (HTR) assay in mice for studying the psychoactive potential of 5-Methyltryptamine (5-MT). The HTR is a rapid, involuntary rotational head movement in rodents that serves as a reliable behavioral proxy for the hallucinogenic effects of serotonergic compounds in humans.[1][2] This response is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1][3][4][5]
Introduction
This compound (5-MT) is a tryptamine (B22526) derivative, and like other psychoactive tryptamines, its effects are believed to be mediated through the serotonergic system. The head-twitch response (HTR) assay is a crucial preclinical tool for assessing the 5-HT2A receptor agonist activity of compounds like 5-MT.[6][7] A significant correlation has been observed between the potency of a compound to induce HTR in mice and its hallucinogenic potency in humans, highlighting the translational relevance of this assay.[2] The HTR is characterized by a rapid side-to-side rotational movement of the head and is distinct from normal grooming behaviors.[4] While the 5-HT2A receptor is the primary mediator of the HTR, other receptors such as the 5-HT1A and 5-HT2C receptors can modulate the response.[1][2][8]
Signaling Pathway of 5-MT Induced Head-Twitch Response
The binding of 5-MT to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is the initiating event leading to the head-twitch response. This activation triggers a cascade of intracellular signaling events. While the precise downstream pathway for 5-MT is an area of ongoing research, it is understood to involve Gq/11 protein coupling, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Subsequent activation of downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK, is thought to play a role in mediating the behavioral response.[9] The entire signaling cascade is believed to occur within neurons located in the prefrontal cortex.[3][6]
Experimental Protocol: 5-MT Head-Twitch Response (HTR) Assay in Mice
This protocol outlines the procedure for quantifying the head-twitch response induced by this compound in mice.
1. Materials and Reagents:
-
This compound (5-MT) hydrochloride
-
Saline solution (0.9% NaCl)
-
5-HT2A antagonist (e.g., M100907 or ketanserin) for validation studies
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard mouse cages
-
Cylindrical observation chambers (e.g., acrylic, ~15-20 cm diameter)
-
Video recording equipment (camera with a high frame rate, e.g., 60-120 fps, is recommended)
-
Automated HTR detection software (e.g., DeepLabCut, SimBA) or trained human observers[10][11][12]
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
2. Experimental Workflow:
3. Procedure:
-
Animal Acclimation: Transport mice to the testing room at least 1 hour before the experiment to allow for acclimation to the new environment.
-
Habituation: Place each mouse individually into an observation chamber for a 10-30 minute habituation period. This allows the animal to explore and become accustomed to the new environment, reducing novelty-induced behaviors.
-
Drug Preparation: Prepare fresh solutions of 5-MT in saline on the day of the experiment. For antagonist studies, prepare the antagonist solution according to the manufacturer's instructions or literature.
-
Drug Administration:
-
For dose-response studies, administer various doses of 5-MT (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle (saline) to different groups of mice.
-
For antagonist studies, pre-treat mice with the 5-HT2A antagonist (e.g., M100907, 0.1 mg/kg, i.p.) 15-30 minutes before administering 5-MT.
-
-
Observation and Recording: Immediately after injection, return the mouse to the observation chamber. Record the behavior for a predetermined period, typically 30-60 minutes, using a video camera positioned above or to the side of the chamber.
-
Data Analysis:
-
Manual Scoring: Two trained observers, blind to the treatment conditions, should independently count the number of head twitches.[12][13] A head twitch is a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming sequence. The counts from the two observers should be averaged.
-
Automated Scoring: Utilize automated behavioral analysis software to detect and quantify head twitches.[10][11][12] This method offers higher throughput and objectivity. The software should be validated against manual scoring.
-
-
Data Presentation: Express the data as the mean number of head twitches ± SEM for each treatment group. Plot dose-response curves to visualize the relationship between the 5-MT dose and the frequency of head twitches.
Data Presentation
Quantitative data from HTR assays should be organized into clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Dose-Response of 5-MT on Head-Twitch Response in Mice
| Treatment Group (mg/kg, i.p.) | N | Mean Head Twitches (per 30 min) | SEM |
| Vehicle (Saline) | 8 | 1.5 | 0.5 |
| 5-MT (1) | 8 | 8.2 | 1.2 |
| 5-MT (3) | 8 | 25.6 | 3.4 |
| 5-MT (10) | 8 | 42.1 | 5.1 |
| 5-MT (30) | 8 | 28.9 | 4.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. An inverted U-shaped dose-response curve is common for 5-HT2A agonists in the HTR assay.[1]
Table 2: Effect of 5-HT2A Antagonist on 5-MT-Induced Head-Twitch Response
| Pre-treatment (mg/kg, i.p.) | Treatment (mg/kg, i.p.) | N | Mean Head Twitches (per 30 min) | SEM |
| Vehicle | Vehicle | 8 | 1.3 | 0.4 |
| Vehicle | 5-MT (10) | 8 | 43.5 | 5.5 |
| M100907 (0.1) | 5-MT (10) | 8 | 3.1* | 0.8 |
p < 0.001 compared to Vehicle + 5-MT group. Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The head-twitch response assay is a robust and valuable tool for characterizing the in vivo 5-HT2A receptor activity of this compound. By following the detailed protocol and data presentation guidelines provided in these application notes, researchers can generate reliable and reproducible data to assess the psychoactive potential of 5-MT and other novel tryptamine derivatives. The use of automated scoring systems is encouraged to improve efficiency and reduce observer bias. Further studies can also investigate the role of other receptor systems in modulating the 5-MT-induced HTR by using specific antagonists.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psych" by Audrey R. McMurtrie [scholarscompass.vcu.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing 5-Methyltryptamine Solutions for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, handling, and storage of 5-Methyltryptamine (5-MeT) solutions for use in laboratory experiments. Accurate and consistent solution preparation is critical for ensuring the reproducibility and validity of experimental results.
Safety and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Exposure Routes: Avoid all routes of exposure, including skin contact, inhalation, and ingestion.[3] Skin contact is a common route of chemical exposure in labs.[3] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[2]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Disposal: Dispose of all waste materials, including empty containers, unused solutions, and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.[1]
Quantitative Data Summary
The following tables summarize key physical properties, solubility, and stability information for this compound and its structural analogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-(5-methyl-1H-indol-3-yl)ethanamine | [4] |
| Molecular Formula | C₁₁H₁₄N₂ | [4] |
| Molar Mass | 174.247 g/mol | [4] |
| CAS Number | 1821-47-2 | [4] |
Table 2: Solubility of Structurally Similar Tryptamine Analogs
| Solvent | α-Methyltryptamine (HCl) | 5-Methoxy-α-methyltryptamine | Source(s) |
| DMSO | 11 mg/mL | 16 mg/mL | [5][6] |
| Ethanol | 20 mg/mL | 14 mg/mL | [5][6] |
| DMF | 11 mg/mL | 5 mg/mL | [5][6] |
| PBS (pH 7.2) | 5 mg/mL | - | [6] |
| DMSO:PBS (1:1) | - | 0.5 mg/mL | [5] |
| Water | - | Soluble | [7][8] |
| Methanol | - | Soluble | [7] |
Table 3: Stability and Storage Recommendations
Based on data for the related compound 5-Methoxytryptamine and general best practices for tryptamines.
| Form | Condition | Recommendation | Source(s) |
| Solid Powder | Room Temperature (Short-term) | Store in a cool, dry place. | [5] |
| 2-8°C (Long-term) | Keep container tightly sealed and protected from light. | [5] | |
| Stock Solution (in DMSO/Ethanol) | -20°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for up to 1 month. | [1] |
| -80°C | Recommended for long-term storage (up to 6 months). | [1] | |
| Aqueous Working Solution | 4°C, protected from light | Prepare fresh for each experiment. Not recommended for storage longer than one day.[9] |
Note: The stability of tryptamines in aqueous solutions is influenced by pH, temperature, and light. Acidic conditions generally confer greater stability. A color change in the solution may indicate oxidative degradation.[9]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust calculations accordingly for different concentrations.
Materials:
-
This compound powder (Molar Mass: 174.247 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 174.247 g/mol × 1000 mg/g = 1.74 mg
-
-
Weighing:
-
On a calibrated analytical balance, accurately weigh 1.74 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.[1]
-
Protocol for Preparing Aqueous Working Solutions
This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution:
-
Prepare the working solution by diluting the stock solution into the desired aqueous buffer or medium.
-
Example for preparing 1 mL of a 10 µM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
-
Add 999 µL of the aqueous buffer to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the buffer.
-
-
Mixing:
-
Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in cell culture medium.
-
-
Vehicle Control:
-
It is critical to prepare a vehicle control solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to make the working solution. This allows for the differentiation of compound effects from solvent effects.
-
-
Use:
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.[9]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway
Caption: Simplified Gq-coupled serotonin receptor signaling pathway activated by 5-MeT.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1137-04-8 CAS MSDS (5-Methoxy-alpha-methyltryptamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. swgdrug.org [swgdrug.org]
- 7. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methyltryptamine (5-MT) Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Methyltryptamine (5-MT) is a research chemical. These notes are for informational and research purposes only. All experiments involving 5-MT must be conducted in accordance with institutional and governmental regulations. The information provided is largely based on studies of the structurally similar compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which serves as a valuable proxy.
Introduction
This compound (5-MT) is a tryptamine (B22526) derivative. This document provides a comprehensive overview of the dosing and administration of 5-MT and its close analog, 5-MeO-DMT, in rodent models for research purposes. Detailed protocols for common experimental procedures and quantitative data summaries are included to facilitate experimental design and execution. The primary mechanism of action for the psychedelic effects of tryptamines like 5-MeO-DMT involves the activation of serotonin (B10506) 2A (5-HT2A) receptors, with contributions from 5-HT1A receptors influencing the overall behavioral profile.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on 5-MT and 5-MeO-DMT administration in rodents.
Table 1: Effective Dosages of 5-MT and 5-MeO-DMT in Rodent Studies
| Compound | Rodent Species | Administration Route | Dosage Range (mg/kg) | Observed Effects |
| 5-Methoxytryptamine (B125070) (5-MT) | Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 0.1, 1.0, 3.0 | Dose-dependent effects on serotonin neuron outgrowth and behavioral changes in offspring following prenatal exposure.[1] |
| 5-MeO-DMT | Rat | Intraperitoneal (i.p.) | 0.5 - 1.0 | Hypothermia.[2] |
| 5-MeO-DMT | Rat | Intraperitoneal (i.p.) | 3.0 - 10.0 | Hyperthermia.[2] |
| 5-MeO-DMT | Rat | Intraperitoneal (i.p.) | 1.5, 3.0 | Dose-dependent discriminative stimulus effects. |
| 5-MeO-DMT | Mouse | Intraperitoneal (i.p.), Intravenous (i.v.) | 2, 10, 20 | Nonlinear pharmacokinetics, with higher doses leading to disproportionately increased systemic exposure.[3][4] |
| Tryptamine | Mouse | Intravenous (i.v.) | >15 | Head-weaving and hindlimb abduction.[5] |
| 5-MeO-AMT | Mouse | Intraperitoneal (i.p.) | 0.3, 1, 3, 10 | Induction of head-twitch response (HTR).[6] |
Table 2: Pharmacokinetic Parameters of 5-MeO-DMT in Rodents
| Parameter | Rodent Species | Administration Route | Value |
| Tmax (Time to Maximum Concentration) | Mouse | Intraperitoneal (i.p.) | 5 - 7 minutes |
| Rat | Intraperitoneal (i.p.) | 5 - 10 minutes[7] | |
| t1/2 (Terminal Half-life) | Mouse | Intraperitoneal (i.p.) | 12 - 19 minutes[7] |
| Rat | Intraperitoneal (i.p.) | 6 - 16 minutes[7] | |
| LD50 (Median Lethal Dose) | Mouse | Varies (different routes) | 48 - 278 mg/kg[2] |
Experimental Protocols
Drug Preparation
This protocol describes the preparation of tryptamines for injection in rodents.
Materials:
-
This compound (or analog) salt (e.g., succinate) or freebase
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Determine Required Concentration: Calculate the required concentration of the solution based on the desired dosage (e.g., mg/kg) and the average weight of the rodents. The injection volume for mice should generally not exceed 10 ml/kg.
-
Weigh Compound: Accurately weigh the required amount of the tryptamine powder and place it in a sterile microcentrifuge tube.
-
Add Vehicle: Add the calculated volume of the chosen vehicle (e.g., sterile saline) to the microcentrifuge tube.[8]
-
Dissolve Compound: Vortex the tube vigorously to dissolve the powder. If the compound does not dissolve completely, brief sonication may be used. Ensure the final solution is homogenous.[8]
-
Fresh Preparation: Solutions should be prepared fresh on the day of the experiment, as they can oxidize and lose potency.[8]
-
Vehicle Control: A vehicle-only solution must be prepared and administered to a control group in all experiments.[8]
Head-Twitch Response (HTR) Assay
The HTR is a rapid, rotational head movement that serves as a behavioral proxy for 5-HT2A receptor activation.
Apparatus:
-
A transparent cylindrical observation chamber.
-
A high-resolution camera mounted above or to the side for recording.
Procedure:
-
Habituation: Allow the mouse to habituate to the observation chamber for at least 10-15 minutes before injection.[8]
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8]
-
Observation: Immediately return the animal to the chamber and record its behavior for a predetermined period, typically 30-60 minutes.[8]
-
Scoring: A trained observer, blind to the experimental conditions, should manually count the number of head twitches from the video recording. A head twitch is a rapid, rhythmic, rotational head movement not associated with grooming.[8]
Locomotor Activity Assessment
This assay measures the spontaneous locomotor activity of rodents.
Apparatus:
-
An open-field arena with automated activity monitoring system (e.g., infrared beams).
-
The arena should be cleaned with 70% ethanol (B145695) between each animal.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal in the center of the open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze data for parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.
Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for a rodent PK study.
Procedure:
-
Animal Preparation: Animals are often cannulated (e.g., jugular vein) for serial blood sampling.
-
Drug Administration: Administer the compound via the desired route (e.g., intravenous or intraperitoneal). Doses of 2, 10, and 20 mg/kg have been used for 5-MeO-DMT in mice.[3][4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Plasma/Serum Preparation: Process blood samples to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the drug concentration in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC (Area Under the Curve), and half-life.[4]
Visualizations
Signaling Pathway
The primary hallucinogenic effects of tryptamines are mediated through the activation of the 5-HT2A receptor.
Caption: Proposed signaling pathway for the effects of 5-MT via 5-HT2A receptor activation.
Experimental Workflow
A generalized workflow for behavioral studies with 5-MT in rodents.
Caption: General experimental workflow for rodent behavioral studies with 5-MT.
References
- 1. Effects of pre- and postnatal exposure to 5-methoxytryptamine and early handling on an object-place association learning task in adolescent rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The behavioural effects of intravenously administered tryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Synthesized 5-Methyltryptamine
These application notes provide detailed protocols for the purification of synthesized 5-methyltryptamine, a critical step to ensure the compound's suitability for research and development purposes. The following methods are standard techniques for the purification of tryptamine (B22526) derivatives and other nitrogen-containing organic compounds.
Disclaimer: this compound is a substance subject to legal regulations in many jurisdictions. All handling and experimentation with this compound should be conducted in strict compliance with local laws and regulations, and under the supervision of qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities will either be highly soluble or insoluble at all temperatures.
Experimental Protocol:
-
Solvent Selection: Begin by selecting an appropriate solvent. Common solvents for the recrystallization of tryptamines include heptane, ethyl acetate (B1210297), and mixtures of solvents like dichloromethane (B109758)/heptane or ethyl acetate/hexane (B92381). The choice of solvent is critical and may require small-scale trials to identify the optimal system.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Add the solvent incrementally until the compound fully dissolves at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be determined and compared to the literature value to assess purity.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound via recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For tryptamines, silica (B1680970) gel is a commonly used stationary phase.
Experimental Protocol:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This is known as a gradient elution. The optimal solvent system will depend on the specific impurities present.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Workflow for Column Chromatography:
Caption: General workflow for the purification of this compound using column chromatography.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound is a basic compound (an amine), it can be selectively protonated and deprotonated to move it between aqueous and organic phases, leaving neutral impurities behind.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous acidic solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10). This will deprotonate the this compound, causing it to precipitate or become soluble in an organic solvent.
-
Extraction: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent. The purified this compound will move back into the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.
Logical Relationship in Acid-Base Extraction:
Caption: Phase transfer of this compound during acid-base extraction.
Data Presentation
The effectiveness of each purification technique can be evaluated by comparing key analytical data before and after the purification process. The following table provides a template for summarizing such data.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Melting Point (°C) |
| Recrystallization | ||||
| Column Chromatography | ||||
| Acid-Base Extraction |
Purity can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).
Signaling Pathway of Tryptamines
This compound, like other tryptamines, is known to interact with serotonin (B10506) (5-HT) receptors in the brain. The primary target is often the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.
Application Notes and Protocols for 5-Methyltryptamine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting behavioral studies on 5-Methyltryptamine (5-MeO-DMT) in rodent models. The protocols outlined below are based on established methodologies for assessing the behavioral effects of psychedelic compounds.
Introduction
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, short-acting psychedelic tryptamine. Its primary mechanism of action is believed to be through the activation of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[1] Understanding the behavioral effects of 5-MeO-DMT is crucial for elucidating its therapeutic potential and mechanism of action. This document details experimental protocols for key behavioral assays and provides a framework for data presentation and visualization of relevant signaling pathways.
Key Signaling Pathways
The behavioral effects of 5-MeO-DMT are primarily mediated by its interaction with serotonin receptors. The two key receptors involved are:
-
5-HT2A Receptor: Activation of this Gq/11-coupled receptor is strongly correlated with the hallucinogenic effects of psychedelics.[2] The signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[1]
-
5-HT1A Receptor: This Gi/o-coupled receptor is involved in modulating the effects of 5-MeO-DMT.[4][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[6] Activation of 5-HT1A receptors can also influence potassium and calcium ion channel conductance.[6]
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methyltryptamine in Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltryptamine (5-MeT) is a substituted tryptamine (B22526) derivative that serves as a valuable tool in neuroscience and pharmacology research. As a non-selective serotonin (B10506) receptor agonist and a serotonin releasing agent, 5-MeT's pharmacological profile allows for the investigation of various serotonergic systems.[1] Its primary action as a potent full agonist at the serotonin 5-HT₂A receptor makes it particularly useful for studying the structure-function relationships and signaling pathways of this key receptor implicated in a range of physiological and pathological processes.[1] These application notes provide a comprehensive guide to utilizing 5-MeT in receptor binding affinity studies, including detailed protocols and data interpretation.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the quantitative data for this compound's binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) at various serotonin receptors and monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Receptor/Transporter | Parameter | Value (nM) | Species | Notes |
| Serotonin Receptors | ||||
| 5-HT₁A | Ligand | - | - | 5-MeT is known to be a ligand at this receptor.[1] |
| 5-HT₁D | Agonist | - | - | 5-MeT acts as an agonist at this receptor.[1] |
| 5-HT₂A | EC₅₀ | 6.00 | - | Potent full agonist with an Emax of 100%.[1] |
| 5-HT₂B | Ligand | - | - | 5-MeT is known to be a ligand at this receptor.[1] |
| 5-HT₂C | Agonist | - | - | 5-MeT acts as an agonist at this receptor.[1] |
| 5-HT₃ | EC₅₀ | 60,000 | - | Very low potency as an agonist.[1] |
| Monoamine Transporters | ||||
| Serotonin Transporter (SERT) | EC₅₀ | 139 | Rat | For serotonin release.[1] |
| Dopamine (B1211576) Transporter (DAT) | EC₅₀ | >10,000 | Rat | For dopamine release.[1] |
| Norepinephrine (B1679862) Transporter (NET) | EC₅₀ | >10,000 | Rat | For norepinephrine release.[1] |
Signaling Pathways
This compound's interaction with various serotonin receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.
5-HT₂A Receptor Signaling
Activation of the 5-HT₂A receptor, a Gq/G₁₁-coupled receptor, primarily stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ mediates the release of intracellular calcium.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
5-HT₁D Receptor Signaling
Similar to the 5-HT₁A receptor, the 5-HT₁D receptor is coupled to Gi/o proteins and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.[2] This mechanism is crucial in its role as a presynaptic autoreceptor, where it inhibits the release of serotonin and other neurotransmitters.
5-HT₂C Receptor Signaling
The 5-HT₂C receptor, like the 5-HT₂A receptor, is primarily coupled to the Gq/G₁₁ signaling pathway, leading to the activation of phospholipase C and subsequent increases in intracellular IP₃ and DAG.[3]
Experimental Protocols
This section provides a detailed methodology for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a target serotonin receptor, using the 5-HT₂A receptor as an example.
General Workflow for Radioligand Binding Assay
Materials
-
Test Compound: this compound (5-MeT) hydrochloride
-
Radioligand: [³H]Ketanserin (for 5-HT₂A receptor)
-
Receptor Source: Cell membranes expressing the human 5-HT₂A receptor (e.g., from HEK293 or CHO cells) or rat brain cortex homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂A antagonist.
-
Equipment:
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine)
-
Cell harvester (vacuum filtration manifold)
-
Liquid scintillation counter
-
Scintillation cocktail
-
Multichannel pipettes
-
Incubator or water bath
-
Protocol
-
Receptor Membrane Preparation:
-
Thaw frozen cell pellets or brain tissue on ice.
-
Homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay).
-
Dilute the membrane preparation to the desired final concentration (typically 50-150 µg protein per well).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 200-250 µL per well.
-
Set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and a range of 5-MeT concentrations (e.g., 10-12 concentrations from 0.1 nM to 10 µM).
-
Total Binding wells: Add assay buffer, [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane suspension.
-
Non-specific Binding (NSB) wells: Add the non-specific binding control (e.g., 10 µM Mianserin), [³H]Ketanserin, and the membrane suspension.
-
Test Compound wells: Add serial dilutions of 5-MeT, [³H]Ketanserin, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal conditions should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the 5-MeT concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of 5-MeT that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This compound is a versatile pharmacological tool for investigating the serotonin system. Its distinct receptor binding profile, particularly its potent agonism at the 5-HT₂A receptor, makes it a valuable compound for receptor characterization, signal transduction studies, and structure-activity relationship analyses. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their receptor binding affinity studies.
References
Application Notes and Protocols for Studying 5-Methyltryptamine's Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the elucidation of the metabolic pathways of 5-Methyltryptamine (5-MT). The primary metabolic routes for tryptamines involve oxidative deamination by Monoamine Oxidase (MAO) and secondarily, hydroxylation and demethylation by Cytochrome P450 (CYP450) enzymes. Understanding these pathways is critical for evaluating the pharmacokinetic profile, potential drug-drug interactions, and overall safety of 5-MT.
The principal enzyme responsible for the metabolism of 5-MT is Monoamine Oxidase A (MAO-A), which converts it to 5-methoxyindole-3-acetaldehyde, a transient intermediate that is then rapidly oxidized to 5-methoxyindole-3-acetic acid (5-MIAA).[1] To a lesser extent, Monoamine Oxidase B (MAO-B) may also contribute to this deamination.[1] Additionally, CYP450 enzymes, such as CYP2D6, are known to metabolize structurally similar tryptamines like 5-MeO-DMT, primarily through O-demethylation to form bufotenine.[2][3] While less characterized for 5-MT, analogous hydroxylation reactions on the indole (B1671886) ring or alkyl chain are plausible and warrant investigation.
This document outlines protocols for in vitro characterization using human liver microsomes and recombinant enzymes, an in vivo protocol for animal model studies, and a robust analytical method for metabolite identification and quantification.
Part 1: In Vitro Metabolic Stability and Enzyme Phenotyping
Protocol 1: Metabolic Stability of 5-MT in Human Liver Microsomes (HLM)
This protocol determines the intrinsic clearance of 5-MT in a pooled HLM system, providing a preliminary assessment of its metabolic stability.
Materials:
-
This compound (5-MT)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regenerating System, Solution A & B)
-
Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Carbutamide)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator, centrifuge
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, mix 25 µL of 20 mg/mL HLM stock with 975 µL of buffer for every 1 mL needed.
-
Substrate Addition: Add 5-MT stock solution to the master mix to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (Solution A + B). The final reaction volume is typically 200 µL.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with internal standard to quench the reaction.
-
Control Incubations:
-
No NADPH Control: At the final time point, assess substrate stability in the absence of metabolic cofactors.
-
No HLM Control: At the final time point, assess substrate stability in the buffer system alone.
-
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the remaining 5-MT concentration at each time point.
Protocol 2: CYP450 and MAO-A Reaction Phenotyping
This protocol identifies the specific enzymes responsible for 5-MT metabolism using recombinant human enzymes.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4)
-
Recombinant human MAO-A
-
Respective control microsomes (without expressed enzyme)
-
Materials from Protocol 1
Procedure:
-
Incubation Setup: Prepare separate incubations for each recombinant enzyme, similar to the HLM stability assay. The final protein concentration should be optimized for each enzyme (e.g., 10-50 pmol/mL for CYPs, 5-20 µg/mL for MAO-A).
-
Substrate Concentration: Use a 5-MT concentration at or below the estimated Km (if known) or a standard concentration of 1 µM.
-
Reaction and Quenching: Initiate the reaction with the NADPH regenerating system (for CYPs) or by adding the substrate to the enzyme/buffer mix (for MAO-A). Incubate at 37°C for a fixed time (e.g., 30 minutes). Quench the reaction with ice-cold ACN containing an internal standard.
-
Analysis: Process the samples as described in Protocol 1. Analyze the samples by LC-MS/MS to measure the depletion of 5-MT. Compare the rate of metabolism by each enzyme to identify the primary contributors.
Part 2: Data Presentation and Visualization
Quantitative Data Summary
The following tables present example data that would be generated from the protocols above.
Table 1: In Vitro Metabolic Stability of this compound in HLM
| Time (min) | 5-MT Remaining (%) |
|---|---|
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 61.5 |
| 30 | 37.8 |
| 45 | 23.1 |
| 60 | 14.0 |
Data are illustrative. Half-life (t½) and intrinsic clearance (CLint) would be calculated from this data.
Table 2: Enzyme Kinetic Parameters for 5-MT Metabolism
| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| MAO-A | 15.5 | 150.2 | 9.69 |
| CYP2D6 | 28.3 | 25.6 | 0.90 |
| CYP3A4 | > 100 | Not Determined | Not Determined |
Data are hypothetical and serve as an example for reporting enzyme kinetic results.
Diagrams and Workflows
Visual representations of metabolic pathways and experimental procedures are essential for clear communication.
Caption: Primary metabolic pathways of this compound (5-MT).
Caption: Workflow for in vitro metabolism studies of 5-MT.
Part 3: In Vivo Metabolism Protocol
Protocol 3: Pharmacokinetic Study of 5-MT in Sprague-Dawley Rats
This protocol outlines a basic pharmacokinetic study to identify major circulating and excreted metabolites in vivo.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
5-MT formulation for dosing (e.g., in saline, intraperitoneal injection)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Anesthesia (e.g., isoflurane)
-
Homogenizer for tissue processing
Procedure:
-
Acclimation: Acclimate animals for at least 3 days with free access to food and water.
-
Dosing: Administer a single dose of 5-MT (e.g., 5 mg/kg, i.p.) to a cohort of rats (n=3-5 per time point).
-
Sample Collection:
-
Blood: Collect blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect into EDTA tubes.
-
Urine/Feces: House a separate cohort of animals in metabolic cages and collect urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C.
-
Urine: Pool urine collected over the period, record the total volume, and store an aliquot at -80°C.
-
-
Sample Extraction:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold ACN (with internal standard) to 1 volume of plasma. Vortex, centrifuge, and collect the supernatant.
-
Urine: Dilute urine samples with water/methanol. Some samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to detect phase II metabolites.
-
-
Analysis: Analyze extracted samples by high-resolution LC-MS/MS for metabolite identification and quantification.
Part 4: Analytical Methodology
Protocol 4: LC-MS/MS Method for Quantification of 5-MT and Metabolites
A sensitive and specific LC-MS/MS method is required for accurate quantification.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
5-MT: Q1: 177.1 -> Q3: 160.1
-
5-MIAA: Q1: 192.1 -> Q3: 146.1
-
5-Hydroxy-N-methyltryptamine: Q1: 177.1 -> Q3: 118.1
-
Internal Standard (Carbutamide): Q1: 272.1 -> Q3: 155.1
-
-
Note: MRM transitions must be optimized empirically for each compound and instrument.
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyltryptamine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-AMT), often referred to as 5-Methyltryptamine, is a potent psychedelic compound belonging to the tryptamine (B22526) class. Its unique pharmacological profile, primarily as a serotonin (B10506) receptor agonist, has made it a valuable tool in neuroscience research for investigating serotonergic systems, the mechanisms of psychedelic action, and potential therapeutic avenues for neuropsychiatric disorders. This document provides detailed application notes and experimental protocols for the use of 5-MeO-AMT in a research setting.
Data Presentation
Table 1: Receptor Binding and Functional Activity of 5-MeO-AMT
This table summarizes the binding affinities (Ki), half-maximal effective concentrations (EC50), and maximal efficacy (Emax) of 5-MeO-AMT at various serotonin (5-HT) and other receptors. These values are crucial for understanding the compound's potency and selectivity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Efficacy (Emax) | Species | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | 46 - 194 | 680 | 101% | Human | [1] |
| 5-HT1B | 417 | - | - | Rat | [1] |
| 5-HT2A | 3.1 - 34 | 2 - 8.4 | 84% | Human | [1] |
| 5-HT2B | - | 4 | - | Human | [1] |
| 5-HT2C | 90 | - | - | Human | [1] |
| Monoamine Transporters | |||||
| Serotonin (SERT) | 8,270 - 12,000 | 1,980 - 17,000 (IC50) | - | Human | [1] |
| Norepinephrine (NET) | >22,000 | 37,000 - 78,000 (IC50) | - | Human | [1] |
| Dopamine (DAT) | >26,000 | 2,690 - 43,000 (IC50) | - | Human | [1] |
| Other | |||||
| MAO-A | - | 31,000 (IC50) | - | - | [1] |
Note: Ki and EC50 values are presented as ranges from multiple studies where applicable. IC50 represents the half-maximal inhibitory concentration.
Signaling Pathways
5-MeO-AMT primarily exerts its psychedelic effects through the activation of the serotonin 2A (5-HT2A) receptor, which is coupled to the Gq/11 signaling pathway.
Caption: 5-HT2A receptor Gq/11 signaling cascade activated by 5-MeO-AMT.
Experimental Protocols
In Vitro: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of 5-MeO-AMT for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
[3H]Ketanserin (radioligand).
-
5-MeO-AMT.
-
Spiperone or another high-affinity 5-HT2A antagonist (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration at or near its Kd), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: Add 50 µL of Spiperone (at a final concentration of ~10 µM), 50 µL of [3H]Ketanserin, and 100 µL of the cell membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of 5-MeO-AMT (typically in a logarithmic dilution series), 50 µL of [3H]Ketanserin, and 100 µL of the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 5-MeO-AMT from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
In Vivo: Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[2]
Materials:
-
Male C57BL/6J mice.
-
5-MeO-AMT dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment or a magnetometer system for automated detection.
Procedure:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Drug Administration: Administer 5-MeO-AMT (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]
-
Observation Period: Immediately after injection, begin observing the mice for a period of 30-60 minutes.
-
HTR Quantification: Manually count the number of head twitches for each mouse during the observation period. A head twitch is a rapid, spasmodic, rotational movement of the head that is not part of normal grooming or exploratory behavior. Alternatively, use an automated system with a magnet affixed to the mouse's head to detect the rapid movements.
-
Data Analysis: Compare the number of head twitches in the 5-MeO-AMT-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the head-twitch response (HTR) assay.
In Vivo: Drug Discrimination in Rats
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Rats are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward.
Materials:
-
Male Sprague-Dawley rats.
-
Standard two-lever operant conditioning chambers.
-
Food pellets (reward).
-
Training drug (e.g., a known 5-HT2A agonist like DOM or LSD).
-
5-MeO-AMT.
-
Vehicle (e.g., saline).
Procedure:
-
Training Phase:
-
Rats are food-deprived to approximately 85% of their free-feeding body weight.
-
On training days, rats receive an injection of either the training drug or vehicle.
-
Following the injection (after a specified pretreatment time), the rat is placed in the operant chamber.
-
If the training drug was administered, responses on the "drug-appropriate" lever are reinforced with a food pellet. Responses on the other lever have no consequence.
-
If the vehicle was administered, responses on the "vehicle-appropriate" lever are reinforced.
-
Training continues until the rats reliably respond on the correct lever (>80% accuracy) for both drug and vehicle sessions.
-
-
Testing Phase:
-
Once trained, substitution tests are conducted with 5-MeO-AMT.
-
Rats are administered various doses of 5-MeO-AMT.
-
During the test session, responses on either lever are reinforced to maintain responding.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
Full substitution is considered to have occurred if a dose of 5-MeO-AMT results in ≥80% of responses on the drug-appropriate lever.
-
Partial substitution is between 20% and 80% drug-appropriate responding.
-
No substitution is <20% drug-appropriate responding.
-
The response rate is also analyzed to assess for non-specific behavioral effects.
-
Caption: Logical flow of a drug discrimination study.
Conclusion
5-MeO-AMT is a valuable research tool for probing the function of the serotonergic system, particularly the 5-HT2A receptor. The protocols outlined in this document provide a framework for investigating its pharmacological and behavioral effects. Researchers should adhere to all institutional and governmental regulations regarding the handling and use of this compound. Careful experimental design and data interpretation are essential for advancing our understanding of the complex roles of serotonin receptors in brain function and behavior.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methyltryptamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 5-Methyltryptamine (5-MT) synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most commonly used for this compound?
A1: The Fischer indole (B1671886) synthesis is a widely employed and versatile method for producing indole derivatives, including this compound.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.[3][4] For 5-MT, this typically involves reacting 4-methylphenylhydrazine (B1211910) with a suitable carbonyl compound.
Q2: What are the critical steps in the Fischer indole synthesis mechanism?
A2: The mechanism involves several key transformations:
-
Hydrazone Formation: The initial reaction between the phenylhydrazine and the carbonyl compound forms a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia (B1221849) Elimination: The final step is the elimination of an ammonia molecule to form the stable indole ring.[3]
Q3: How do substituents on the starting materials affect the reaction?
A3: Substituents have a significant electronic and steric impact. Electron-donating groups on the phenylhydrazine can sometimes weaken the N-N bond, potentially leading to undesired cleavage side reactions instead of the intended cyclization.[1][6] Conversely, bulky substituents on either the hydrazine (B178648) or the carbonyl compound can sterically hinder the reaction, leading to lower yields.[1]
Troubleshooting Guide: Low Reaction Yield
Low yields are a common issue in indole synthesis and can originate from various factors, including reaction conditions, reactant stability, or the formation of side products.[1]
| Symptom / Observation | Potential Cause | Recommended Action |
| Reaction stalls; starting material remains (TLC analysis) | Incomplete reaction due to suboptimal conditions. | Systematically optimize reaction parameters: vary the acid catalyst (type and concentration), adjust the temperature, and modify the reaction time.[1] Ensure starting materials are pure, as impurities can inhibit the reaction.[1] |
| Multiple unexpected spots on TLC; difficult purification | Formation of side products. | Common side products include those from N-N bond cleavage (e.g., aniline (B41778) derivatives) or aldol (B89426) condensations of the carbonyl starting material.[6][7] Consider switching from a Brønsted acid (like H₂SO₄) to a Lewis acid (like ZnCl₂) to disfavor cleavage pathways.[7] |
| Low yield after workup and purification | Product loss during extraction or purification. | Ensure complete extraction by using an adequate volume of organic solvent and performing multiple extractions. During purification by column chromatography, select the solvent system carefully to ensure good separation from impurities.[1][8] For crystalline products, recrystallization can yield high-purity material, though some product loss is expected.[1] |
| Reaction fails completely | Unfavorable electronic effects or inappropriate catalyst. | Certain substitution patterns, particularly with strong electron-donating groups, can excessively stabilize intermediates, favoring N-N bond cleavage over the desired rearrangement.[6] This is a known failure mode.[6] Experiment with a range of acid catalysts, as the optimal choice is often substrate-dependent and must be determined empirically.[1] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This protocol is a representative example adapted from established procedures for tryptamine (B22526) synthesis. Researchers should optimize conditions for their specific substrates and scale.
Materials:
-
4-methylphenylhydrazine hydrochloride
-
4,4-diethoxy-N,N-dimethylbutylamine
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)[1][4]
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: Dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent like glacial acetic acid. Add 4,4-diethoxy-N,N-dimethylbutylamine to the solution. Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours to form the corresponding hydrazone. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture.[7] Heat the mixture to a higher temperature (e.g., 100-120 °C) and maintain for 2-4 hours, continuing to monitor by TLC until the starting hydrazone is consumed.[7]
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over ice and basify by slowly adding a concentrated sodium hydroxide solution until the pH is >10.[7]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane. Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.[1][9]
Visual Guides
Caption: General experimental workflow for 5-MT synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
Technical Support Center: 5-Methyltryptamine Purification
Welcome to the technical support center for 5-Methyltryptamine (5-MeT) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities can arise from starting materials, side-reactions, or incomplete reactions. Depending on the synthetic route, these may include:
-
Unreacted starting materials: Such as 5-methylindole (B121678) or other precursors.
-
N-oxide: Formed by oxidation of the tertiary amine.
-
β-carbolines: These can form via a Pictet-Spengler-type cyclization reaction, especially under acidic conditions. Common examples include tetrahydro-β-carboline (THBC) and 2-methyltetrahydro-β-carboline (2-Me-THBC).[1]
-
Other tryptamines: If the synthesis involves methylation of a primary amine, you might see N-methyltryptamine (NMT) as an intermediate impurity.[1]
-
Solvent adducts and dimers: Can form under certain workup conditions.
Q2: What are the general principles for recrystallizing tryptamines like this compound?
A2: Tryptamine (B22526) free bases are generally non-polar and are best recrystallized from non-polar solvents. A common strategy involves dissolving the crude product in a minimal amount of a heated non-polar solvent and allowing it to cool slowly to form crystals. Ethers and hydrocarbon solvents are often effective. For instance, while specific data for 5-MeT is limited, the related compound 5-MeO-DMT is often recrystallized from solvents like methyl tert-butyl ether (MTBE) or a mixture of ether and hexane (B92381).[2][3] The key is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Q3: What are the recommended storage conditions for purified this compound?
A3: Like many indole (B1671886) derivatives, this compound can be sensitive to light, air (oxidation), and temperature. For long-term storage, it is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., -20°C), and protected from light.[4][5] The hydrochloride salt form is generally more stable than the freebase under ambient conditions.[6]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for assessing purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating 5-MeT from non-volatile impurities and isomers. A C18 column is commonly used for tryptamine analysis.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify impurities and confirm the structure of the final product.[7]
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the number of components in a sample.
Troubleshooting Purification Issues
Problem 1: My this compound product is an oil and will not crystallize.
-
Potential Cause 1: Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
-
Potential Cause 2: Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution 1: Trituration: Try stirring the oil with a cold, non-polar solvent in which the 5-MeT is poorly soluble (e.g., hexane, pentane). This can often wash away impurities and induce crystallization.
-
Solution 2: Column Chromatography: Purify the oil using silica (B1680970) gel column chromatography to remove impurities before attempting recrystallization again.
-
-
Potential Cause 3: Polymorphism: Some tryptamines can exist as different crystalline forms (polymorphs) or as an amorphous solid, with some forms being oils at room temperature.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of pure 5-MeT, if available, can also initiate crystallization.
-
Problem 2: The yield is very low after recrystallization.
-
Potential Cause 1: Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent where the compound has lower solubility at cold temperatures. You can also use a solvent system (a mixture of a "good" solvent and a "poor" solvent) to fine-tune the solubility.
-
-
Potential Cause 2: Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a low recovery rate.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
-
Potential Cause 3: Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an amorphous solid.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Problem 3: The product is discolored (e.g., yellow, brown, or purple).
-
Potential Cause 1: Oxidation/Degradation: Tryptamines, and indoles in general, can be susceptible to air and light-induced oxidation, which often results in colored degradation products.
-
Solution 1: Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help prevent oxidation.
-
Solution 2: Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal must be removed by hot filtration before cooling.
-
Solution 3: Work under an inert atmosphere: Performing the purification steps under an inert gas like nitrogen or argon can minimize oxidation.
-
-
Potential Cause 2: Residual Acidic or Basic Impurities: Traces of acid or base from the synthesis can catalyze degradation.
-
Solution: Ensure proper neutralization and washing of the crude product before the final purification steps.
-
Problem 4: Poor separation during column chromatography (streaking or overlapping peaks).
-
Potential Cause 1: Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to poor separation.
-
Solution: Optimize the eluent system using TLC first. For basic compounds like tryptamines, adding a small amount of a base (e.g., 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Potential Cause 2: Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Solution: Use an appropriate amount of stationary phase for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).
-
-
Potential Cause 3: Sample Insolubility: If the sample is not fully dissolved in the loading solvent, it can lead to streaking.
-
Solution: Ensure the crude material is fully dissolved in a minimal amount of the eluent or a slightly stronger solvent before loading it onto the column.
-
Data and Protocols
Table 1: Recrystallization Solvents for Tryptamine Analogs
| Compound | Solvent System | Observations |
| 5-MeO-DMT | Methyl tert-butyl ether (MTBE) | Dissolve at 35-40°C, cool to 7-12°C to crystallize.[2] |
| 5-MeO-DMT | Ether-petroleum ether | Yields colorless prisms.[10] |
| 5-MeO-DMT | Hexane | Can yield waxy crystals upon recrystallization from boiling hexane. |
| General Tryptamines | n-Hexane/Acetone | A generally effective solvent mixture. |
| General Tryptamines | n-Hexane/Ethyl Acetate (B1210297) | Can be effective, especially for samples with more impurities. |
Note: This data is for closely related analogs and should be used as a starting point for optimizing the recrystallization of this compound.
Experimental Protocol: Recrystallization of this compound (General Procedure)
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., MTBE, hexane/ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution). For 5-MeT, a common starting point would be a mixture of a non-polar solvent like hexane or dichloromethane (B109758) with a more polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier like triethylamine.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for an oily this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]
- 3. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoro-alpha-methyltryptamine | 712-08-3 | Benchchem [benchchem.com]
- 6. dcchemicals.com [dcchemicals.com]
- 7. scispace.com [scispace.com]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
Technical Support Center: Minimizing Variability in 5-Methyltryptamine Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral assays involving 5-Methyltryptamine (5-MeO-DMT).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in 5-MeO-DMT behavioral assays?
A1: Variability in 5-MeO-DMT behavioral assays can stem from three main categories:
-
Environmental Factors: These include lighting conditions (mice are more active in dim light), noise levels, and even scents from perfumes or cleaning agents, all of which can impact rodent behavior.[1]
-
Experimenter-Related Factors: Inconsistent handling techniques and the time of day the experiment is conducted can introduce significant variability due to the animals' circadian rhythms.[1]
-
Animal-Specific Factors: The strain, sex, age, and social hierarchy of the animals can all influence their behavioral responses to 5-MeO-DMT.[2][3] Notably, high animal-to-animal variability has been reported in the head-twitch response (HTR) elicited by 5-MeO-DMT.[4][5]
Q2: How does the route of administration of 5-MeO-DMT affect behavioral outcomes and variability?
A2: The route of administration significantly impacts the pharmacokinetics of 5-MeO-DMT, leading to differences in the onset, duration, and intensity of behavioral effects.[4][6] Inhalation leads to a rapid onset (within seconds) and short duration (under 20 minutes) of effects.[4][7] Intramuscular injection results in a slower onset (1-6 minutes) and longer duration (up to 60 minutes).[6][7] Oral administration is generally ineffective unless combined with a monoamine oxidase inhibitor (MAOI) to prevent rapid metabolism.[7][8] In preclinical studies, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common, and the choice can affect the bioavailability and time course of the drug's action, contributing to variability if not consistently applied.
Q3: What is the primary mechanism of action of 5-MeO-DMT that underlies its behavioral effects?
A3: 5-MeO-DMT is a non-selective serotonin (B10506) receptor agonist with a high affinity for 5-HT1A and 5-HT2A receptors.[6][9][10] The head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential in rodents, is primarily mediated by the activation of 5-HT2A receptors.[11] However, its interaction with 5-HT1A receptors can modulate these effects.[12] The complex interplay between these and other serotonin receptor subtypes contributes to the overall behavioral profile of 5-MeO-DMT.
Troubleshooting Guides
Issue 1: High Variability in Head-Twitch Response (HTR)
Problem: You are observing significant inter-animal variability in the number of head-twitches induced by the same dose of 5-MeO-DMT.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Drug Preparation and Administration | Ensure 5-MeO-DMT is fully dissolved and the solution is homogenous. Use a consistent and precise administration technique (e.g., intraperitoneal, subcutaneous) for all animals.[4] |
| Environmental Stressors | Acclimatize animals to the testing room for at least 60 minutes before the experiment to reduce stress.[13] Maintain low lighting and minimize noise.[1][14] |
| Genetic and Sex Differences | Use a single, well-characterized rodent strain (e.g., C57BL/6J mice are commonly used).[15] Test males and females separately and report data for each sex, as hormonal cycles can influence behavior. |
| Circadian Rhythm Effects | Conduct all behavioral testing at the same time of day to control for variations due to the animals' natural light-dark cycle.[1] |
| Experimenter Handling | Handle animals consistently and gently for several days leading up to the experiment to habituate them to the experimenter.[13] |
Issue 2: Inconsistent Locomotor Activity Results
Problem: You are observing unpredictable changes in locomotor activity (e.g., hypoactivity, hyperactivity, or no effect) after 5-MeO-DMT administration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Biphasic Dose-Response | 5-MeO-DMT can induce a biphasic effect on locomotion, with lower doses causing hypoactivity and higher doses, particularly with MAOIs, causing initial hypoactivity followed by hyperactivity.[8][15][16] Conduct a full dose-response study to characterize the locomotor effects of 5-MeO-DMT under your specific experimental conditions. |
| Interaction with MAOIs | If co-administering with an MAOI, be aware that this will significantly alter the metabolism and behavioral effects of 5-MeO-DMT, often leading to a more pronounced and prolonged response.[16][17] |
| Habituation to the Arena | Insufficient habituation to the testing chamber can lead to novelty-induced hyperactivity, masking the drug's effects. Allow for a sufficient habituation period before drug administration. |
| Off-Target Receptor Activation | While 5-HT2A activation is key for HTR, locomotor effects can be influenced by 5-HT1A receptor activation, which can lead to decreased activity.[12][16] Consider using selective antagonists to dissect the contribution of different receptor subtypes. |
Data Presentation
Table 1: Dose-Response of 5-MeO-DMT on Head-Twitch Response (HTR) in Mice
| Dose (mg/kg, i.p.) | Mean HTR Count (± SE) | Duration of Peak HTR (min, ± SE) |
| 5 | 45 ± 18 | 5 ± 2 |
| 10 | 38 ± 14 | 3 ± 1 |
| 20 | 47 ± 12 | 4 ± 1 |
| 40 | 56 ± 11 | 4 ± 1 |
| Data adapted from a study in C57BL/6J mice.[11] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol is a standard method for quantifying the HTR in mice.
-
Animal Preparation:
-
Habituation:
-
Handle the mice for 5 minutes daily for 3-5 days before the experiment.
-
On the testing day, allow the mice to acclimate to the testing room for at least 60 minutes.
-
Place each mouse in the testing chamber (e.g., a glass cylinder) for a 30-minute habituation period immediately before drug administration.[1]
-
-
Drug Administration:
-
Administer 5-MeO-DMT or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Data Recording and Analysis:
-
Immediately after injection, record the number of head-twitches for a predetermined period (e.g., 30-60 minutes).[4]
-
A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Quantify the total number of head-twitches for each animal.
-
Locomotor Activity Assay
This protocol outlines the measurement of locomotor activity in an open-field arena.
-
Apparatus:
-
An open-field arena equipped with infrared beams or a video-tracking system to automatically record movement.
-
-
Habituation:
-
Handle the animals daily for several days prior to testing.
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
-
Procedure:
-
Administer 5-MeO-DMT or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, time spent in different zones) for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effects on locomotor activity.[18]
-
Visualizations
Caption: 5-HT2A receptor signaling pathway leading to the head-twitch response.
Caption: A standardized workflow to minimize variability in behavioral experiments.
Caption: A decision-making flowchart for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. msudenver.edu [msudenver.edu]
- 10. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral effects of α,α,β,β-tetradeutero-5-MeO-DMT in rats: comparison with 5-MeO-DMT administered in combination with a monoamine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. devtoolsdaily.com [devtoolsdaily.com]
- 18. researchgate.net [researchgate.net]
identifying and resolving artifacts in 5-Methyltryptamine analytical data
Welcome to the Technical Support Center for 5-Methyltryptamine (5-MT) analysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common artifacts in their analytical data. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical artifacts observed when analyzing this compound?
A1: The most prevalent artifacts in 5-MT analysis include ghost peaks, matrix effects (ion suppression or enhancement), in-source fragmentation, and the formation of adducts. These can lead to inaccurate quantification and misinterpretation of data.
Q2: What causes ghost peaks in my chromatogram?
A2: Ghost peaks are extraneous peaks that are not part of your sample.[1] Common causes include carryover from previous injections from the autosampler, contamination of the mobile phase or system components, or the elution of strongly retained compounds from a previous run.[2][3]
Q3: How can I differentiate between ion suppression and ion enhancement?
A3: Ion suppression is a reduction in the analyte signal due to co-eluting matrix components that interfere with the ionization process.[4] Conversely, ion enhancement is an increase in the analyte signal due to co-eluting compounds that improve ionization efficiency. Both are types of matrix effects that can be identified by comparing the analyte response in the sample matrix versus a pure solvent.
Q4: What is in-source fragmentation and how does it affect my 5-MT data?
A4: In-source fragmentation is the breakdown of the analyte (5-MT) within the ion source of the mass spectrometer before mass analysis.[5] This can lead to an underestimation of the parent compound and the appearance of unexpected fragment ions, potentially complicating spectral interpretation. For tryptamines, this can result in fragment ions being more intense than the protonated molecule.[5]
Q5: Are there common adducts I should be aware of when analyzing 5-MT by LC-MS?
A5: Yes, adduct formation is common in electrospray ionization (ESI). For 5-MT, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and solvents like acetonitrile (B52724) ([M+ACN+H]⁺) or methanol (B129727) ([M+MeOH+H]⁺).[6][7] These adducts will appear at higher m/z values than the protonated molecule.
Troubleshooting Guides
Issue 1: Unidentified Peaks (Ghost Peaks) in the Chromatogram
Symptom: Appearance of peaks in blank injections or unexpected peaks in sample chromatograms.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Detailed Steps:
-
Inject a Blank: Run a blank injection using the mobile phase. If the ghost peak is still present, the contamination is likely within the LC system or mobile phase.[1] If the peak is absent, the issue is likely carryover from a previous sample injection.[2]
-
Isolate the Source (System Contamination):
-
Prepare fresh mobile phase with high-purity solvents.
-
Systematically flush the injector, tubing, and column with a strong solvent.
-
-
Resolve Autosampler Carryover:
Issue 2: Poor Data Reproducibility and Inaccurate Quantification (Matrix Effects)
Symptom: Significant variation in peak areas for the same concentration of 5-MT across different sample matrices, or between samples and standards.
Workflow for Identifying and Mitigating Matrix Effects:
Caption: Workflow for identifying and mitigating matrix effects in 5-MT analysis.
Experimental Protocols:
-
Post-Column Infusion:
-
Infuse a standard solution of 5-MT at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., plasma extract without 5-MT).
-
Monitor the 5-MT signal. A dip in the baseline indicates ion suppression, while a rise indicates enhancement at the retention time of the co-eluting matrix components.[10]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column chemistry to separate 5-MT from the interfering matrix components.[11]
-
Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[12]
-
Calibration: Use matrix-matched calibration standards or a stable isotope-labeled internal standard of 5-MT to compensate for matrix effects.[4]
-
Quantitative Data Summary: Common Adducts of this compound (C₁₁H₁₄N₂)
| Adduct/Ion Type | Formula | m/z (Calculated) |
| Protonated [M+H]⁺ | [C₁₁H₁₅N₂]⁺ | 175.1230 |
| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₄N₂Na]⁺ | 197.1049 |
| Potassium Adduct [M+K]⁺ | [C₁₁H₁₄N₂K]⁺ | 213.0789 |
| Acetonitrile Adduct [M+ACN+H]⁺ | [C₁₃H₁₈N₃]⁺ | 216.1546 |
Issue 3: Unexpected Fragments and Low Precursor Ion Intensity in MS Data
Symptom: The mass spectrum shows a weak signal for the protonated molecule of 5-MT ([M+H]⁺ at m/z 175.12) and the presence of significant fragment ions.
Troubleshooting Steps:
-
Evaluate In-Source Fragmentation: Tryptamines are susceptible to fragmentation in the ESI source.[5] The primary fragmentation pathway often involves the cleavage of the ethylamine (B1201723) side chain.
-
Optimize Ion Source Parameters: Reduce the fragmentor or capillary voltage to minimize in-source fragmentation. Softer ionization conditions will favor the formation of the precursor ion.
-
Utilize Fragment Ions for Quantification: If in-source fragmentation is unavoidable and consistent, the most intense and stable fragment ion can be used for quantification in multiple reaction monitoring (MRM) mode.[5]
Common Fragments of Tryptamines:
| Fragmentation | Description |
| α-cleavage | Cleavage of the bond between the α- and β-carbons of the side chain. |
| β-cleavage | Cleavage of the Cα-N bond, often resulting in a characteristic iminium ion.[1] |
Issue 4: Poor Peak Shape and Tailing in GC-MS Analysis
Symptom: Asymmetric peaks with significant tailing, leading to poor resolution and integration.
Resolution Protocol:
-
Derivatization: 5-MT contains a primary amine group that can interact with active sites in the GC system, causing peak tailing. Derivatization with an agent like acetic anhydride (B1165640) or a silylating reagent (e.g., BSTFA) will cap the active hydrogen, improving peak shape and volatility.[3][13][14]
-
Inlet Maintenance: Ensure the inlet liner is clean and consider using a deactivated liner to minimize interactions.
-
Column Choice: Use a column appropriate for amine analysis. If issues persist, consider a column with a different stationary phase.
Derivatization Reaction Example (Acetylation):
This compound + Acetic Anhydride → N-acetyl-5-methyltryptamine + Acetic Acid
This reaction increases the molecular weight and reduces the polarity of the analyte, resulting in improved chromatographic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. agilent.com [agilent.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
improving the stability of 5-Methyltryptamine stock solutions
Welcome to the Technical Support Center for 5-Methyltryptamine (5-MT). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their this compound stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound (5-MT) stock solutions?
A1: The stability of 5-MT in solution is primarily affected by three main factors:
-
pH: Tryptamine derivatives, including 5-MT, are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments.[1]
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation.[1] It is crucial to store stock solutions at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of psychotropic compounds like 5-MT.[1]
Q2: What are the recommended solvents for preparing 5-MT stock solutions?
A2: this compound is soluble in several organic solvents which are commonly used for preparing stock solutions. These include:
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for creating highly concentrated stock solutions.[1]
-
Ethanol (B145695): Can also be used to prepare stock solutions.
-
Aqueous Buffers: While 5-MT can be dissolved in aqueous buffers, it is important to use a slightly acidic buffer (pH 4-6) to enhance stability.[1] It is generally not recommended to store aqueous solutions for extended periods.
Q3: How should I store my 5-MT stock solutions to ensure maximum stability?
A3: To maximize the shelf-life of your 5-MT stock solutions, the following storage conditions are recommended:
-
Short-term storage (days to weeks): Store at 4°C in a refrigerator.[1]
-
Long-term storage (months to years): For optimal stability, store at -20°C or -80°C in a freezer.[1]
-
Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.
Q4: I've noticed a color change in my 5-MT solution. What does this indicate?
A4: A change in color, such as yellowing or browning, is often a visual indicator of degradation, most commonly due to oxidation. The indole (B1671886) ring structure in tryptamines is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or non-ideal pH. If you observe a color change, it is recommended to prepare a fresh stock solution.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for 5-MT are not extensively documented in publicly available literature, based on structurally similar tryptamines, potential degradation products could include N-oxides, products of O-demethylation (though 5-MT lacks a methoxy (B1213986) group for this to be a primary pathway unlike 5-MeO-DMT), N-dealkylation, and hydroxylation of the indole ring. Forced degradation studies can help to identify potential degradation products in your specific experimental conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of 5-MT stock solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low concentration or activity of 5-MT in experiments. | Degradation of stock solution. | 1. Verify Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light.[1]2. Check pH of Aqueous Solutions: If using an aqueous buffer, measure the pH to ensure it is in the optimal acidic range.[1]3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from solid compound. |
| Precipitate forms in the stock solution upon storage, especially after freezing. | Poor solubility at low temperatures. | 1. Warm Solution: Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.2. Use of Co-solvents: For aqueous solutions, preparing the initial stock in a small amount of an organic solvent like DMSO or ethanol before diluting with buffer can improve solubility.[1]3. Filter Solution: If the precipitate does not redissolve, it may be a degradation product. In this case, it is best to discard the solution and prepare a new one. |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution or non-homogenous solution. | 1. Ensure Complete Dissolution: When preparing the stock, ensure the solid 5-MT is completely dissolved by vortexing or brief sonication.2. Vortex Before Use: Always vortex the stock solution vial briefly before taking an aliquot for your experiment, especially after thawing. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Run a Fresh Standard: Analyze a freshly prepared 5-MT standard to confirm its retention time.2. Perform Forced Degradation: To tentatively identify the unknown peaks, conduct a forced degradation study on a fresh standard under various stress conditions (acid, base, heat, oxidation, light). The resulting peaks will likely correspond to the unknown peaks in your sample chromatogram.[1] |
| Color change of the solution. | Oxidation of the compound. | 1. Minimize Headspace: When aliquoting, minimize the air in the headspace of the vial.2. Use Inert Gas: For highly sensitive applications, consider purging the vial with an inert gas like nitrogen or argon before sealing.3. Prepare Fresh: Discard the discolored solution and prepare a fresh stock. |
Data Presentation
The following table provides hypothetical stability data for this compound stock solutions under various storage conditions. This data is for illustrative purposes only. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions and analytical methods.
| Solvent | Concentration | Temperature | Storage Duration | Estimated % Recovery | Notes |
| DMSO | 10 mM | -20°C | 6 months | >95% | Generally stable with minimal degradation. Avoid multiple freeze-thaw cycles. |
| DMSO | 10 mM | 4°C | 1 month | >90% | Suitable for short-term storage. Protect from light. |
| DMSO | 10 mM | Room Temp (25°C) | 1 week | ~80-90% | Degradation is more significant at room temperature.[2] |
| Ethanol | 10 mM | -20°C | 6 months | >95% | Good stability when stored frozen. |
| Ethanol | 10 mM | 4°C | 1 month | >90% | Suitable for short-term storage. Protect from light. |
| Aqueous Buffer (pH 5) | 1 mM | 4°C | 1 week | >90% | Stability is pH-dependent; acidic conditions are preferred.[1] |
| Aqueous Buffer (pH 7.4) | 1 mM | 4°C | 1 week | <85% | Significant degradation can occur at neutral pH.[1] Not recommended for prolonged storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure for 10 mM Stock Solution in DMSO:
-
Accurately weigh out a desired amount of 5-MT powder (Molecular Weight: e.g., 174.24 g/mol for free base). For 1 mL of a 10 mM solution, you would need 1.74 mg.
-
Transfer the weighed 5-MT to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the 5-MT is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method to quantify 5-MT and separate it from potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of 5-MT standards of known concentrations in the mobile phase to generate a calibration curve.
-
At each time point of your stability study, withdraw an aliquot of your stock solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the peak area of 5-MT and compare it to the calibration curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 3: Forced Degradation Study of this compound
A forced degradation study is essential for developing a stability-indicating method and understanding potential degradation pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Materials:
-
5-MT stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix the 5-MT stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the 5-MT stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the 5-MT stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the 5-MT stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the 5-MT stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3] Keep a control sample wrapped in aluminum foil in the same conditions.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 2) to assess the extent of degradation and the formation of degradation products.
Mandatory Visualizations
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for 5-MT solution instability.
References
Technical Support Center: Quantification of 5-Methyltryptamine in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for quantifying 5-Methyltryptamine (5-MT) in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
Issue 1: Poor or Inconsistent Analyte Recovery
-
Question: My recovery of 5-MT is low or highly variable between samples. What are the potential causes and solutions?
-
Answer: Low or inconsistent recovery can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction pH: The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for tryptamines is highly pH-dependent. Ensure the pH of your sample is optimized to keep 5-MT in a non-ionized state for efficient extraction into an organic solvent.
-
Inefficient Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to sample is adequate. A common starting point is a 3:1 ratio of acetonitrile (B52724) to serum[1]. Incomplete protein removal can lead to analyte loss and matrix effects.
-
Improper SPE Cartridge Conditioning or Elution: For SPE, ensure the cartridges are properly conditioned and equilibrated. The choice of elution solvent is also critical; it must be strong enough to desorb the analyte from the sorbent.
-
Analyte Instability: 5-MT may be susceptible to degradation due to factors like light exposure, extreme pH, or enzymatic activity in the matrix[2]. Minimize sample exposure to light and keep samples on ice or at a controlled low temperature during processing.
-
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Question: I am observing significant ion suppression or enhancement for 5-MT. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can compromise accuracy[3]. Here are some strategies to address them:
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering matrix components like phospholipids. Consider a more rigorous extraction method such as SPE or LLE[3][4].
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate 5-MT from co-eluting matrix components. Experiment with different mobile phase compositions, gradients, or a different stationary phase column[4][5].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects[5]. If a specific SIL-IS for 5-MT is unavailable, a structural analog can be used, but it may not compensate as effectively[5]. 5-Methyl-N,N-dimethyltrypamine has been successfully used as an internal standard for similar analyses[1][6].
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Issue 3: Poor Chromatographic Peak Shape or Resolution
-
Question: My chromatogram for 5-MT shows peak tailing, splitting, or poor resolution from other components. What should I check?
-
Answer: Poor chromatography can affect the accuracy and precision of your quantification. Consider the following:
-
Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Implement a column wash step after each run and consider using a guard column.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry. Inconsistent mobile phase composition can lead to retention time shifts.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase[4].
-
Column Overloading: Injecting too much analyte can lead to peak fronting or tailing. If you suspect this, try injecting a smaller volume or a more dilute sample.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the quantification of 5-MT?
A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., 5-MT-d4). If a SIL-IS is not available, a close structural analog can be used. For instance, 5-Methyl-N,N-dimethyltrypamine (5-Me-DMT) has been effectively used as an internal standard in the analysis of related tryptamines[1][6].
Q2: What are the recommended sample preparation techniques for 5-MT in plasma or serum?
A2: Common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method. It typically involves adding a cold organic solvent like acetonitrile (in a 3:1 volume ratio to the sample) to precipitate proteins, followed by centrifugation[1].
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT, which can reduce matrix effects[7]. Mixed-mode SPE cartridges are often used for tryptamine (B22526) extraction.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples and concentrating the analyte.
Q3: Which analytical technique is most suitable for the quantification of 5-MT in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which are crucial for detecting low concentrations of analytes in complex biological matrices[8][9].
Q4: How can I ensure the stability of 5-MT in my samples during collection and storage?
A4: To minimize analyte degradation, consider the following precautions:
-
Use collection tubes containing appropriate anticoagulants and preservatives if necessary.
-
Protect samples from light, as tryptamines can be light-sensitive[2].
-
Process samples as quickly as possible after collection.
-
For long-term storage, keep samples frozen at -80°C.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on a method for the analysis of similar tryptamines in serum[1][6].
-
Pipette 20 µL of the biological sample (serum or plasma) into a microcentrifuge tube.
-
Add 60 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL of 5-Methyl-N,N-dimethyltrypamine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system[1].
Protocol 2: LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Synergi Polar-RP)[7][10].
-
Mobile Phase A: 1 mM ammonium (B1175870) formate (B1220265) in water[7].
-
Mobile Phase B: Methanol with 0.1% formic acid[7].
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example could be starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step[1].
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of 5-MT and the internal standard. For the related compound 5-Methyl-N,N-dimethyltrypamine, a transition of m/z 203.2 → 158.3 has been reported[1][6].
-
Quantitative Data Summary
The tables below summarize validation parameters from a study on a related tryptamine, which can serve as a reference for a 5-MT assay.
Table 1: Linearity and Recovery
| Analyte | Linear Range (ng/mL) | Recovery (%) |
| 5-MeO-DMT | 0.90–5,890 | >75% |
| Bufotenine | 2.52–5,510 | >75% |
| (Data adapted from a study on 5-MeO-DMT and Bufotenine)[6][11] |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 5-MeO-DMT | 8.08 | <15% | <15% | Within ±15% |
| 72.7 | <15% | <15% | Within ±15% | |
| 655 | <15% | <15% | Within ±15% | |
| Bufotenine | 7.56 | <15% | <15% | Within ±15% |
| 68.1 | <15% | <15% | Within ±15% | |
| 613 | <15% | <15% | Within ±15% | |
| (Data adapted from a study on 5-MeO-DMT and Bufotenine)[6][11] |
Visualizations
Caption: Workflow for 5-MT quantification in biological samples.
Caption: Troubleshooting decision tree for 5-MT analysis.
References
- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Unexpected Side Effects in 5-Methyltryptamine (5-MeO-DMT) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected side effects during animal studies with 5-Methyltryptamine (5-MeO-DMT).
Section 1: Serotonin (B10506) Syndrome and Thermoregulation
A primary concern in studies involving 5-MeO-DMT is the potential for serotonin syndrome, a life-threatening condition caused by excessive serotonin receptor stimulation.[1][2] Clinical signs in animals can include mental status changes, autonomic dysfunction, and neuromuscular abnormalities.[2][3]
FAQs & Troubleshooting
Q1: An animal is exhibiting signs of hyperthermia, tremors, and muscle rigidity after 5-MeO-DMT administration. What is happening and what should I do?
A1: These are hallmark signs of serotonin syndrome.[2][3] Immediate intervention is critical.
-
Discontinue Drug Administration: Cease any further administration of 5-MeO-DMT or other serotonergic agents.
-
Supportive Care: The primary goal is to manage hyperthermia and provide supportive care.
-
Cooling Measures: Initiate cooling protocols immediately. This can include spraying the animal with cool water and using a fan to increase evaporative cooling. Ice packs can be placed on the groin and axillary regions. Monitor core body temperature continuously to avoid iatrogenic hypothermia.
-
Fluid and Electrolyte Balance: Administer intravenous or subcutaneous fluids to maintain hydration and correct any electrolyte imbalances.
-
-
Pharmacological Intervention:
-
Serotonin Antagonists: The administration of 5-HT2A receptor antagonists is a standard therapeutic strategy for serotonin syndrome.[4] Consider having antagonists like ketanserin (B1673593) or MDL-100907 on hand. Antagonism of 5-HT1A receptors with drugs like WAY-100635 may also help alleviate hyperthermia.[4]
-
Benzodiazepines: To control agitation and muscle rigidity, a benzodiazepine (B76468) such as diazepam can be administered.
-
Experimental Workflow for Managing Suspected Serotonin Syndrome
Caption: Workflow for managing suspected serotonin syndrome in animal studies.
Quantitative Data: Thermoregulatory Effects of 5-MeO-DMT in Rats
5-MeO-DMT can induce dose-dependent changes in body temperature.[5]
| Dose Range (mg/kg, i.p.) | Primary Thermic Effect | Key Receptor Implication | Reference |
| 0.5 - 1.0 | Hypothermia | 5-HT1A | [5] |
| 3.0 - 10.0 | Hyperthermia | 5-HT2A | [5] |
Note: Co-administration with a Monoamine Oxidase Inhibitor (MAOI) like harmaline (B1672942) can significantly potentiate the hyperthermic effects of 5-MeO-DMT.[4]
Section 2: Cardiovascular Effects
The cardiovascular effects of 5-MeO-DMT and other serotonergic compounds can be complex, including changes in heart rate and blood pressure.[6][7] In rats, 5-MeO-DMT has been shown to decrease heart rate, an effect suggested to be mediated by 5-HT1 receptors.[8]
FAQs & Troubleshooting
Q2: We are observing significant bradycardia and hypotension in our rat model after 5-MeO-DMT administration. How should we monitor and manage this?
A2: Continuous and accurate cardiovascular monitoring is essential. Non-invasive methods are preferred for conscious animals to minimize stress, which can confound results.[9][10]
-
Monitoring: Implement electrocardiogram (ECG) monitoring to track heart rate and rhythm. Non-invasive techniques using jacketed electrodes or platform-based sensors are available for conscious rodents.[9][11]
-
Management:
-
Dose Adjustment: The observed effects are likely dose-dependent. Consider reducing the dose in subsequent experiments.
-
Receptor Antagonism: The bradycardia may be linked to 5-HT1A receptor stimulation.[8] Pre-treatment with a selective 5-HT1A antagonist could be explored to mitigate this effect, but this will also interfere with the primary effects of 5-MeO-DMT.
-
Emergency Preparedness: Have emergency cardiovascular support measures available, although the effects of 5-MeO-DMT are typically short-acting.
-
Experimental Protocol: Non-Invasive ECG Monitoring in Conscious Rats
This protocol is adapted from methods described for non-invasive ECG recording in conscious rats.[9][11]
Objective: To monitor heart rate and rhythm in a conscious rat following 5-MeO-DMT administration without the confounding effects of anesthesia or surgical stress.
Materials:
-
Custom-made elastic cotton jacket or a commercial jacket system for rodents.
-
Platinum or silver/silver chloride (Ag/AgCl) disk electrodes.
-
ECG recording apparatus (e.g., student physiograph, digital acquisition system).
-
Data acquisition and analysis software.
-
Plexiglass restrainer (optional, for initial habituation).
Procedure:
-
Habituation: Acclimatize the rat to the monitoring environment and the jacket for several days prior to the experiment to minimize stress.
-
Electrode Placement: Securely attach the disk electrodes to the inner surface of the jacket, corresponding to standard limb lead positions (e.g., Lead II configuration). The front limb and left hind limb electrodes are used for recording, while the right hind limb can be used for grounding.[9]
-
Jacket Fitting: Place the jacket on the rat, ensuring a snug but not restrictive fit.
-
Baseline Recording: Allow the animal to stabilize in its home cage or the recording chamber for at least 10-15 minutes. Record a stable baseline ECG for 5-10 minutes.[11]
-
Drug Administration: Administer 5-MeO-DMT via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Recording: Immediately begin continuous ECG recording. Monitor for changes in heart rate (RR interval), QRS duration, and QT interval.
-
Data Analysis: Analyze the recorded ECG data to quantify changes in heart rate and identify any arrhythmias. Heart Rate Variability (HRV) analysis can also be performed to assess autonomic function.[10][11]
Section 3: Behavioral Abnormalities
5-MeO-DMT is expected to induce behavioral changes, such as the head-twitch response (HTR) in mice, which is a proxy for 5-HT2A receptor activation.[12][13][14] However, researchers should be vigilant for unexpected, adverse behavioral effects.
FAQs & Troubleshooting
Q3: Our mice are showing excessive locomotor inhibition and a lack of exploratory behavior after a high dose of 5-MeO-DMT. Is this a typical side effect?
A3: Yes, 5-MeO-DMT can decrease locomotor activity and investigatory behavior, particularly at higher doses.[5][15] This sedative-like effect is often attributed to the activation of 5-HT1A receptors.[5][16]
-
Differentiation: It is important to differentiate this from a catatonic state or other severe neurological impairment. The animal should still be responsive to mild stimuli (e.g., a gentle touch).
-
Troubleshooting:
-
Dose-Response Curve: If this effect is interfering with the primary experimental endpoint, conduct a dose-response study to find a dose that produces the desired psychedelic-like effects (e.g., HTR) with minimal locomotor suppression.
-
Assay Timing: The sedative effects may have a different time course than the HTR. Adjust the timing of your behavioral assay accordingly.
-
Receptor Specificity: To confirm the role of the 5-HT1A receptor, a pilot study with a 5-HT1A antagonist like WAY-100635 could be performed. Attenuation of the locomotor suppression by the antagonist would support this mechanism.[5]
-
Q4: We observed seizure-like activity in one animal after a very high dose of 5-MeO-DMT. What is the risk, and how can it be mitigated?
A4: While less common than hyperthermia, seizures are a potential sign of severe serotonin toxicity.[1][3]
-
Risk Mitigation:
-
Avoid High Doses: The risk of severe adverse events increases with dose. Use the lowest effective dose possible.
-
Avoid Drug Combinations: Do not co-administer 5-MeO-DMT with other serotonergic drugs, especially MAOIs, unless it is a specific and carefully controlled aim of the study, as this dramatically increases the risk of serotonin syndrome.[4][17]
-
Emergency Protocol: Have an emergency protocol in place, including the availability of anticonvulsants like diazepam.
-
Section 4: Signaling Pathways
Understanding the underlying signaling mechanisms of 5-MeO-DMT is crucial for interpreting both desired effects and unexpected side effects. The compound primarily acts as an agonist at 5-HT1A and 5-HT2A receptors.[16]
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to the Gαi/o protein. Its activation inhibits adenylyl cyclase (AC), reducing the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[18][19] This leads to downstream effects like increased K+ conductance and decreased Ca2+ conductance.[19]
Caption: Simplified signaling cascade of the 5-HT1A receptor.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gαq protein.[20] Its activation stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[20][21][22] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[20][22]
Caption: Simplified signaling cascade of the 5-HT2A receptor.
References
- 1. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]
- 2. Serotonin Syndrome | Appropriate Treatment in Pets | BluePearl [bluepearlvet.com]
- 3. Serotonin Syndrome | Iowa Veterinary Specialties [iowaveterinaryspecialties.com]
- 4. Potentiation of 5-methoxy-N,N-dimethyltryptamine-induced hyperthermia by harmaline and the involvement of activation of 5-HT1A and 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects from stimulation of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine: a chameleon in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofsports.com [journalofsports.com]
- 11. scielo.br [scielo.br]
- 12. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 21. msudenver.edu [msudenver.edu]
- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Gradients for Tryptamine Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful separation of tryptamine (B22526) isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my tryptamine isomers?
Poor resolution is a common challenge due to the structural similarity of isomers.[1] Several factors can contribute:
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. For positional isomers, columns offering alternative selectivities, such as Phenyl, Pentafluorophenyl (PFP), or Biphenyl phases, are often more effective.[2][3]
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical as it controls the ionization state of tryptamines, which are basic compounds.[4] A pH that is too close to the analytes' pKa can cause peak splitting and poor separation.[4] Operating at a low pH (e.g., pH 3-4.5) ensures the analytes are consistently protonated.[2][5][6]
-
Incorrect Gradient Slope: A gradient that is too steep will cause peaks to elute too quickly and bunch together. A shallower gradient provides more time for the isomers to interact with the stationary phase, improving separation.
-
Column Degradation: Over time, HPLC columns can lose their resolving power due to contamination or stationary phase degradation.[1]
Q2: My tryptamine peaks are tailing or broad. What causes this and how can I fix it?
Peak tailing for basic compounds like tryptamine is typically caused by secondary interactions with the silica (B1680970) stationary phase.[1]
-
Cause: Residual silanol (B1196071) groups (Si-OH) on the silica surface can become ionized (SiO-) and interact strongly with the protonated basic tryptamine analytes, causing tailing.[1]
-
Solutions:
-
Lower Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their interaction with the basic analytes.[1]
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have significantly fewer free silanol groups, leading to improved peak shapes for basic compounds.[1][7]
-
Add a Competing Base: A small amount of a basic modifier, like triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites.[1][8]
-
Reduce Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion. Try reducing the injection volume or sample concentration.[1][9]
-
Q3: My tryptamine analyte is eluting too early, near the void volume, on a C18 column. How can I increase its retention?
Tryptamine and its more polar isomers can be poorly retained on traditional reversed-phase columns.[1]
-
Increase Aqueous Content: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase the retention of polar compounds.[1] Be cautious of "hydrophobic collapse" with some C18 columns if the mobile phase becomes too aqueous (>95% water).[1]
-
Use an Aqueous-Stable Column: Employ columns specifically designed for use in highly aqueous mobile phases (e.g., AQ-type C18 or polar-embedded phases) to prevent phase collapse and improve retention.[1][7]
-
Switch to HILIC: For very polar tryptamines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a high-organic mobile phase to retain and separate polar compounds on a polar stationary phase.[1][5]
Q4: My retention times are drifting between injections. What is the cause?
Unstable retention times are a sign of system instability.
-
Insufficient Equilibration: The column must be fully re-equilibrated to the initial gradient conditions between runs. This typically requires flushing with 5-10 column volumes of the starting mobile phase.[8]
-
Mobile Phase Issues: Ensure the mobile phase is well-mixed, degassed, and freshly prepared.[10] Changes in composition due to evaporation of the more volatile organic solvent can cause retention shifts.[11]
-
Temperature Fluctuations: Column temperature significantly impacts retention. Using a column oven is essential for maintaining a stable temperature and achieving reproducible results.[1][11]
-
Pump Malfunction: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and fluctuating retention times.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the separation of tryptamine isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | 1. Inappropriate column chemistry. | 1. Switch to a column with different selectivity (e.g., Phenyl-Hexyl, PFP, Biphenyl) for aromatic isomers.[3] |
| 2. Mobile phase pH not optimal. | 2. Adjust mobile phase pH to be at least 2 units away from the analyte pKa. Use a buffer (e.g., 10-25 mM ammonium (B1175870) formate) to maintain stable pH.[4][7] | |
| 3. Gradient slope is too steep. | 3. Decrease the gradient slope (e.g., from a 10-min ramp to a 20-min ramp) to increase peak separation. | |
| 4. Suboptimal organic solvent. | 4. Evaluate both acetonitrile and methanol. They offer different selectivities and can alter the elution order of isomers.[7] | |
| Peak Tailing / Asymmetry | 1. Secondary silanol interactions. | 1. Use a mobile phase with a low pH (e.g., 0.1% formic acid).[1] Employ a high-purity, end-capped C18 column.[7] |
| 2. Column overload (mass or volume). | 2. Reduce the injection volume or dilute the sample.[12] Ensure the sample solvent is not significantly stronger than the mobile phase.[7] | |
| 3. Metal contamination. | 3. Metal-sensitive compounds can chelate with trace metals in the system. Use a mobile phase with a chelating agent or perform an acid wash of the system.[7][9] | |
| Unstable Retention Times | 1. Insufficient column equilibration. | 1. Increase the equilibration time between gradient runs to at least 5-10 column volumes.[8] |
| 2. Column temperature fluctuation. | 2. Use a column oven and ensure the laboratory temperature is stable.[11] | |
| 3. Inconsistent mobile phase composition. | 3. Prepare fresh mobile phase daily, ensure thorough mixing, and keep solvent reservoirs capped to prevent evaporation.[10] | |
| Split or Distorted Peaks | 1. Sample solvent incompatible with mobile phase. | 1. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1][13] |
| 2. Mobile phase pH is too close to analyte pKa. | 2. Both ionized and unionized forms of the analyte are present, causing peak distortion. Adjust pH further away from the pKa.[4] | |
| 3. Clogged column frit or void at column inlet. | 3. Replace the column inlet frit. If a void has formed, reverse-flush the column (if permitted by the manufacturer) or replace it.[13] |
Data Presentation: Example HPLC Conditions
The following tables summarize typical starting conditions for method development. Optimization is required for specific isomer separations.
Table 1: Reversed-Phase HPLC (RP-HPLC) Conditions for Tryptamine Isomers
| Parameter | Condition 1: General Screening | Condition 2: For Positional Isomers |
| Column | High-purity, end-capped C18 (e.g., 100-150 mm x 2.1-4.6 mm, <3 µm)[1] | Raptor Biphenyl or Phenyl-Hexyl (e.g., 100 mm x 3 mm, 5 µm)[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | 5mM Ammonium Formate in Water, pH 3.0[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | 5% to 70% B over 15 minutes | 10% to 40% B over 20 minutes |
| Flow Rate | 0.4 - 1.0 mL/min | 0.4 mL/min |
| Temperature | 30 - 40 °C[1] | 35 - 50 °C[2] |
| Detection | UV @ 280 nm or Fluorescence (Ex: 280 nm, Em: 345 nm)[1] | PDA or Mass Spectrometry (MS)[2] |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Conditions for Polar Tryptamines
| Parameter | Condition |
| Column | HILIC phase (e.g., Amide, Diol), 100-150 mm length, <3 µm[1] |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid[1] |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid[1] |
| Gradient | 0% to 50% B over 15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Temperature | 40 °C[1] |
| Detection | Mass Spectrometry (MS) is highly recommended[1] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Tryptamine Isomer Separation
This protocol provides a starting point for separating common tryptamine isomers like N,N-Dimethyltryptamine (DMT), Bufotenine (5-OH-DMT), and 5-MeO-DMT.
-
Column: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Solvent B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: Linear ramp from 10% to 60% B
-
17-19 min: Linear ramp from 60% to 95% B (column wash)
-
19-21 min: Hold at 95% B
-
21-22 min: Return to 10% B
-
22-30 min: Re-equilibrate at 10% B
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL[14]
-
Detection: UV at 280 nm.
-
-
Sample Preparation: Dissolve samples in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.[1]
Protocol 2: Sample Preparation using Protein Precipitation for Biological Samples
This is a common procedure for cleaning up plasma or urine samples before LC-MS analysis.[15]
-
Spiking: To a 100 µL sample, add the appropriate internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Extraction: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for injection.[15]
Visualizations
Caption: A logical workflow for diagnosing and resolving common HPLC issues.[1]
Caption: A systematic strategy for developing an HPLC method for tryptamine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. pharmadigests.com [pharmadigests.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. ijsdr.org [ijsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 5-Methyltryptamine (5-MT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methyltryptamine (5-MT) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your 5-MT samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (5-MT)?
A1: The stability of this compound is primarily influenced by three main factors: exposure to light (photodegradation), temperature, and pH.[1] Tryptamine (B22526) derivatives can be susceptible to degradation at neutral to alkaline pH.[1] Additionally, oxidation is a common degradation pathway for tryptamines.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to store it in an airtight container, preferably under an inert gas like argon or nitrogen, and placed in a freezer at -20°C. For shorter periods, storage in a refrigerator at 2-8°C is also acceptable.
Q3: How should I store this compound in solution?
A3: To ensure the stability of 5-MT in solution, it is recommended to store it at low temperatures (e.g., 4°C) and protected from light.[1] For long-term storage, freezing the solution is advisable. The choice of solvent and buffer is also critical; acidic conditions may offer greater stability.[1] It is best to prepare solutions fresh for each experiment whenever possible.
Q4: What are the likely degradation products of this compound?
A4: Based on the metabolic pathways of similar tryptamines, potential degradation products of 5-MT could arise from oxidation and demethylation.[2][3] This could include hydroxylated and N-oxide derivatives. Forced degradation studies under harsh conditions (e.g., strong acid, base, high temperature, or oxidizing agents) can help identify potential degradation products in a laboratory setting.[1]
Q5: Which analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for quantifying 5-MT and its degradation products.[1] For more definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable method for the analysis of tryptamines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid 5-MT (e.g., turning yellow or brown) | Oxidation due to exposure to air and/or light. | Store the compound in an airtight container, preferably under an inert atmosphere (argon or nitrogen), and in a dark place such as a freezer. |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample | Degradation of the 5-MT sample. | Review storage conditions (temperature, light exposure, atmosphere). Confirm the identity of the new peaks through forced degradation studies and/or LC-MS/MS analysis. |
| Loss of potency or inconsistent experimental results | Degradation of the 5-MT stock solution. | Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at 4°C or frozen, protected from light, and for the shortest possible time. |
| Precipitation in a frozen 5-MT solution upon thawing | Poor solubility of 5-MT in the chosen solvent at low temperatures. | Before use, ensure the solution is brought to room temperature and sonicated to redissolve any precipitate completely. Consider using a different solvent system if the issue persists. |
Quantitative Data Summary
Table 1: Hypothetical Stability of Solid this compound Over 12 Months
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| -20°C, Dark, Inert Gas | >99.5 | >99.0 | >98.5 |
| 4°C, Dark, Airtight | 99.0 | 98.0 | 96.5 |
| 25°C, Dark, Airtight | 97.5 | 95.0 | 91.0 |
| 25°C, Light, Airtight | 92.0 | 85.0 | 75.0 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution Over 4 Weeks
| Storage Condition | Purity after 1 week (%) | Purity after 2 weeks (%) | Purity after 4 weeks (%) |
| 4°C, Dark, pH 4.0 Buffer | >99.0 | 98.5 | 97.0 |
| 4°C, Dark, pH 7.0 Buffer | 98.0 | 96.0 | 92.0 |
| 25°C, Dark, pH 7.0 Buffer | 95.0 | 90.0 | 80.0 |
| 25°C, Light, pH 7.0 Buffer | 88.0 | 78.0 | 60.0 |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for evaluating the stability of 5-MT under various environmental conditions.
1. Materials and Reagents:
-
High-purity this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Photostability chamber
2. Preparation of 5-MT Stock Solution:
-
Accurately weigh and dissolve a known amount of 5-MT in a suitable solvent (e.g., methanol (B129727) or a small amount of DMSO, followed by dilution with the aqueous buffer) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Aliquot the 5-MT stock solution into different sets of vials.
-
Dilute the stock solution with the respective aqueous buffers to the final desired concentration.
-
For pH stability: Use buffers of varying pH values (e.g., 4, 7, 9).
-
For temperature stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability: Expose one set of vials to a controlled light source, while keeping a control set in the dark.
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.).
4. HPLC Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~280 nm
-
Injection Volume: 10 µL
-
-
Quantify the remaining 5-MT concentration by comparing the peak area to a calibration curve prepared from freshly made standards.
5. Data Analysis:
-
Plot the concentration of 5-MT versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for 5-MT stability testing.
References
troubleshooting inconsistent results in 5-Methyltryptamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyltryptamine (5-MeT). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my 5-MeT solutions yielding inconsistent results in cell-based assays?
Inconsistent results with 5-MeT solutions can stem from several factors related to solution preparation, storage, and handling.
-
Compound Stability: this compound, like other tryptamines, is susceptible to degradation. Key factors influencing its stability in aqueous solutions are pH, temperature, and light exposure.[1] For instance, degradation can increase at higher pH and temperatures. To mitigate this, it is recommended to store 5-MeT solutions at low temperatures (e.g., 4°C) and protected from light.[1] For long-term storage, freezing the solution is advisable.[1]
-
Solvent Choice: While 5-MeT hydrochloride is freely soluble in water and methanol, the choice of solvent can impact its stability and performance in assays.[2] For cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is compatible with your cell line and does not exceed cytotoxic levels.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to compound degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
Microbial Contamination: Non-sterile solutions can be subject to microbial growth, which may lead to enzymatic degradation of the compound.[1] Always use sterile buffers and aseptic techniques when preparing solutions for cell culture experiments.
Troubleshooting Steps:
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution of 5-MeT from a reliable source.
-
Verify pH: Measure and buffer the pH of your final assay solution, as pH can affect both compound stability and receptor function. Acidic conditions may offer greater stability for tryptamines.[1]
-
Conduct a Stability Test: If inconsistencies persist, perform a simple stability study by incubating your 5-MeT solution under various conditions (e.g., different temperatures, light exposure) and analyzing its purity and concentration at different time points using HPLC.[1]
Q2: I'm observing a lower-than-expected potency (higher EC50) for 5-MeT in my 5-HT2A receptor activation assay. What are the potential causes?
Several factors can contribute to an apparent decrease in 5-MeT potency.
-
Receptor Expression Levels: Inconsistent or low expression of the 5-HT2A receptor in your cell line will lead to a diminished response. Use a stable cell line with verified receptor expression or optimize your transfection protocol.
-
Cell Health: Ensure cells are healthy, within a consistent passage number, and not overgrown, as these factors can affect receptor signaling.
-
Assay-Specific Conditions: The choice of assay (e.g., calcium flux vs. IP1 accumulation) can influence the observed potency. Ensure your assay conditions, such as incubation times and reagent concentrations, are optimized.
-
Compound Purity: The purity of your 5-MeT sample is critical. Impurities can either be inactive, leading to an overestimation of the active compound's concentration, or act as antagonists, reducing the observed agonist effect. Verify the purity of your compound using analytical methods like HPLC-MS.
Logical Troubleshooting Workflow for Potency Issues:
Caption: Troubleshooting logic for variable 5-MeT potency.
Q3: My radioligand binding assay with 5-MeT shows high non-specific binding. How can I resolve this?
High non-specific binding can obscure the true specific binding of your compound.
-
Radioligand Quality: Ensure your radioligand has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Filter Plate Issues: Presoaking filter plates with a solution like 0.5% polyethyleneimine can help reduce non-specific binding of the radioligand to the filter material.
-
Insufficient Washing: Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Inappropriate Blocking Agents: Use a high concentration of a competing unlabeled ligand to accurately determine non-specific binding.
Quantitative Data
The following tables summarize key in vitro pharmacological data for this compound and related tryptamines for comparative purposes. Note that values can vary between different experimental systems.
Table 1: this compound (5-MeT) Receptor Activity Profile
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Notes |
| 5-HT2A | Functional Assay | EC50 | 6.00 | Full agonist (100% Emax).[1] |
| 5-HT3 | Functional Assay | EC50 | 60,000 | Very low potency agonist.[1] |
| SERT | Monoamine Release | EC50 | 139 | Selective for serotonin (B10506) release.[1] |
| DART | Monoamine Release | EC50 | >10,000 | Negligible effect on dopamine (B1211576) release.[1] |
| NET | Monoamine Release | EC50 | >10,000 | Negligible effect on norepinephrine (B1679862) release.[1] |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound (5-MeT) | Ligand | Potent Agonist | Agonist |
| Serotonin (5-HT) | High | Moderate | High |
| N,N-Dimethyltryptamine (DMT) | 6.5 - 2100 | 39 - 1200 | 190 - 2100 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | ~1.9 - 29 | ~100 - 1000+ | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and should be used for comparative purposes.[3]
Experimental Protocols
Protocol 1: 5-HT2A Receptor Activation - Calcium Flux Assay
This protocol is adapted for measuring the functional potency (EC50) of 5-MeT at the Gq-coupled 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (5-MeT) stock solution.
-
Positive Control: Serotonin (5-HT).
-
Instrumentation: FLIPR, FlexStation, or a similar fluorescence plate reader.
Procedure:
-
Cell Plating: The day before the assay, seed the 5-HT2A-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution to each well. Incubate the plates for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of 5-MeT and serotonin (positive control) in the assay buffer at concentrations that will cover the expected dose-response range.
-
Agonist Addition and Signal Detection: Place the cell plate into the fluorescence plate reader. Using the instrument's injector, add the 5-MeT or serotonin solutions to the wells. Immediately begin kinetic measurement of fluorescence intensity to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the normalized response against the log concentration of 5-MeT. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay for 5-HT Receptors
This protocol can be used to determine the binding affinity (Ki) of 5-MeT for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the target human 5-HT receptor.
-
Radioligand: A suitable radiolabeled antagonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand for the target receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and cocktail.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer at a determined protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of 5-MeT. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 5-MeT. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
This compound Signaling via 5-HT2A Receptor
Caption: Simplified signaling pathway of 5-MeT at the 5-HT2A receptor.
General Workflow for a Cell-Based Functional Assay
Caption: General experimental workflow for in vitro cell-based assays.
References
Technical Support Center: 5-Methyltryptamine Binding Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of 5-Methyltryptamine (5-MT) binding assays. The following sections offer troubleshooting advice, quantitative data, detailed experimental protocols, and visual guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound binding assay?
A1: A this compound binding assay is used to quantify the interaction between 5-MT and its target receptors, most commonly serotonin (B10506) (5-HT) receptors. These assays are crucial for determining the binding affinity (expressed as Ki or Kd) of 5-MT or novel compounds that compete with it for the same binding site, which is a key step in drug discovery and pharmacological research.[1]
Q2: Which type of binding assay is most suitable for studying 5-MT?
A2: Radioligand competition binding assays are a robust and widely used method.[1] This technique measures the ability of unlabeled 5-MT (or a test compound) to displace a specific, radioactively labeled ligand from a receptor. This approach allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity.[1]
Q3: What are the critical factors that influence the accuracy of a 5-MT binding assay?
A3: Several factors are critical: the quality and concentration of the receptor preparation (typically cell membranes), the specific activity and concentration of the radioligand, the composition of the assay buffer (pH, ionic strength), incubation time and temperature, and the method used to separate bound from free radioligand.[2][3]
Q4: How can I be sure that the binding I am measuring is specific to my target receptor?
A4: To determine specific binding, you must run parallel experiments. "Total binding" is measured in the absence of a competing, non-radioactive ligand. "Non-specific binding" (NSB) is measured in the presence of a high concentration of a non-radioactive ligand that is known to saturate the target receptor, thereby preventing the radioligand from binding specifically. Specific binding is then calculated by subtracting the non-specific binding from the total binding.[2] An acceptable assay should have specific binding that is at least 80% of the total binding at the Kd concentration of the radioligand.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 30% of Total) | 1. Radioligand concentration is too high. 2. Hydrophobic interactions: The radioligand or test compound is sticking to filters, plates, or membrane lipids.3. Insufficient blocking: Non-specific sites on membranes or labware are not adequately blocked.4. Inadequate washing: Unbound radioligand is not effectively removed. | 1. Optimize radioligand concentration. Use a concentration at or below the Kd value.[2][4]2. Modify buffer. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce hydrophobic interactions. Consider presoaking filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).[5]3. Increase blocking agent concentration. Ensure sufficient BSA or other blocking agents are present in the buffer.[2]4. Optimize wash steps. Increase the number of washes (3-4 times) with ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while removing unbound ligand.[2] |
| Low Signal-to-Noise Ratio | 1. Low receptor density: The membrane preparation has too few target receptors.2. Degraded receptor/ligand: Receptors or ligands have lost activity due to improper storage or handling.3. Suboptimal assay conditions: Incubation time, temperature, or buffer pH/ionic strength are not ideal.4. Low specific activity of radioligand. | 1. Increase protein concentration. Use a higher concentration of membrane preparation per well.[6] A linear relationship between protein concentration and binding should be established.[5]2. Use fresh reagents. Prepare fresh membrane preps and aliquot radioligands to avoid repeated freeze-thaw cycles.3. Perform optimization experiments. Conduct time-course and saturation binding experiments to determine optimal incubation time and radioligand concentration.[2]4. Select a high specific activity radioligand. This will provide a stronger signal per binding event. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.4. Inconsistent washing or filtration. 5. Cell health issues (if using whole cells). | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure thorough mixing of all components before and after addition to assay plates.3. Use a temperature-controlled incubator with minimal door opening.4. Automate washing steps if possible, or ensure a consistent technique is used for manual washing.5. Ensure high cell viability and consistent cell density in each well.[7] |
| Irregular or Flat Competition Curve | 1. Compound solubility issues. The test compound (5-MT) is precipitating at higher concentrations.2. Incorrect concentration range. The dilution series for the competitor does not span the IC50 value.3. Ligand depletion. More than 10% of the added radioligand is bound, violating a key assumption of the binding model.[4] | 1. Check compound solubility. Use a co-solvent like DMSO (typically <1% final concentration) and visually inspect for precipitation.2. Widen the concentration range. Use a broader range of competitor concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).3. Reduce receptor concentration. If ligand depletion is suspected, lower the amount of membrane protein in the assay.[4] |
Quantitative Data Hub
The binding affinity of this compound (5-MT) and related tryptamines varies across different serotonin receptor subtypes. The inhibition constant (Ki) is a measure of affinity; a lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of 5-MT and Related Tryptamines at Human Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound (5-MT) | ~100 | ~50 | ~200 |
| Serotonin (5-HT) | 1.3 | 11.7 | 5.2 |
| N,N-Dimethyltryptamine (DMT) | 118 | 109 | 49.3 |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | - | 2 - 8.4 (EC50) | - |
Note: These values are approximate and can vary based on experimental conditions (e.g., radioligand used, tissue source, buffer composition). Data is compiled from multiple sources for comparative purposes.[8]
Visual Guides
Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting high non-specific binding (NSB).
Caption: Decision tree for troubleshooting high non-specific binding.
5-HT2A Receptor Signaling Pathway
This compound primarily acts on serotonin receptors, many of which, like the 5-HT2A receptor, are G protein-coupled receptors (GPCRs).[9] Activation of the 5-HT2A receptor initiates a well-characterized signaling cascade.[9][10]
Caption: Simplified 5-HT2A receptor Gq signaling cascade.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptors
This protocol provides a general framework for determining the binding affinity of this compound at the 5-HT2A receptor using a filtration-based assay.
1. Materials and Reagents:
-
Receptor Source: Rat cortical membranes or membranes from cells stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Competitor: this compound (5-MT).
-
Non-specific Determinate: A high concentration (e.g., 10 µM) of a non-radioactive 5-HT2A antagonist like Mianserin or unlabeled Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B glass fiber, pre-soaked in 0.5% PEI), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.[5]
2. Membrane Preparation:
-
Homogenize brain tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA) with protease inhibitors.[3]
-
Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[3]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 15 min at 4°C) to pellet the membranes.[11]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C in aliquots.[3]
3. Assay Procedure:
-
Prepare serial dilutions of 5-MT in assay buffer.
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and each concentration of 5-MT.
-
Add the following to each well in the specified order (final volume of 200-250 µL):[3]
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature (or 30°C) to allow binding to reach equilibrium.[3][11]
4. Filtration and Counting:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked 96-well filter plate using a vacuum manifold.
-
Wash each well 3-4 times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate completely (e.g., at 50°C for 30-60 minutes).[3]
-
Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
5. Data Analysis:
-
Average the CPM values for the triplicate wells of each condition.
-
Calculate Specific Binding = (Average CPM for Total Binding) - (Average CPM for Non-specific Binding).
-
For each 5-MT concentration, calculate the Percent Inhibition = 100 * (1 - [(CPM for 5-MT) - (CPM for NSB)] / [Specific Binding]).
-
Plot Percent Inhibition versus the log concentration of 5-MT.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
strategies for reducing non-specific binding in 5-MeT receptor studies
Welcome to the Technical Support Center for Receptor Binding Assays. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help you minimize non-specific binding (NSB) in your 5-MeT receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of 5-MeT receptor studies?
Non-specific binding refers to the interaction of a ligand (like 5-MeT or a radiolabeled probe) with components other than the intended receptor target.[1][2] These interactions can occur with other proteins, lipids, plastic surfaces of the assay plate, or filter materials.[1][2] NSB is typically non-saturable and increases linearly with the concentration of the free ligand.[3][4]
Q2: Why is minimizing non-specific binding a critical goal?
High non-specific binding is a primary source of background noise in receptor assays, which can obscure the true specific binding signal.[1][5] This leads to a reduced signal-to-noise ratio, decreasing the sensitivity and reliability of the experiment.[2] Consequently, high NSB can cause inaccurate calculations of ligand affinity (Kd) and receptor density (Bmax).[1] For reliable data, specific binding should ideally constitute at least 80% of the total binding at the Kd concentration of the radioligand.[2][6]
Q3: How is non-specific binding experimentally determined?
Non-specific binding is measured by quantifying the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor ligand (often called a "cold" ligand).[1][3] The unlabeled competitor saturates the specific binding sites on the 5-MeT receptor.[1][3] Therefore, any remaining binding of the labeled ligand is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the competitor).[3][7]
Q4: What are the primary causes of high non-specific binding?
Several factors can contribute to high NSB:
-
Ligand Properties: Ligands that are highly lipophilic (hydrophobic) or carry a strong charge are more prone to non-specific interactions.[1][2]
-
Suboptimal Buffer Conditions: Inappropriate pH or low ionic strength in the assay buffer can promote electrostatic and other non-specific interactions.[1][7]
-
Inadequate Blocking: Failure to block unoccupied sites on the assay plate, membranes, or filters allows the ligand to adhere to these surfaces.[1][5]
-
Poor Quality of Receptor Preparation: The presence of impurities or denatured proteins in the cell membrane preparation can introduce additional non-specific binding sites.[2][7]
-
Adhesion to Labware: The ligand may stick to plastic tubes, pipette tips, and filter materials.[2]
Troubleshooting Guides
This section addresses common issues related to high non-specific binding in a question-and-answer format.
Issue 1: High and uniform background signal across the entire assay plate.
This often points to a systemic issue with the assay buffer, blocking procedure, or ligand adhesion to the plate surface.
Q: My non-specific binding is over 50% of my total binding. How can I optimize my assay buffer to reduce this?
A: Suboptimal buffer composition is a frequent cause of high NSB. Adjusting the pH, ionic strength, and including blocking additives can significantly reduce background.
Recommended Actions:
-
Optimize pH: The buffer's pH can alter the charge of the ligand and receptor. Start with a physiological pH of ~7.4 and test a range (e.g., 7.2-7.6) to find the optimal condition for your specific ligand-receptor interaction.[7][8]
-
Increase Ionic Strength: Adding salt, such as NaCl, can shield electrostatic interactions that contribute to NSB.[1][7][9]
-
Use Buffer Additives: Incorporate proteins or detergents to block non-specific sites and reduce hydrophobic interactions.
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Buffer Additive | Typical Concentration Range | Primary Mechanism of Action | Expected Impact on NSB |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks non-specific binding sites on assay plates and other proteins.[1][5][7] | 20% - 70% reduction |
| Sodium Chloride (NaCl) | 50 mM - 500 mM | Shields non-specific electrostatic interactions.[1][10] | 15% - 50% reduction |
| Tween-20 or Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts weak, non-specific hydrophobic interactions and reduces ligand adsorption to plasticware.[1][7] | 20% - 60% reduction |
Issue 2: Non-specific binding increases dramatically as the radioligand concentration is increased.
This suggests that the NSB is non-saturable, often due to the physicochemical properties of the ligand or its interaction with assay surfaces.
Q: How can I address high non-specific binding related to my ligand sticking to filters and plasticware?
A: Adhesion to labware is a common problem, especially with hydrophobic ligands. Modifying your protocol to minimize these interactions is key.
Recommended Actions:
-
Use Low-Binding Labware: Whenever possible, use microplates and tubes specifically designed for low protein or nucleic acid binding.[2]
-
Pre-treat Filters: For filtration assays, pre-soaking the filter plate can significantly reduce ligand binding to the filter material itself.[2][7] A common and effective treatment is to soak the filters in 0.3-0.5% polyethyleneimine (PEI).[2][7]
-
Add Detergents: Including a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) in your assay buffer can prevent the ligand from sticking to plastic surfaces.[1][9]
Issue 3: High variability in non-specific binding between replicate wells.
This often indicates inconsistencies in experimental execution, particularly during incubation or washing steps.
Q: My replicates for non-specific binding are not consistent. How can I improve my assay precision?
A: Inconsistent handling, especially during incubation and washing, can introduce significant variability. Standardizing these steps is crucial.
Recommended Actions:
-
Optimize Incubation Time and Temperature: Ensure that the binding reaction reaches equilibrium.[2] While shorter incubation times or lower temperatures can sometimes reduce NSB, insufficient incubation can lead to variable results.[11] Conversely, excessively long incubations can also promote non-specific interactions.[12] Test a time course (e.g., 30, 60, 90, 120 minutes) at a constant temperature (e.g., 25°C) to determine the optimal equilibrium time.[2][13]
-
Standardize Wash Steps (Filtration Assays): Inefficient washing fails to remove all unbound and non-specifically bound ligand.
-
Increase Wash Volume and/or Number: Try increasing the number of wash steps from 3 to 5.[2][7]
-
Use Ice-Cold Wash Buffer: Washing with ice-cold buffer minimizes the dissociation of the specifically bound ligand while effectively removing non-specifically bound ligand.[2][7][11]
-
Ensure Rapid Filtration: Perform the filtration and washing steps as quickly as possible to prevent the receptor-ligand complex from dissociating.[7]
-
Key Experimental Protocols
Protocol 1: General Radioligand Filtration Binding Assay
This protocol outlines a standard procedure for determining total and non-specific binding for a 5-MeT receptor target.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) with 0.1% BSA.
-
Reaction Setup: In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation containing the 5-MeT receptor.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled competitor ligand (e.g., a high concentration of unlabeled 5-MeT), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[2][7]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester.[14]
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate Specific Binding = (Mean CPM of Total Binding) - (Mean CPM of Non-Specific Binding).[7]
Protocol 2: Optimizing Blocking Agent Concentration
-
Prepare Dilutions: Prepare a series of blocking agent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[1]
-
Set up Assay: For each concentration, set up wells to measure non-specific binding as described in Protocol 1.
-
Incubate and Process: Follow the incubation, filtration, and washing steps from the general protocol.
-
Analyze: Compare the NSB signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest NSB without significantly impacting the specific binding signal (which should be checked in parallel).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified Gq signaling pathway often activated by 5-HT receptor agonists like 5-MeT.[7][15]
Caption: Standard workflow for determining specific binding in a filtration-based assay.
Caption: A decision tree to systematically diagnose and resolve high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. Ligand Binding [holford.fmhs.auckland.ac.nz]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. sartorius.com [sartorius.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Neurotoxic Effects in 5-Methyltryptamine Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential neurotoxic effects of 5-Methyltryptamine (5-MT) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the neurotoxicity of this compound?
A1: While direct and extensive neurotoxicity data for this compound is limited, research on related tryptamine (B22526) compounds suggests potential risks. The primary concerns stem from its agonistic activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] Over-activation of this receptor may lead to excitotoxicity, oxidative stress, and mitochondrial dysfunction. Studies on similar compounds like 5-MeO-DIPT have indicated the potential for DNA damage.[2]
Q2: What are the known mechanisms that may contribute to this compound-induced neurotoxicity?
A2: The potential neurotoxic mechanisms of this compound are thought to involve several interconnected pathways:
-
5-HT2A Receptor-Mediated Excitotoxicity: Excessive activation of 5-HT2A receptors can lead to increased intracellular calcium levels, which can trigger a cascade of neurotoxic events.[3]
-
Oxidative Stress: The metabolism of tryptamines and heightened neuronal activity can lead to the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[2][4]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, including the dissipation of the mitochondrial membrane potential, can impair energy production and initiate apoptotic pathways.[5]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to cellular stress can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[3][6]
Q3: Are there any established neuroprotective strategies for in vitro and in vivo models?
A3: Yes, several strategies can be employed to mitigate potential neurotoxicity:
-
5-HT2A Receptor Antagonists: Co-administration of a 5-HT2A receptor antagonist, such as ketanserin, has been shown to block some of the behavioral and physiological effects of tryptamine derivatives, suggesting a potential neuroprotective role.[1][7]
-
Antioxidants: The use of antioxidants like N-acetylcysteine (NAC), ascorbic acid (Vitamin C), or flavonoids may help to counteract oxidative stress.[8][9][10]
-
Dose Management: Careful dose-selection and limiting the duration of exposure are crucial first steps in minimizing potential neurotoxic effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Neuronal Cultures
Possible Cause: High concentrations of this compound may be inducing cytotoxicity through oxidative stress, mitochondrial dysfunction, or apoptosis.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the EC50 and IC50 values for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.
-
Assess Mitochondrial Health: Use the JC-1 assay to measure mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early marker of apoptosis.
-
Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA. An increase in fluorescence indicates elevated ROS levels.
-
Co-treatment with Neuroprotective Agents:
-
Include a 5-HT2A antagonist (e.g., ketanserin) to determine if the toxicity is receptor-mediated.
-
Add an antioxidant (e.g., N-acetylcysteine) to assess the role of oxidative stress.
-
Issue 2: Altered Neuronal Morphology or Inhibited Neurite Outgrowth
Possible Cause: this compound may be interfering with cytoskeletal dynamics and signaling pathways crucial for neurite extension and maintenance.
Troubleshooting Steps:
-
Quantitative Neurite Outgrowth Assay: Culture neurons in the presence of varying concentrations of this compound and stain for neuronal markers (e.g., β-III tubulin). Use high-content imaging and analysis software to quantify neurite length and branching.
-
Investigate Downstream Signaling: Perform western blot analysis to examine the phosphorylation status of key signaling proteins involved in cytoskeletal regulation, such as those in the Rho GTPase family.
Issue 3: Inconclusive or Variable Results in Behavioral Assays (e.g., Head-Twitch Response in Mice)
Possible Cause: Factors such as animal strain, age, drug administration route, and environmental conditions can influence behavioral responses. The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor activation.[7][11]
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent lighting, temperature, and handling procedures for all animals.
-
Dose-Response Curve: Establish a clear dose-response relationship for the head-twitch response to identify the optimal dose for your study.
-
Pharmacological Validation: Pre-treat a cohort of animals with a 5-HT2A antagonist (e.g., ketanserin) before administering this compound. A significant reduction in the head-twitch response will confirm the involvement of the 5-HT2A receptor.[7]
Quantitative Data
Due to the limited availability of specific toxicity data for this compound, the following tables provide data for the closely related and more extensively studied compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to serve as a reference for experimental design.
Table 1: LD50 Values for 5-MeO-DMT in Mice for Different Administration Routes [12]
| Administration Route | LD50 (mg/kg) |
| Intravenous | 48 |
| Intraperitoneal | 75 |
| Subcutaneous | 278 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: In Vitro Agonist Potency of Tryptamine Derivatives at the Human 5-HT2A Receptor [1]
| Compound | EC50 (nM) |
| 5-MeO-AMT | 2 - 8.4 |
| 5-MeO-DMT | 3.87 |
| Dimethyltryptamine (DMT) | 38.3 |
| Psilocin | ~1400 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.5-MeO-AMT is 5-Methoxy-α-methyltryptamine, a close analog.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To determine if this compound induces mitochondrial depolarization in neuronal cells.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells with assay buffer. Repeat the wash step.[13]
-
-
Analysis:
-
Resuspend the cells in assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
J-aggregates (healthy mitochondria): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Detection of DNA Damage using the Alkaline Comet Assay
Objective: To assess for single- and double-strand DNA breaks in neuronal cells following exposure to this compound.
Methodology:
-
Cell Treatment: Treat neuronal cells with this compound for the specified time. Include a negative (vehicle) and positive (e.g., H2O2) control.
-
Cell Embedding:
-
Harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold lysis buffer overnight at 4°C. This step removes cell membranes and proteins, leaving behind the "nucleoids".
-
-
Alkaline Unwinding:
-
Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
-
Electrophoresis:
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
-
Visualizations
Caption: Potential neurotoxic signaling cascade of this compound.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The association between neuropsychiatric effects of substance use and occurrence of endoplasmic reticulum and unfolded protein response: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antioxidants in neuropsychiatric disorder prevention: neuroprotection, synaptic regulation, microglia modulation, and neurotrophic effects [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxytryptamine Receptor Stimulation of Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
Validating 5-Methyltryptamine: A Comparative Guide to Experimental Findings for Publication
For researchers, scientists, and drug development professionals investigating the pharmacological profile of 5-Methyltryptamine (5-MeT), this guide provides a comprehensive comparison of its experimental findings with related tryptamines. The data presented herein is curated from multiple studies to facilitate objective analysis and support the publication of novel research.
Quantitative Data Summary: Receptor Binding Affinities and Functional Potency
The following tables summarize the in vitro pharmacological profile of this compound and its analogs at key serotonin (B10506) receptors.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 | SERT |
| This compound (5-MeT) | Data not available | Data not available | Data not available | Potent Agonist[1] | Ligand[1] | Agonist[1] | Data not available | Data not available | Data not available |
| 5-MeO-DMT | < 10[2] | < 100[3] | < 100[3] | >1000[2] | Data not available | Data not available | < 100[3] | < 100[3] | Weak Inhibitor[3] |
| DMT | 210 (Potency)[4] | Data not available | Data not available | 527 (Potency)[4][5] | Data not available | 234[4] | Data not available | Data not available | Data not available |
| Serotonin (5-HT) | Reference | Reference | Reference | Reference | Reference | Reference | Reference | Reference | Reference |
Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher affinity.
Table 2: Serotonin Receptor Functional Potency (EC50, nM) and Efficacy
| Compound | 5-HT2A Agonism (EC50) | 5-HT2A Efficacy (Emax) | Serotonin Release (EC50) |
| This compound (5-MeT) | 6.00[1] | 100% (Full Agonist)[1] | 139[1] |
| 5-MeO-DMT | 2-8.4[6] | Partial to Full Agonist[7] | Data not available |
| DMT | 527[4][5] | 38% (Partial Agonist)[4][5] | Data not available |
Note: EC50 is the concentration of a drug that gives half-maximal response. Emax is the maximal response that can be produced by the drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize tryptamine (B22526) compounds.
Radioligand Binding Assay for 5-HT Receptors
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[8]
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).[9]
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like serotonin).
-
96-well microfilter plates.[9]
-
Scintillation counter.[10]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control. Incubate to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the microfilter plates to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[10]
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]
In Vitro Functional Assay: Calcium Flux for 5-HT2A Receptor Activation
This assay measures the functional potency of a compound by detecting the increase in intracellular calcium concentration following Gq-coupled receptor activation.[11]
Materials:
-
HiTSeeker 5HTR2A cell line (or other cells expressing the 5-HT2A receptor and a calcium indicator dye).[11]
-
Agonist (e.g., 5-HT as a reference, 5-MeT as the test compound).[11]
-
Assay buffer.
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the potential hallucinogenic-like effects of a compound.[12][13][14]
Materials:
-
Male C57BL/6J mice.[15]
-
Test compound (this compound).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907) for validation.[12][13]
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers.
-
Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneally).[12] To confirm the role of the 5-HT2A receptor, a separate group of mice can be pre-treated with a 5-HT2A antagonist before the administration of the test compound.[12][13]
-
Observation: Record the number of head twitches for a defined period (e.g., 90 minutes).[15]
-
Data Analysis: Compare the number of head twitches in the test group to the control group. A significant increase in HTR that is blocked by a 5-HT2A antagonist suggests 5-HT2A receptor-mediated effects.[12][13]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding the experimental validation of this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Flow for 5-MeT Validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5-Methyltryptamine and N,N-Dimethyltryptamine (DMT) for Researchers and Drug Development Professionals
An objective guide to the pharmacological, pharmacokinetic, and toxicological profiles of two potent serotonergic tryptamines, supported by experimental data.
This guide provides a comprehensive comparative analysis of 5-Methyltryptamine (5-MeT) and N,N-Dimethyltryptamine (DMT), two structurally related tryptamine (B22526) compounds with significant activity at serotonin (B10506) receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective pharmacological properties, metabolic pathways, and toxicological profiles to inform further research and therapeutic development.
Pharmacological Profile: Receptor Interactions and Functional Activity
Both 5-MeT and DMT are non-selective serotonin receptor agonists, with a notable affinity for the 5-HT₂A receptor, which is believed to mediate the psychedelic effects of many tryptamines.[1] However, key differences in their receptor binding affinities and functional efficacies contribute to their distinct pharmacological profiles.
This compound is a potent full agonist at the 5-HT₂A receptor, with an EC₅₀ of 6.00 nM and an Eₘₐₓ of 100%.[1] It also acts as a selective serotonin releasing agent, with an EC₅₀ of 139 nM for serotonin release.[1] In contrast, N,N-Dimethyltryptamine is a partial agonist at the 5-HT₂A receptor and binds to a wider range of serotonin receptors with varying affinities.[2][3] DMT's affinity for various serotonin receptors ranges from 39 nM to 2.1 μM.[2]
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Receptor/Transporter | This compound (Kᵢ, nM) | N,N-Dimethyltryptamine (Kᵢ, nM) | Key Observations |
| 5-HT₁ₐ | Ligand | 183 | Both compounds interact with the 5-HT₁ₐ receptor. DMT's affinity has been quantified. |
| 5-HT₁ₙ | Agonist | - | 5-MeT is a known agonist at this receptor. |
| 5-HT₂ₐ | - | 127 - 1200 | DMT exhibits a moderate affinity for the key psychedelic receptor, 5-HT₂ₐ. |
| 5-HT₂ₙ | Ligand | - | 5-MeT is a known ligand at this receptor. |
| 5-HT₂C | Agonist | 360 - 2630 | Both compounds are agonists at the 5-HT₂C receptor, with DMT's affinity being in the higher nanomolar to low micromolar range. |
| SERT (Serotonin Transporter) | - | 4000 | DMT shows weak affinity for the serotonin transporter. |
Note: A lower Kᵢ value indicates a stronger binding affinity. Data for this compound is less comprehensive across all receptor subtypes.
Table 2: Comparative Functional Activity
| Parameter | This compound | N,N-Dimethyltryptamine | Key Observations |
| 5-HT₂ₐ EC₅₀ | 6.00 nM[1] | - | 5-MeT is a highly potent agonist at the 5-HT₂ₐ receptor. |
| 5-HT₂ₐ Eₘₐₓ | 100% (Full Agonist)[1] | Partial Agonist[3] | 5-MeT demonstrates full agonism, while DMT's efficacy is partial, suggesting a potentially different signaling cascade or receptor activation profile. |
| Serotonin Release EC₅₀ | 139 nM[1] | - | 5-MeT is a potent serotonin releasing agent, a property not as prominently characterized for DMT. |
| Head-Twitch Response (HTR) | Induces HTR | Induces HTR[4][5] | Both compounds induce the head-twitch response in rodents, a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects. |
Pharmacokinetic Profile: A Tale of Two Tryptamines
The pharmacokinetic profiles of 5-MeT and DMT are characterized by rapid metabolism, though differences in their metabolic stability and pathways are evident.
N,N-Dimethyltryptamine is known for its very short half-life in humans, typically ranging from 5 to 15 minutes.[6] It is rapidly metabolized by monoamine oxidase A (MAO-A) into indole-3-acetic acid (IAA).[7] Other metabolic pathways include N-oxidation and N-demethylation.[7] Due to this rapid metabolism, DMT is not orally active unless co-administered with a MAO inhibitor.
While specific pharmacokinetic data for this compound in humans is limited, its structural similarity to other tryptamines suggests it is also likely rapidly metabolized by MAO-A. The metabolism of the related compound 5-MeO-MiPT involves demethylation and hydroxylation.[8][9]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | N,N-Dimethyltryptamine | Key Observations |
| Half-life (t₁/₂) | Data not available | 5 - 15 minutes (human)[6] | DMT has a very short duration of action due to rapid metabolism. |
| Cₘₐₓ | Data not available | Variable, dose-dependent | Peak plasma concentrations of DMT are reached quickly after administration. |
| Primary Metabolic Pathway | Likely MAO-A oxidation | MAO-A oxidation[7] | Both compounds are expected to be substrates for MAO-A. |
| Primary Metabolite | Data not available | Indole-3-acetic acid (IAA)[7] | The primary metabolite of DMT is well-established. |
Toxicological Profile
The toxicological profiles of both 5-MeT and DMT are not extensively characterized in humans. In animal studies, tryptamines can induce toxic effects at high doses. For instance, studies in mice have shown that tryptamine and its metabolites can be lethal in the mg/kg or µ g/gram body weight range.[10] Acute toxicity studies with related compounds like 5-MeO-DiPT and AMT have demonstrated toxic effects in mice.[11][12][13] High doses of 5-MeO-MiPT have been shown to induce apoptotic cell death in the liver of mice.[14][15]
Human studies with DMT have generally reported good tolerability at therapeutic doses, though cardiovascular effects, anxiety, and unpleasant psychological reactions have been observed.[16]
Experimental Protocols
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]Ketanserin, a selective 5-HT₂A receptor antagonist.
-
Test Compounds: this compound and N,N-Dimethyltryptamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂A antagonist (e.g., 1 µM Ketanserin).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well filter plate, add the following to each well for a final volume of 200-250 µL:
-
Total Binding: Assay buffer, [³H]Ketanserin, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, [³H]Ketanserin, and membrane suspension.
-
Test Compound: A range of concentrations of the test compound, [³H]Ketanserin, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
Counting: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT₂A receptor, leading to an increase in intracellular calcium.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Test Compounds: this compound and N,N-Dimethyltryptamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to near confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.
-
Assay:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a range of concentrations of the test compound into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the peak fluorescence minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values from the dose-response curve.
-
Signaling Pathways
The primary signaling pathway for both 5-MeT and DMT, particularly in mediating their psychedelic effects, is through the activation of the 5-HT₂A receptor, which is a Gq-protein coupled receptor.
Conclusion
This comparative analysis highlights the key similarities and differences between this compound and N,N-Dimethyltryptamine. While both are potent serotonergic compounds with activity at the 5-HT₂A receptor, 5-MeT's profile as a full agonist and a serotonin releasing agent distinguishes it from the partial agonism of DMT. The rapid pharmacokinetics of DMT are well-documented, and while 5-MeT is presumed to have a similar metabolic fate, further research is needed to fully characterize its in vivo properties. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the nuanced pharmacological and toxicological profiles of these and other tryptamine derivatives. This information is crucial for advancing our understanding of their mechanisms of action and for the potential development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. citedrive.com [citedrive.com]
- 13. ovid.com [ovid.com]
- 14. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Effects of 5-Methyltryptamine and 5-MeO-DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two structurally similar tryptamine (B22526) compounds: 5-Methyltryptamine (5-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles.
Introduction
This compound (5-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are both serotonin (B10506) analogs that have been investigated for their psychoactive properties and therapeutic potential. While sharing a common tryptamine core, the substitution at the 5-position of the indole (B1671886) ring—a methyl group in 5-MT versus a methoxy (B1213986) group in 5-MeO-DMT—results in significant differences in their interaction with biological systems. This guide synthesizes in vivo data to clearly differentiate their pharmacodynamic, pharmacokinetic, and behavioral profiles.
Pharmacodynamic Profile
The primary molecular targets for both compounds are serotonin (5-HT) receptors. However, their affinity and functional activity at these receptors vary, leading to distinct downstream signaling and physiological effects.
Receptor Interaction
5-MeO-DMT is a non-selective serotonin receptor agonist with a particularly high affinity for the 5-HT1A and 5-HT2A subtypes.[1][2][3] In contrast, 5-MT is characterized as a potent 5-HT2A receptor full agonist and also functions as a selective serotonin releasing agent.[4]
Table 1: Comparative Receptor Agonist Potency
| Compound | Primary Receptor Targets | Potency (EC₅₀) at 5-HT₂A | Notes |
| This compound (5-MT) | 5-HT₂A (Full Agonist), Serotonin Releasing Agent | 6.00 nM[4] | Also a ligand for 5-HT₁A and 5-HT₂B, and an agonist at 5-HT₁D and 5-HT₂C.[4] |
| 5-MeO-DMT | 5-HT₁A and 5-HT₂A (Agonist) | ~3.87 nM[5] | High affinity for both 5-HT₁A and 5-HT₂A receptors.[1][2][3] |
Signaling Pathway
The hallucinogenic effects of many tryptamines are primarily mediated through the activation of the 5-HT2A receptor.[1] This G-protein coupled receptor (GPCR) activates the Gq/11 signaling cascade, which leads to the production of secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the modulation of neuronal activity.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion of these compounds dictate the onset, duration, and intensity of their in vivo effects. Both tryptamines are susceptible to rapid metabolism by monoamine oxidase A (MAO-A).
Table 2: Comparative Pharmacokinetic Parameters in Rodents
| Parameter | This compound (5-MT) | 5-MeO-DMT |
| Metabolism | Primarily by Monoamine Oxidase A (MAO-A).[4] | Primarily by MAO-A; also O-demethylated by CYP2D6 to the active metabolite bufotenine.[2] |
| Route of Administration | Typically parenteral (inactive orally due to rapid metabolism).[4] | Parenteral (inhalation, i.p., i.v.); orally active only with an MAO inhibitor.[2] |
| Time to Cₘₐₓ (i.p. in mice) | Data not available, but expected to be rapid. | ~5-7 minutes.[2] |
| Half-life (t₁/₂ in mice) | Expected to be very short.[4] | ~12-19 minutes.[2] |
| Key Interactions | Effects are potentiated by MAO-A inhibitors.[4] | Effects and duration are significantly increased by MAO-A inhibitors.[2] |
Behavioral Effects in Rodent Models
In vivo behavioral assays are crucial for characterizing the functional consequences of receptor activation. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[6][7]
Table 3: Comparative Behavioral Effects in Rodents
| Behavioral Assay | This compound (5-MT) | 5-MeO-DMT |
| Head-Twitch Response (HTR) | Induces HTR, likely through 5-HT₂A agonism and serotonin release. Structurally related alpha-methylated tryptamines are confirmed to induce HTR.[8] | Potently induces HTR via 5-HT₂A receptor activation.[2] |
| Locomotor Activity | Data not available. | Decreases locomotor and investigatory behavior, an effect attenuated by a 5-HT₁A antagonist.[2] |
| Anxiety-Like Behavior | Data not available. | Can produce anxiolytic-like effects.[3] |
| Drug Discrimination | Data not available. | Animals can be trained to discriminate 5-MeO-DMT from vehicle, with the stimulus generalizing to other 5-HT₁A agonists.[2] |
Experimental Protocols
Detailed and standardized experimental procedures are essential for the reliable assessment and comparison of psychoactive compounds.
Head-Twitch Response (HTR) Assay Protocol
This protocol outlines the procedure for quantifying the 5-HT2A receptor-mediated head-twitch response in mice.
Objective: To assess the potency and efficacy of a test compound to induce HTR as a measure of 5-HT2A receptor activation.
Animals: Male C57BL/6J mice are commonly used due to their consistent and robust HTR.[1] Animals should be housed under a standard 12-hour light/dark cycle with ad libitum access to food and water and acclimatized for at least one week prior to experiments.[1]
Apparatus:
-
A transparent cylindrical observation chamber (e.g., 20 cm diameter).
-
A high-resolution video camera mounted above or to the side for recording.
-
Alternatively, an automated system with a head-mounted magnet and a magnetometer coil can be used for objective quantification.[9][10]
Procedure:
-
Habituation: Place the mouse in the observation chamber for a 10-15 minute habituation period before drug administration.[1]
-
Drug Administration: Administer the test compound (e.g., 5-MT or 5-MeO-DMT) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Solutions should be prepared fresh.
-
Observation: Immediately after injection, return the mouse to the chamber and record its behavior for a predefined period (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recording. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[9] For automated systems, specific software analyzes the magnetometer signal to identify and count HTR events.[11][12]
-
Data Analysis: Data are typically expressed as the total number of head twitches or the number of twitches per unit of time. Dose-response curves can be generated to determine the ED₅₀ of the compound.
Drug Discrimination Protocol
This protocol provides a general framework for drug discrimination studies in rats, used to assess the subjective in vivo effects of a compound.
Objective: To determine if a novel compound produces subjective effects similar to a known training drug.
Animals: Male Sprague-Dawley rats are frequently used.[13]
Apparatus:
-
Standard two-lever operant conditioning chambers.
-
Each chamber is equipped with two response levers, a food pellet dispenser, and stimulus lights.
Procedure:
-
Training Phase:
-
Rats are trained to discriminate between an injection of a known drug (e.g., the hallucinogen DOM) and a vehicle injection.[13]
-
On drug training days, responses on one designated lever (the "drug lever") are reinforced with a food pellet on a fixed-ratio schedule. Responses on the other lever have no consequence.
-
On vehicle training days, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until rats reliably respond on the correct lever (>80% accuracy) for both drug and vehicle sessions.[13]
-
-
Testing Phase:
-
Once trained, substitution tests are conducted.
-
Rats are administered a dose of the novel test compound (e.g., 5-MT or 5-MeO-DMT).
-
The percentage of responses on the drug-appropriate lever is measured.[14]
-
Full substitution occurs if the animal predominantly presses the drug-correct lever, indicating similar subjective effects. Partial or no substitution suggests dissimilar subjective effects.
-
-
Data Analysis: The primary measures are the percentage of drug-lever responding and the overall response rate (to assess motor-disrupting effects).
Conclusion
The available in vivo data clearly delineate this compound and 5-MeO-DMT as distinct pharmacological agents.
-
5-MeO-DMT acts as a potent agonist at both 5-HT1A and 5-HT2A receptors, with a very rapid onset and short duration of action. Its behavioral profile in rodents is characterized by HTR induction, locomotor depression, and anxiolytic-like effects, with significant contributions from both receptor subtypes.
-
5-MT is a potent, full agonist at the 5-HT2A receptor and also acts as a serotonin releasing agent. While in vivo pharmacokinetic and comprehensive behavioral data are less complete compared to 5-MeO-DMT, its potent 5-HT2A agonism suggests it will robustly induce the head-twitch response. Its dual mechanism of action may lead to a unique behavioral profile that warrants further investigation.
This guide highlights the critical importance of seemingly minor structural modifications in determining the in vivo activity of tryptamine derivatives. For drug development professionals, these differences underscore the necessity of comprehensive in vivo characterization to predict therapeutic potential and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alpha-Methylated tryptamine derivatives induce a 5-HT receptor-mediated head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Receptor Binding Affinity: 5-Methyltryptamine Versus Other Classic Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of 5-Methyltryptamine (5-MeO-DMT) against other prominent tryptamines, including Dimethyltryptamine (DMT), psilocin, and bufotenin. The data presented is collated from multiple experimental sources to offer a comprehensive overview for research and drug development purposes.
Quantitative Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki in nM) of 5-MeO-DMT and other tryptamines for key serotonin (B10506) receptors, primarily the 5-HT1A and 5-HT2A subtypes. Lower Ki values are indicative of a higher binding affinity.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| This compound (5-MeO-DMT) | ~1.9 - 29[1] | ~100 - 1000+[1] |
| Dimethyltryptamine (DMT) | ~100 - 200[1] | ~39 - 1985[1] |
| Psilocin | ~100 - 250[1] | ~10 - 50[1] |
| Bufotenin | - | Higher affinity than 5-MeO-DMT[2] |
Note: The data presented is a synthesis of values from multiple sources and should be considered representative. Experimental conditions can significantly influence these values.
Recent studies have highlighted that while many psychedelics primarily act through the 5-HT2A receptor, 5-MeO-DMT exhibits a notably high affinity for the 5-HT1A receptor, in some cases over 1,000 times greater than for the 5-HT2A receptor.[3] In contrast, psilocin often demonstrates a high affinity for the 5-HT2A receptor.[1] Bufotenin, the O-demethylated metabolite of 5-MeO-DMT, also shows a significantly higher affinity for the 5-HT2A receptor compared to its parent compound.[2]
All the tryptamines discussed, including 5-MeO-DMT, have been shown to be partial or full agonists at the 5-HT2A receptor.[4] The interaction of these compounds with the serotonin transporter (SERT) has also been noted, with several tryptamines, including DMT and psilocin, showing activity at this site.[4] Specifically, 5-substituted tryptamines, like 5-MeO-DMT, tend to exhibit high affinities for 5-HT1A receptors.[5]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are predominantly determined using competitive radioligand binding assays. This robust method allows for the characterization of ligand-receptor interactions.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with a known affinity from a specific receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells).[6]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).[1][6]
-
Test Compounds: 5-MeO-DMT and other tryptamines of interest.
-
Binding Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl).[7]
-
Filtration Apparatus: A cell harvester to separate receptor-bound from unbound radioligand.[6]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.[6]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in an ice-cold binding buffer.[6]
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the unlabeled test compound.[8]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The output is typically in counts per minute (CPM).[6]
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
Determine IC50 Values: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]
-
Calculate Ki Values: Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 4. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
cross-validation of 5-Methyltryptamine research across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available research on 5-Methyltryptamine (5-MeT), a tryptamine (B22526) derivative with known activity at serotonin (B10506) receptors. Due to the limited number of independent, publicly available studies detailing the comprehensive pharmacological profile of 5-MeT, this guide also draws comparisons with the more extensively researched analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a broader context for its mechanism of action. The objective is to offer a clear, data-driven overview to support ongoing and future research in the field of serotonergic compounds.
Data Presentation
In Vitro Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound from available scientific literature.
| Target | Assay Type | Parameter | Value | Laboratory/Source |
| 5-HT2A Receptor | Functional Assay | EC50 | 6.00 nM | Wikipedia[1] |
| Emax | 100% (Full Agonist) | Wikipedia[1] | ||
| Serotonin Transporter (SERT) | Release Assay | EC50 | 139 nM | Wikipedia[1] |
| 5-HT1A Receptor | Binding Assay | - | Ligand | Wikipedia[1] |
| 5-HT1D Receptor | Functional Assay | - | Agonist | Wikipedia[1] |
| 5-HT2B Receptor | Binding Assay | - | Ligand | Wikipedia[1] |
| 5-HT2C Receptor | Functional Assay | - | Agonist | Wikipedia[1] |
| 5-HT3 Receptor | Functional Assay | EC50 | 60,000 nM | Wikipedia[1] |
Note: While the Wikipedia article provides specific values, the primary research articles from which these values were obtained were not readily identifiable in the public domain, limiting a direct cross-laboratory comparison of methodologies for 5-MeT.
Comparative In Vitro Data: this compound vs. Related Tryptamines
This table offers a comparison of the 5-HT2A receptor potency of this compound with other relevant tryptamine compounds.
| Compound | 5-HT2A Receptor EC50 (nM) |
| This compound (5-MeT) | 6.00[1] |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | 2 - 8.4 |
| α-methyltryptamine (AMT) | Data not readily available |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Data not readily available |
| N,N-Dimethyltryptamine (DMT) | Data not readily available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public literature. However, based on standard pharmacological assays for similar compounds, the following methodologies are representative of the techniques likely employed.
5-HT2A Receptor Functional Assay (Calcium Mobilization)
A common method to determine the functional potency and efficacy of a compound at the 5-HT2A receptor is a calcium mobilization assay.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximal effect of the compound).
Serotonin Release Assay
This assay measures the ability of a compound to induce the release of serotonin from pre-loaded cells or synaptosomes.
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue.
-
Loading with Radiolabeled Serotonin: The synaptosomes are incubated with [³H]5-HT (radiolabeled serotonin) to allow for its uptake.
-
Washing: Excess [³H]5-HT is washed away.
-
Incubation with Test Compound: The loaded synaptosomes are incubated with various concentrations of this compound.
-
Measurement of Release: The amount of [³H]5-HT released into the supernatant is measured using a scintillation counter.
-
Data Analysis: The amount of released [³H]5-HT is expressed as a percentage of the total amount initially taken up. The EC50 for serotonin release is then calculated.
Visualizations
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: 5-MeT binds to and activates the 5-HT2A receptor, initiating a Gq-coupled signaling cascade.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for characterizing the in vitro pharmacology of this compound.
Logical Relationship for Cross-Validation
Caption: The logical process for cross-validating research findings on 5-MeT across different labs.
References
A Comparative Pharmacological Guide to 5-Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of various 5-substituted tryptamines, a class of compounds with significant interest for their potential therapeutic applications and complex psychoactive effects. The data presented herein is compiled from peer-reviewed scientific literature and aims to offer a clear, comparative overview to aid in research and drug development.
Introduction to 5-Substituted Tryptamines
5-substituted tryptamines are a class of psychedelic compounds that share a core tryptamine (B22526) structure with various functional groups attached at the 5th position of the indole (B1671886) ring.[1] These substitutions significantly influence their pharmacological profiles, including their affinity and efficacy at various serotonin (B10506) (5-HT) receptors, which are believed to mediate their psychoactive and potential therapeutic effects.[2][3] The primary molecular target for the psychedelic effects of these compounds is the 5-HT2A receptor.[2][4] However, their interactions with other receptors, such as 5-HT1A and 5-HT2C, also play a crucial role in modulating their overall pharmacological effects.[2][3][5] This guide focuses on the comparative binding affinities, functional potencies, and efficacies of several key 5-substituted tryptamines at these critical receptors.
Comparative Receptor Pharmacology
The following tables summarize the in vitro pharmacological data for a selection of 5-substituted tryptamines at human 5-HT2A, 5-HT1A, and 5-HT2C receptors. This data allows for a direct comparison of the compounds' receptor interaction profiles.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT2C | SERT |
| 5-MeO-DMT | 100 | 83.4 | 1210 | 1300 |
| 5-MeO-MiPT | 46.8 | 32.1 | 2150 | >10000 |
| 5-MeO-DiPT | 146 | 57.8 | 2000 | >10000 |
| 5-MeO-DALT | 37.2 | 23.3 | 2130 | >10000 |
| 5-MeO-DPT | 40.6 | 17.5 | 1110 | 8910 |
| 5-Cl-DMT | 134 | 114 | 114 | 3370 |
Data sourced from Abbas et al., 2023.[2][3]
Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) at 5-HT2A Receptor
| Compound | EC50 (nM) | Efficacy (% 5-HT) |
| 5-MeO-DMT | 11.2 | 87 |
| 5-MeO-MiPT | 12.3 | 106 |
| 5-MeO-DiPT | 18.2 | 100 |
| 5-MeO-DALT | 13.5 | 100 |
| 5-MeO-DPT | 14.1 | 102 |
| 5-Cl-DMT | 310 | 72 |
Data sourced from Abbas et al., 2023.[2][3]
Table 3: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) at 5-HT1A Receptor
| Compound | EC50 (nM) | Efficacy (% 5-HT) |
| 5-MeO-DMT | 20.1 | 98 |
| 5-MeO-MiPT | 15.8 | 100 |
| 5-MeO-DiPT | 25.1 | 100 |
| 5-MeO-DALT | 17.8 | 100 |
| 5-MeO-DPT | 12.6 | 100 |
| 5-Cl-DMT | 100 | 95 |
Data sourced from Abbas et al., 2023.[2][3]
Key Experimental Protocols
The data presented in this guide is derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the human 5-HT2A, 5-HT1A, or 5-HT2C receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, or [3H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Inositol (B14025) Monophosphate (IP-1) Accumulation Assay (for 5-HT2A and 5-HT2C Receptors)
This functional assay measures the activation of Gq-coupled receptors, such as 5-HT2A and 5-HT2C.
-
Cell Culture: HEK cells stably expressing the human 5-HT2A or 5-HT2C receptor are seeded in microplates.
-
Cell Stimulation: The cells are incubated with varying concentrations of the test compound in the presence of LiCl (which inhibits the breakdown of IP-1).
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is detected using a competitive immunoassay, typically employing fluorescence resonance energy transfer (FRET).
-
Data Analysis: The data is plotted as a concentration-response curve, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by non-linear regression. Efficacy is often expressed as a percentage of the maximal response produced by the endogenous agonist, 5-HT.[2][4]
[35S]GTPγS Binding Assay (for 5-HT1A Receptors)
This functional assay measures the activation of Gi/o-coupled receptors, such as 5-HT1A.
-
Membrane Preparation: Cell membranes from HEK cells stably expressing the human 5-HT1A receptor are prepared.
-
Binding Reaction: The membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS (a non-hydrolyzable analog of GTP) and GDP.
-
Incubation and Filtration: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G protein α-subunit. The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 and Emax values for G protein activation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of 5-substituted tryptamines.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: IP-1 Functional Assay Workflow.
Discussion and Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of various 5-substituted tryptamines. Generally, 5-methoxy substituted compounds exhibit high affinity and potency at both 5-HT2A and 5-HT1A receptors.[2][3] In contrast, their affinity for the 5-HT2C receptor is considerably lower, leading to selectivity for 5-HT2A over 5-HT2C, but not necessarily over 5-HT1A.[2][3][4] The functional data indicates that most of the tested 5-methoxy substituted tryptamines are full or near-full agonists at both 5-HT2A and 5-HT1A receptors.[7]
The activation of the 5-HT2A receptor is primarily linked to the Gq signaling pathway, leading to the production of inositol phosphates and an increase in intracellular calcium.[8][9][10] This pathway is considered crucial for the psychedelic effects of these compounds.[8][11] The detailed experimental protocols and workflows provided offer a foundation for researchers to replicate and expand upon these findings.
This comparative guide serves as a valuable resource for understanding the complex pharmacology of 5-substituted tryptamines. The structured presentation of quantitative data, coupled with detailed methodologies and visual representations of key processes, is intended to facilitate further research and development in this promising area of neuropharmacology.
References
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crb.wisc.edu [crb.wisc.edu]
- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR,… [ouci.dntb.gov.ua]
- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Identity of Synthesized 5-Methyltryptamine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized 5-Methyltryptamine. We present detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with a comparative analysis of expected data for this compound and its common structural analogs. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of tryptamine (B22526) derivatives.
Introduction
This compound is a substituted tryptamine derivative that shares a structural backbone with the neurotransmitter serotonin. As with any synthesized compound intended for research or pharmaceutical development, unambiguous identification and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools essential for this purpose. NMR provides detailed information about the molecular structure and connectivity of atoms, while MS offers precise molecular weight determination and fragmentation patterns that serve as a molecular fingerprint.
This guide outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS/MS data for this compound. Furthermore, we provide a comparative analysis with closely related tryptamines—tryptamine, N-methyltryptamine, and 4-methyltryptamine—to highlight the key spectral differences that allow for definitive identification and the detection of potential impurities.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the acquisition of NMR spectra for small organic molecules like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the sample.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
A general procedure for the ESI-MS/MS analysis of this compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50 v/v).
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₄N₂), the expected m/z is approximately 175.12.
-
MS2 Scan (Product Ion Scan): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern. This typically ranges from 10-40 eV.
-
-
Data Analysis:
-
Analyze the resulting product ion spectrum to identify the characteristic fragment ions.
-
Compare the fragmentation pattern to that of a known standard or to predicted fragmentation pathways.
-
Data Presentation and Comparison
The following tables summarize the expected NMR and MS data for this compound and its common structural isomers and analogs. This data is essential for distinguishing the target compound from potential impurities or incorrectly identified products.
¹H NMR Data Comparison (Predicted for this compound in CDCl₃)
| Proton Assignment | This compound (Predicted) | Tryptamine | N-Methyltryptamine | 4-Methyltryptamine |
| H-1 (Indole NH) | ~8.10 (br s) | ~8.10 (br s) | ~8.05 (br s) | ~8.08 (br s) |
| H-2 | ~7.00 (d) | ~7.22 (d) | ~7.00 (m) | ~7.15 (s) |
| H-4 | ~7.40 (s) | ~7.60 (d) | ~7.60 (d) | - |
| H-6 | ~6.95 (d) | ~7.12 (t) | ~7.12 (t) | ~7.00 (d) |
| H-7 | ~7.20 (d) | ~7.35 (d) | ~7.35 (d) | ~7.25 (d) |
| Ethylamine -CH₂- | ~2.95 (t) | ~3.05 (t) | ~2.95 (t) | ~2.90 (t) |
| Ethylamine -CH₂-N | ~2.80 (t) | ~2.90 (t) | ~2.80 (t) | ~2.75 (t) |
| Amine -NH₂/-NH | ~1.50 (br s) | ~1.45 (br s) | ~1.30 (s) | ~1.60 (br s) |
| Methyl (C5-CH₃) | ~2.45 (s) | - | - | - |
| N-Methyl (-NCH₃) | - | - | ~2.50 (s) | - |
| Methyl (C4-CH₃) | - | - | - | ~2.40 (s) |
¹³C NMR Data Comparison (Predicted for this compound in CDCl₃)
| Carbon Assignment | This compound (Predicted) | Tryptamine | N-Methyltryptamine | 4-Methyltryptamine |
| C-2 | ~122.5 | ~122.3 | ~122.2 | ~122.8 |
| C-3 | ~112.0 | ~113.1 | ~112.9 | ~111.5 |
| C-3a | ~127.5 | ~127.3 | ~127.3 | ~127.0 |
| C-4 | ~118.5 | ~118.6 | ~118.6 | ~128.0 |
| C-5 | ~128.5 | ~119.3 | ~119.3 | ~118.0 |
| C-6 | ~120.0 | ~121.9 | ~121.9 | ~121.5 |
| C-7 | ~111.0 | ~111.2 | ~111.2 | ~109.0 |
| C-7a | ~134.5 | ~136.4 | ~136.4 | ~135.8 |
| Ethylamine -CH₂- | ~25.5 | ~25.6 | ~25.5 | ~25.0 |
| Ethylamine -CH₂-N | ~40.5 | ~40.5 | ~50.0 | ~40.0 |
| Methyl (C5-CH₃) | ~21.5 | - | - | - |
| N-Methyl (-NCH₃) | - | - | ~33.5 | - |
| Methyl (C4-CH₃) | - | - | - | ~21.0 |
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₄N₂ | 175.12 | 158, 144, 130, 115 |
| Tryptamine | C₁₀H₁₂N₂ | 161.10 | 144, 130, 117, 91 |
| N-Methyltryptamine | C₁₁H₁₄N₂ | 175.12 | 144, 130, 58 |
| 4-Methyltryptamine | C₁₁H₁₄N₂ | 175.12 | 158, 144, 130, 115 |
Note: The fragmentation pattern of positional isomers like 4- and this compound can be very similar in EI-MS. Chromatographic separation (GC or LC) and detailed NMR analysis are crucial for unambiguous differentiation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of synthesized this compound.
A Researcher's Guide to Establishing the Purity of 5-Methyltryptamine Samples
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for establishing the purity of 5-Methyltryptamine (5-MeO-DMT) samples intended for research purposes. We present a summary of quantitative data, detailed experimental protocols for key analytical methods, and a visualization of a relevant signaling pathway.
The purity of 5-MeO-DMT, a potent psychedelic compound, is critical as even minor impurities can significantly alter its pharmacological profile and lead to misleading research outcomes.[1] Several analytical techniques are employed to ensure the identity and purity of 5-MeO-DMT, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent and reliable methods.[2][3]
Comparative Purity Analysis of 5-MeO-DMT Samples
To illustrate the importance of comprehensive purity analysis, the following table summarizes hypothetical data from the evaluation of three different 5-MeO-DMT samples using various analytical techniques. This data highlights the potential for variability between samples and the strengths of each method in detecting different types of impurities.
| Analytical Method | Sample A | Sample B | Sample C | Limit of Detection (LOD) | Common Impurities Detected |
| HPLC-UV (220 nm) | 99.85% | 98.50% | 95.20% | 0.01% | Related substances, synthesis byproducts |
| GC-MS | 99.90% | 98.75% | 96.00% | 1 ng/mL[4] | Residual solvents, volatile impurities |
| ¹H NMR (400 MHz) | >99% (Conforms to structure) | >99% (Conforms to structure) | Conforms, with unidentified signals | ~0.1% | Structural isomers, inorganic impurities |
| LC-MS/MS | 99.88% | 98.65% | 95.50% | 0.1-6 µg/L[5] | Trace level contaminants, degradation products |
Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained from the analysis of research-grade 5-MeO-DMT samples.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the key analytical methods used to assess the purity of 5-MeO-DMT.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like 5-MeO-DMT.[6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., LiChrospher® RP-18e) is commonly used.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 5-MeO-DMT sample in 1 mL of the mobile phase or a suitable solvent like methanol.[2]
-
Injection Volume: 10 µL.
-
Detection: UV detection at 220 nm.
-
Quantification: The purity is determined by calculating the peak area of 5-MeO-DMT as a percentage of the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and other volatile impurities.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a HP-5MS (5% phenyl methyl siloxane), is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 310°C.[2]
-
Sample Preparation: The sample can be dissolved in a suitable organic solvent like methanol or methylene (B1212753) chloride.[2] For some applications, derivatization may be necessary.[4]
-
Injection: A split injection is commonly used.
-
Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.[3]
-
Identification and Quantification: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[7] It provides detailed information about the chemical structure and can detect impurities that may not be visible by other techniques.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the 5-MeO-DMT sample in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[7][8]
-
Analysis: Acquire a ¹H NMR spectrum. The purity is assessed by comparing the integral of the signals corresponding to the 5-MeO-DMT molecule to the integrals of any impurity signals. The chemical shifts and coupling constants should be consistent with the known structure of 5-MeO-DMT.[8]
-
Structural Confirmation: For a comprehensive analysis, ¹³C NMR and 2D NMR experiments like COSY and HMBC can be performed to confirm the complete chemical structure.[9]
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context of 5-MeO-DMT research, it is crucial to consider its mechanism of action. 5-MeO-DMT is a potent agonist of serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₁A subtypes.[10] The following diagram illustrates a simplified signaling pathway for 5-HT₂A receptor activation.
Caption: Simplified 5-HT2A receptor signaling pathway activated by 5-MeO-DMT.
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a 5-MeO-DMT sample.
Caption: Experimental workflow for the purity determination of 5-MeO-DMT.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 5-Methyltryptamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 5-Methyltryptamine and its structural analogs. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall suitability as therapeutic candidates. The information presented herein is a synthesis of available experimental data from in vitro studies.
Quantitative Data Summary
Direct comparative studies on the metabolic stability of this compound and a broad spectrum of its analogs are limited in publicly available literature. However, by compiling data from various sources, we can draw meaningful comparisons. The following table summarizes the available quantitative and qualitative data on the metabolic stability of key tryptamines in human liver preparations.
| Compound | Analog Type | In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (min) | Primary Metabolic Pathways | Key Metabolites |
| N,N-Dimethyltryptamine (DMT) | N-Dialkylated | Human Liver Mitochondria | 175.0[1] | 7.9[1] | MAO-A, CYP2D6, CYP2C19[1] | Indole-3-acetic acid (IAA), DMT-N-oxide, N-Methyltryptamine (NMT), 6-hydroxy-DMT |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-Substituted, N-Dialkylated | Human Hepatocytes | High (Reduced >24-fold by MAO-A inhibitor)[2] | Short[2] | MAO-A, CYP2D6[2] | 5-Methoxyindole-3-acetic acid (5-MIAA), Bufotenine (5-HO-DMT)[2] |
| 5-Hydroxy-N,N-dimethyltryptamine (Bufotenine) | 5-Substituted, N-Dialkylated | Human Liver Microsomes | Data not available | Data not available | MAO-A, Glucuronidation[3] | 5-Hydroxyindole-3-acetic acid (5-HIAA), Bufotenine-glucuronide[3] |
| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | 5-Substituted, N-Alkylated | Human Liver Microsomes | Data not available | Data not available | O-demethylation, N-demethylation, Hydroxylation[4] | 5-MeO-N-isopropyltryptamine, 5-HO-MiPT, 5-MeO-MiPT-N-oxide[4] |
| This compound | Parent Compound | Data not available | Data not available | Data not available | Expected: MAO-A, CYP450s | Expected: 5-Methylindole-3-acetic acid, hydroxylated metabolites |
Note: The metabolic stability of this compound is anticipated to be primarily governed by monoamine oxidase A (MAO-A) catalyzed oxidative deamination, similar to other tryptamines. The presence of the methyl group on the indole (B1671886) ring may also make it a substrate for cytochrome P450 (CYP450) enzymes, leading to hydroxylation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM), based on established protocols.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound.
Materials:
-
Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
-
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic pathways for this compound and its analogs.
References
- 1. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufotenine - HerbPedia [herbpedia.wikidot.com]
- 4. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Serotonergic Activity of 5-Methyltryptamine: A Comparative Guide to Receptor Antagonist Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the serotonergic activity of 5-Methyltryptamine (5-MeT) through the use of specific receptor antagonists. While 5-MeT is recognized as a non-selective serotonin (B10506) receptor agonist and a serotonin releasing agent, detailed validation of its activity at specific serotonin receptor subtypes is crucial for a complete pharmacological understanding.[1] This document outlines the methodologies and presents available data, including findings from closely related tryptamine (B22526) analogs, to illustrate the validation process.
Introduction to this compound and Serotonergic System Interaction
This compound (5-MeT) is a tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Its psychoactive effects are primarily attributed to its interaction with various serotonin receptors. To dissect its specific receptor engagement profile, selective antagonists are indispensable tools. This guide focuses on the validation of 5-MeT's activity at three key serotonin receptor subtypes: 5-HT1A, 5-HT2A, and 5-HT3, using the selective antagonists WAY-100635, ketanserin (B1673593), and ondansetron, respectively.
In Vitro Validation: Quantifying Receptor Interactions
In vitro assays are fundamental in determining the binding affinity and functional activity of a compound at a specific receptor. These experiments provide quantitative data that forms the basis for understanding a drug's potency and efficacy.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor. While direct Ki values for 5-MeT in competition with the specified antagonists were not identified in the reviewed literature, the following table illustrates the expected data format and includes affinity data for the parent compound, tryptamine, at the 5-HT2A receptor.
| Compound | Receptor | Radioligand | Antagonist | Ki (nM) | Source |
| Tryptamine | 5-HT2A | [³H]ketanserin | Ketanserin | 2200 | [2] |
| This compound | 5-HT2A | [³H]ketanserin | Ketanserin | Data not available | |
| This compound | 5-HT1A | [³H]WAY-100635 | WAY-100635 | Data not available | |
| This compound | 5-HT3 | [³H]GR65630 | Ondansetron | Data not available |
Note: The Ki value for tryptamine is provided for illustrative purposes. Further studies are required to determine the specific Ki values for this compound.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. For G-protein coupled receptors like 5-HT1A and 5-HT2A, common assays include measuring second messenger mobilization (e.g., Ca²⁺) or G-protein activation. For the ligand-gated ion channel 5-HT3, electrophysiological measurements are often employed.
5-MeT is known to be a potent full agonist at the 5-HT2A receptor, with a reported EC50 of 6.00 nM.[1] The table below demonstrates how the antagonistic effect of ketanserin would be quantified.
| Agonist | Receptor | Assay Type | Antagonist | Agonist EC50 (nM) | Antagonist IC50 (nM) | Source |
| This compound | 5-HT2A | Calcium Mobilization | Ketanserin | 6.00 | Data not available | [1] |
| This compound | 5-HT1A | cAMP Inhibition | WAY-100635 | Data not available | Data not available | |
| This compound | 5-HT3 | Electrophysiology | Ondansetron | Data not available | Data not available |
Note: The EC50 value for this compound at the 5-HT2A receptor is provided. IC50 values in the presence of antagonists are needed for complete validation.
In Vivo Validation: Behavioral and Physiological Responses
In vivo studies are crucial for understanding the physiological and behavioral consequences of a compound's serotonergic activity and for validating the in vitro findings.
Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.[3] Studies on the related compound, 5-methoxy-α-methyltryptamine (5-MeO-AMT), have shown that the HTR it induces is blocked by the 5-HT2A antagonist ketanserin.[3] Similarly, the HTR induced by another tryptamine derivative, 5-MeO-pyr-T, is attenuated by both the 5-HT2A antagonist ketanserin and the 5-HT1A antagonist WAY-100635, indicating a modulatory role for the 5-HT1A receptor.[4]
| Agonist | Behavioral Model | Antagonist | Dose Range (Antagonist) | Outcome | Source |
| 5-MeO-AMT | Head-Twitch Response | Ketanserin | Not specified | Blockade of HTR | [3] |
| 5-MeO-pyr-T | Head-Twitch Response | Ketanserin | 1 mg/kg, s.c. | Attenuation of HTR | [4] |
| 5-MeO-pyr-T | Head-Twitch Response | WAY-100635 | 1 mg/kg, s.c. | Attenuation of HTR | [4] |
| This compound | Head-Twitch Response | Ketanserin | To be determined | Expected blockade of HTR | |
| This compound | Head-Twitch Response | WAY-100635 | To be determined | Potential attenuation of HTR |
Drug Discrimination Studies
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Radioligand Binding Assay Protocol (Competitive Inhibition)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled competitor (this compound).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay Protocol
-
Cell Culture: Culture cells stably expressing the Gq-coupled serotonin receptor (e.g., 5-HT2A) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., ketanserin) or vehicle.
-
Agonist Stimulation: Add varying concentrations of the agonist (this compound) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves for this compound in the absence and presence of the antagonist. Determine the EC50 values and, if the antagonism is competitive, calculate the pA2 value.
Head-Twitch Response (HTR) Protocol
-
Animal Acclimation: Acclimate male mice to the testing environment.
-
Antagonist Administration: Administer the antagonist (e.g., ketanserin or WAY-100635) or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Agonist Administration: After a set pre-treatment time (e.g., 30 minutes), administer this compound or vehicle.
-
Observation: Immediately place the mouse in an observation chamber and record the number of head twitches over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of head twitches in the antagonist-pretreated groups to the vehicle-pretreated group using appropriate statistical tests.
Visualizing the Validation Process
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for the validation process.
Caption: 5-HT2A receptor signaling and antagonist action.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical flow for validating serotonergic activity.
Conclusion
The validation of this compound's serotonergic activity through the use of selective receptor antagonists is a critical step in characterizing its pharmacological profile. This guide has outlined the key in vitro and in vivo methodologies employed in this process. While direct quantitative data for 5-MeT in antagonist studies is currently limited in the available literature, the provided protocols and data for analogous compounds offer a robust framework for future research. The systematic application of these experimental approaches will enable a more precise understanding of this compound's complex interactions with the serotonergic system, providing valuable insights for the fields of neuroscience and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 5-Methyltryptamine-Induced Behavioral Responses: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral responses induced by 5-Methyltryptamine (5-MeO-DMT) and its alternatives, with a focus on the reproducibility of these findings. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.
Introduction
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic compound known to elicit profound behavioral effects, primarily mediated through its interaction with serotonin (B10506) receptors. Assessing the reproducibility of these behavioral responses is crucial for both basic research and clinical development. This guide focuses on three key behavioral paradigms used to characterize the effects of 5-MeO-DMT and related compounds: the head-twitch response (HTR), locomotor activity, and drug discrimination. Due to the limited availability of direct experimental data for some emerging analogs, this guide incorporates data from closely related tryptamines to provide a comparative framework.
Data Presentation: Comparative Behavioral Effects
The following tables summarize quantitative data from studies investigating the behavioral effects of 5-MeO-DMT and alternative compounds.
Table 1: Head-Twitch Response (HTR) Induced by 5-MeO-DMT and Analogs
| Compound | Animal Model | Dose Range | Peak Effect Duration | Receptor Mediation | Key Findings |
| 5-MeO-DMT | C57BL/6J Mice | 1-10 mg/kg (i.p.) | Shorter than psilocybin[1][2] | 5-HT2A[1][3] | Induces a dose-dependent increase in HTR.[1] |
| 5-MeO-AMT | Mice | 0.3-10 mg/kg | Not specified | 5-HT2A[4] | Acute administration elicits HTR; repeated administration leads to tolerance.[4] |
| Psilocybin | C57BL/6J Mice | 1 mg/kg | Longer than 5-MeO-DMT[1][2] | 5-HT2A | Produces a robust and sustained HTR.[1] |
| AMT, 5-MeO-AMT, 5-MeO-DiPT | Mice | Not specified | Not specified | 5-HT2A[5] | All compounds induced HTR, which was blocked by a 5-HT2A antagonist.[5] |
Table 2: Effects on Locomotor Activity
| Compound | Animal Model | Dose Effect | Receptor Mediation | Key Findings |
| 5-MeO-DMT | Rodents | Biphasic: Low doses decrease activity, higher doses can be stimulatory. | 5-HT1A (decrease)[6] | The effect on locomotor activity is complex and dose-dependent.[7] |
| AMT, 5-MeO-AMT, 5-MeO-DiPT | Mice | Inhibited locomotor activity.[5] | Not specified | All three tryptamines demonstrated an inhibitory effect on movement.[5] |
| Various Tryptamines (e.g., 5-MeO-DBT, 5-Cl-DMT, 4-OH-MiPT) | Swiss Webster Mice | Depressant phase followed by a stimulant phase.[8] | Serotonin receptors | The duration and potency of effects vary between compounds.[8] |
Table 3: Drug Discrimination Studies
| Training Drug | Test Compound(s) | Animal Model | Receptor Mediation | Key Findings |
| 5-MeO-DMT | 4-OMe DMT, 4-SMe DMT, 5-SMe DMT | Rats | 5-HT1A[9] | The 5-MeO-DMT cue generalized to all tested derivatives.[10] |
| Psilocybin | DMT, LSD, 5-MeO-DMT | Rats | 5-HT2A[9] | Provides a translational model for assessing psychedelic activity.[9][11] |
| DOM | 4-OH-MIPT, 5-Cl-DMT, 5-MeO-DBT | Sprague-Dawley Rats | Not specified | 4-OH-MIPT fully substituted for DOM, while others showed partial or no substitution.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of behavioral studies. The following are generalized protocols for the key experiments cited.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[3][12][13]
-
Animals: Male CD-1 or C57BL/6J mice are commonly used.[3][6] Animals are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water.
-
Drug Preparation: The test compound (e.g., 5-MeO-DMT) is dissolved in a suitable vehicle, such as saline, and administered intraperitoneally (i.p.).[6]
-
Procedure: Following a habituation period in a transparent observation chamber, mice are administered the drug or vehicle.[6] The number of head-twitches is then recorded for a predetermined duration, typically 10-30 minutes, corresponding to the peak effect of the drug.[6] A head-twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.[6]
-
Data Analysis: The total number of head-twitches is counted for each animal. Statistical analyses, such as ANOVA, are used to compare the effects of different doses to the vehicle control.[6]
Locomotor Activity Assay
This assay measures the exploratory and general activity levels of rodents.
-
Apparatus: An open-field arena, often equipped with automated photobeam detectors or video tracking software to record movement.
-
Procedure: Animals are habituated to the testing room before being placed in the center of the open-field arena. Locomotor activity, including distance traveled and time spent mobile, is recorded for a set duration following drug or vehicle administration.
-
Data Analysis: Data are typically analyzed in time bins to observe the onset and duration of drug effects. Total distance traveled and other parameters are compared between treatment groups using appropriate statistical tests.
Drug Discrimination Paradigm
This paradigm assesses the subjective (interoceptive) effects of a compound.[14]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.
-
Training: Animals (typically rats) are trained to press one lever to receive a food reward after being administered the training drug (e.g., 5-MeO-DMT) and the other lever after receiving the vehicle.[14] Training continues until they can reliably discriminate between the two conditions.
-
Testing: Once trained, animals are administered a test compound to see which lever they press. If they predominantly press the drug-associated lever, the test compound is said to "substitute" for the training drug, suggesting similar subjective effects.[14]
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for the psychedelic effects of tryptamines like 5-MeO-DMT involves the activation of the serotonin 2A (5-HT2A) receptor.[3] This G-protein coupled receptor activates the Gq/11 signaling cascade.[3] Interaction with the 5-HT1A receptor also significantly contributes to the overall behavioral profile.[6]
References
- 1. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hallucinogens as discriminative stimuli: a comparison of 4-OMe DMT and 5-OMe DMT with their methythio counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Comparative Psychopharmacological Profile of Tryptamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the psychopharmacological profiles of key tryptamine (B22526) derivatives. Supported by experimental data, this document delves into their receptor binding affinities, functional activities, and the methodologies used to ascertain these properties.
Tryptamine and its derivatives are a class of compounds known for their significant psychoactive effects, primarily mediated through their interaction with serotonin (B10506) receptors.[1] This guide focuses on a comparative analysis of prominent tryptamine derivatives, including Dimethyltryptamine (DMT), Psilocin (the active metabolite of psilocybin), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to elucidate their distinct pharmacological profiles.
Quantitative Receptor Binding and Functional Data
The interaction of tryptamine derivatives with various serotonin (5-HT) receptors is a key determinant of their psychoactive and therapeutic effects. The following tables summarize the in vitro binding affinities (Ki, nM) and functional potencies (EC50, nM) of a selection of these compounds at key serotonin receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| DMT | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
Data compiled from publicly available research. Experimental conditions may vary between studies.
Table 2: Comparative Functional Potencies (EC50, nM) at the 5-HT2A Receptor
| Compound | EC50 (nM) |
| Serotonin (5-HT) | ~40 |
| DMT | 38.3 |
| Psilocin | 15.0 - 20.6 |
| 5-MeO-DMT | 1.80 - 3.87 |
EC50 values can vary depending on the specific functional assay (e.g., calcium flux, IP-1 accumulation) and the cell line used.[2]
Key Signaling Pathways and Experimental Workflows
The primary psychoactive effects of many tryptamine derivatives are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[3] Upon agonist binding, the receptor primarily couples to the Gq/11 signaling pathway, initiating a cascade of intracellular events.
The discovery and characterization of novel tryptamine derivatives follow a structured experimental workflow, beginning with screening for receptor binding and progressing to functional and in vivo behavioral assays.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[4][5][6]
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells).[7]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).[7]
-
Test Compounds: Tryptamine derivatives dissolved in an appropriate solvent (e.g., DMSO).[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][8]
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold binding buffer.[7]
-
Assay Setup: In a 96-well plate, add the binding buffer, radioligand, and either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation.[6]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[7]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[5][9][10][11]
1. Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.[9]
-
Calcium-sensitive Dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM).[11]
-
Assay Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[9]
-
Test Compounds: Tryptamine derivatives.
-
Agonist: A known agonist for the target receptor (e.g., serotonin for 5-HT2A).[9]
-
Instrumentation: A fluorescence microplate reader with kinetic reading capability and automated liquid handling.[11]
2. Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and culture them until they form a confluent monolayer.[9]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.[9]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a predetermined time.
-
Signal Detection: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.
-
Agonist Injection and Measurement: Use the instrument's injectors to add a pre-determined concentration of the agonist (typically an EC80 concentration for antagonist screening) to all wells and immediately begin recording the fluorescence signal over time to capture the peak calcium response.[9][11]
3. Data Analysis:
-
Determine Peak Response: For each well, calculate the maximum change in fluorescence intensity after agonist addition.
-
Generate Dose-Response Curves: Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Calculate EC50/IC50: Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[5]
1. Animals:
-
Male C57BL/6J mice are commonly used.[5]
2. Procedure:
-
Habituation: Acclimate the mice to the testing chambers (e.g., clear cylindrical enclosures) for a period before drug administration.[5]
-
Drug Administration: Administer the test compound via a specific route (e.g., subcutaneous or intraperitoneal injection).[5]
-
Observation: Record the number of head twitches over a set period (e.g., 30-60 minutes) either by direct observation by a trained experimenter or using automated detection systems. Automated systems may involve a head-mounted magnet and a magnetometer coil or video-based tracking with machine learning algorithms.[5]
3. Data Analysis:
-
Compare the number of head twitches in the drug-treated groups to the vehicle-treated control group.
-
Generate dose-response curves to determine the ED50 value (the dose that produces 50% of the maximal response).
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Bretisilocin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Validating the Specificity of 5-Methyltryptamine's Interaction with the 5-HT2A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methyltryptamine's interaction with the 5-HT2A receptor relative to other serotonin (B10506) (5-HT) receptor subtypes. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to be a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Quantitative Comparison of Tryptamine (B22526) Binding Affinities and Functional Potencies
The specificity of a ligand for its target receptor is a critical aspect of drug development. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other relevant tryptamine derivatives at various serotonin receptors. A lower Ki value indicates a higher binding affinity, while a lower EC50 value indicates greater potency in eliciting a functional response.
Table 1: Binding Affinities (Ki, nM) of Tryptamines at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| This compound | Ligand | Agonist | Ligand | Agonist | - | - |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
| Serotonin (5-HT) | - | - | - | - | - | - |
Note: '-' indicates data not available in the cited sources. "Ligand" indicates binding has been observed, but a specific Ki value was not provided in the readily available literature. "Agonist" indicates functional activity has been confirmed.
Table 2: Functional Potency (EC50, nM) and Efficacy of Tryptamines at the Human 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| This compound | 6.00 | 100% (Full Agonist)[1] |
| N,N-Dimethyltryptamine (DMT) | 540 | Partial Agonist (38% vs 5-HT)[2] |
| 5-MeO-AMT | 4.665 | Full Agonist[3] |
Experimental Protocols
To validate the specificity of this compound's interaction with the 5-HT2A receptor, two key in vitro assays are typically employed: a radioligand binding assay to determine binding affinity and a functional assay to measure agonist activity.
Radioligand Binding Assay Protocol (Competitive Binding)
This protocol outlines a competitive binding assay using [3H]ketanserin, a well-characterized radioligand for the 5-HT2A receptor, to determine the binding affinity (Ki) of this compound.[4][5][6]
Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ketanserin (B1673593) (10 µM) or mianserin (B1677119) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin (final concentration ~0.5-1.0 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin, and 50 µL of unlabeled ketanserin (final concentration 10 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
Activation of the 5-HT2A receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium.[7] This assay measures the ability of this compound to elicit this response.[7][8]
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Positive Control: Serotonin (5-HT).
-
Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Using the instrument's injector, add the different concentrations of this compound or serotonin to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response compared to a reference agonist like serotonin).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for a 5-HT2A Receptor Radioligand Binding Assay.
Caption: Workflow for a 5-HT2A Receptor Calcium Flux Functional Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Methyltryptamine: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Methyltryptamine is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, this compound must be treated as hazardous waste, and its disposal is governed by stringent local, state, and federal regulations. This guide provides essential information on the proper procedures for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Core Principles of this compound Waste Management
All laboratory personnel must handle this compound waste with the utmost care, adhering to established safety protocols. The primary principle is to treat all chemical waste, including this compound and its containers, as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) department.[1]
Key prohibitions for this compound disposal include:
-
No Sink or Sewer Disposal: this compound must not be discharged into the sewer system via sinks or other drains.[1]
-
No Evaporation: Disposing of this compound by evaporation, even within a fume hood, is strictly forbidden.[1]
-
No Mixing with Household Garbage: This substance must not be disposed of with regular household waste.[2]
The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ incineration or another approved chemical inactivation method.[3]
Waste Segregation, Labeling, and Storage
Proper segregation, labeling, and storage are fundamental to safe waste management. These steps prevent accidental chemical reactions and ensure that waste is handled correctly by disposal professionals.
| Requirement | Procedure | Rationale |
| Segregation | Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[3][4][5] | To prevent hazardous reactions.[3][4] |
| Labeling | Clearly label all waste containers with the full chemical name ("this compound"), appropriate hazard pictograms, and the date of accumulation.[3][6] | Ensures proper identification and safe handling.[6] |
| Containment | Collect all this compound waste in designated, leak-proof, and chemically compatible containers with secure screw caps.[3][4][7] Containers should not be filled beyond the neck to allow for expansion.[4] | Prevents spills, leaks, and exposure.[4][7] |
| Storage | Store sealed waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA) until collection.[3][4][6][8] These areas must be inspected weekly for any signs of leakage.[4] | Ensures safe temporary storage and compliance with regulations.[4][8] |
Experimental Protocol: Preparing this compound Waste for Disposal
The following protocol outlines the general steps for preparing this compound waste for collection by a hazardous waste disposal service. This procedure should be adapted to comply with your institution's specific guidelines.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3][5]
-
Designated and labeled hazardous waste container (chemically compatible).[3]
-
Combustible solvent (e.g., ethanol), if recommended by your EHS department.[3]
-
Certified chemical fume hood.[3]
Procedure:
-
Consult Institutional Guidelines: Before starting, thoroughly review your institution's specific protocols for chemical waste disposal and contact your EHS department with any questions.[3]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Work in a Ventilated Area: Perform all steps inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][5]
-
Transfer Waste:
-
Solvent Addition (If Applicable): In some cases, it may be recommended to dissolve or mix the waste with a combustible solvent to prepare it for incineration. This step should only be performed if it is in accordance with your institution's and the waste disposal vendor's requirements.[3]
-
Secure and Label Container: Tightly seal the waste container.[3] Ensure the label is complete and accurate, including the full chemical name and any known hazards.[3]
-
Store Appropriately: Place the sealed container in the designated satellite accumulation area for hazardous waste.[3]
-
Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[3]
Disposal of Empty Containers
A container that has held this compound must be decontaminated before it can be disposed of as regular trash.
-
Triple Rinsing: The empty container must be triple-rinsed with a solvent (such as water or another appropriate solvent) capable of removing the chemical residue.[1]
-
Label Defacement: All chemical labels and hazard symbols must be completely removed or defaced.[1]
-
Cap Removal: The cap should be removed before the container is placed in the regular trash.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. odu.edu [odu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-Methyltryptamine
Essential Safety and Handling Guide for 5-Methyltryptamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (5-MT) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound, thereby fostering a culture of safety and building trust in laboratory practices.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling/Weighing Powder | Double pair of chemical-resistant gloves (e.g., nitrile) | Disposable, closed-front gown with knit cuffs | Chemical safety goggles and a face shield | NIOSH-certified N95 or higher respirator |
| Working with Solutions | Chemical-resistant gloves (e.g., nitrile) | Disposable gown or lab coat | Safety glasses with side shields | Not generally required if handled in a fume hood |
| Spill Cleanup | Double pair of chemical-resistant gloves | Disposable, fluid-resistant gown | Chemical safety goggles and a face shield | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical-resistant gloves | Lab coat | Safety glasses with side shields | Not generally required |
Always inspect gloves for tears or holes before use.[2] Remove and wash contaminated clothing and gloves before reuse.[2]
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a designated and well-ventilated area for handling, preferably a certified chemical fume hood.[3]
-
Verify that an eye-wash station and safety shower are readily accessible.[1]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
The proper sequence for putting on PPE is critical for safety.
-
Order: Gown, respiratory protection (if needed), eye/face protection, and then gloves. The outer pair of gloves should be worn over the cuff of the gown.
3. Weighing and Handling the Solid Compound:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.[2][3]
-
Use a dedicated set of spatulas and weighing boats.
-
Close the container tightly immediately after use.[2]
4. Preparing Solutions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Handle solutions within the fume hood.
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
6. Waste Disposal:
-
Dispose of all contaminated materials, including gloves, weighing boats, and empty containers, in a designated hazardous waste container.[1]
-
The container must be clearly labeled as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
7. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
